9-Vinylanthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOYZCQQQFAGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29659-51-6 | |
| Record name | Anthracene, 9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30179197 | |
| Record name | 9-Vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-68-0 | |
| Record name | 9-Vinylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Vinylanthracene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-ethenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 9-Vinylanthracene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |
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| Record name | 9-VINYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Vinylanthracene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a vinyl group attached to the 9-position of an anthracene (B1667546) core. This unique structure imparts valuable photophysical properties, making it a significant compound in materials science and for the development of fluorescent probes. Its ability to undergo polymerization and photodimerization opens up a wide range of applications, from the creation of novel polymers with tunable properties to its use in advanced sensing and imaging technologies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.
Chemical Structure and Properties
This compound is a yellow to green crystalline solid.[1] The presence of the vinyl group extends the π-conjugation of the anthracene ring system, influencing its electronic and photophysical characteristics.
Chemical Structure
-
IUPAC Name: 9-ethenylanthracene[2]
-
Molecular Formula: C₁₆H₁₂[2]
-
Canonical SMILES: C=CC1=C2C=CC=CC2=CC3=C=CC=C=C31[3]
-
InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N[3]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 2444-68-0 | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Properties | ||
| Appearance | Yellow to green crystalline solid | [1] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 61-66 °C at 10 mmHg | [4] |
| Solubility | Soluble in many organic solvents such as chloroform (B151607) and THF. Quantitative data is not readily available. | |
| Spectroscopic Data | ||
| UV-Vis Absorption (λmax) | ~368 nm (in cyclohexane) | [5] |
| Fluorescence Emission (λem) | ~427 nm (in cyclohexane) | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.46 (s, 1H), 8.26-8.32 (m, 2H), 8.02-8.07 (m, 2H), 7.48-7.57 (m, 6H), 6.92 (d, 1H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.24, 144.56, 134.78, 131.43, 131.26, 130.00, 129.61, 128.87, 127.36, 125.96, 125.52, 125.33, 121.03 | [3] |
Synthesis and Purification
This compound can be synthesized through several methods, with the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Heck coupling being the most common.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is adapted from general procedures for Wittig reactions involving aromatic aldehydes.
Materials:
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
This is a general procedure for the purification of anthracene derivatives.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Dichloromethane (DCM) or other suitable solvent system
-
Chromatography column and associated glassware
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Key Applications and Experimental Workflows
The unique photophysical properties of this compound make it a versatile building block for various applications, particularly in materials science and as a fluorescent probe.
Fluorescent Probes for Metal Ion Detection
The anthracene moiety is highly fluorescent, and its emission properties can be modulated by the binding of metal ions to a chelating group attached to the vinylanthracene scaffold. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various metal ions.
References
- 1. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
9-Vinylanthracene (CAS Number 2444-68-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Vinylanthracene, a versatile aromatic compound with significant applications in polymer chemistry, organic synthesis, and materials science. This document consolidates key information on its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, spectroscopic data, and safety information.
Chemical and Physical Properties
This compound is a yellow to green crystalline solid at room temperature.[1] Its core structure consists of a vinyl group attached to the 9-position of an anthracene (B1667546) moiety. This combination of a reactive vinyl group and a large, fluorescent aromatic system makes it a valuable building block for a variety of advanced materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2444-68-0 | [2] |
| Molecular Formula | C₁₆H₁₂ | [3] |
| Molecular Weight | 204.27 g/mol | [3] |
| Appearance | Yellow to green crystalline solid | [1] |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | 61-66 °C at 10 mmHg | [4] |
| Solubility | Generally soluble in aromatic and chlorinated hydrocarbons; sparingly soluble in lower alcohols. | [1] |
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic fingerprint.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.41 (s, 1H, H10), 8.27 (d, 2H, H4, H5), 7.99 (d, 2H, H1, H8), 7.52-7.45 (m, 4H, H2, H3, H6, H7), 7.29 (dd, 1H, -CH=CH₂), 6.01 (d, 1H, -CH=CH₂ trans), 5.55 (d, 1H, -CH=CH₂ cis) | [5][6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 131.6, 131.3, 130.2, 128.9, 128.6, 126.6, 125.9, 125.3, 125.1, 122.8 | [7][8] |
| FTIR (KBr) | Major peaks (cm⁻¹): 3048 (Ar-H stretch), 1625 (C=C stretch, vinyl), 1520, 1445 (Ar C=C stretch), 985, 905 (C-H bend, vinyl) | [9] |
| UV-Vis (cyclohexane) | Excitation Maximum (λ_ex): 368 nm | [10] |
| Fluorescence (cyclohexane) | Emission Maximum (λ_em): 427 nm | [10] |
Synthesis of this compound
This compound is commonly synthesized via the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from established Wittig reaction procedures on similar aromatic aldehydes.[11][12][13][14]
Materials:
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve 9-anthraldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding distilled water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.[15][16]
-
Further purify the product by recrystallization from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to yield pure this compound as a yellow crystalline solid.[17][18]
Polymerization of this compound
This compound can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to produce poly(this compound). The properties of the resulting polymer are highly dependent on the polymerization method.
Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers.[19][20]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., toluene (B28343) or benzene) in a reaction flask.
-
Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) under an inert atmosphere and stir for a specified time (e.g., 24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating groups.[21][22][23]
Experimental Protocol:
-
In a glovebox or under high vacuum conditions, dissolve purified this compound in a dry, non-polar solvent (e.g., dichloromethane or hexane) in a flame-dried reaction vessel.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), to the stirred solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a quenching agent like methanol.
-
Precipitate, filter, and dry the polymer as described for free-radical polymerization.
Anionic Polymerization
Anionic polymerization, often a "living" polymerization, is initiated by a nucleophile and allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[24][25][26][27]
Experimental Protocol:
-
Rigorous purification of the monomer and solvent is crucial. Purify this compound by recrystallization and sublimation. Dry the solvent (e.g., THF) over a suitable drying agent and distill it under vacuum.
-
In a high-vacuum apparatus, dissolve the purified monomer in the dry solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add an organometallic initiator, such as n-butyllithium (n-BuLi), via syringe.
-
A color change often indicates the formation of the propagating anionic species.
-
Allow the polymerization to proceed to completion.
-
Terminate the "living" polymer chains by adding a proton source, such as degassed methanol.
-
Precipitate, filter, and dry the polymer.
Diels-Alder Reaction
The anthracene core of this compound can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride (B1165640). This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex cyclic structures.[28][29][30][31][32]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound and maleic anhydride (1 equivalent) in a high-boiling solvent like xylene.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for several hours.
-
Monitor the reaction by TLC. The disappearance of the starting materials indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.
-
Recrystallize the product from a suitable solvent to obtain the pure Diels-Alder adduct.
Applications
The unique photophysical and chemical properties of this compound and its polymer make them suitable for a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the anthracene moiety makes poly(this compound) a candidate for use as an emissive layer or host material in OLEDs.
-
Fluorescent Probes and Sensors: The sensitivity of anthracene's fluorescence to its local environment allows for the development of chemical sensors.
-
Polymer Chemistry: this compound is a versatile monomer for the synthesis of polymers with tailored optical and electronic properties.[4]
-
Organic Synthesis: The vinyl group and the anthracene core provide multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Safety and Handling Information for this compound
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced protocols, consulting the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. How To [chem.rochester.edu]
- 18. pslc.ws [pslc.ws]
- 19. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. acert.cornell.edu [acert.cornell.edu]
- 21. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 24. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 25. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 26. youtube.com [youtube.com]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. academics.su.edu.krd [academics.su.edu.krd]
- 29. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 30. Consider the diels-alder reaction of anthracene and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 31. researchgate.net [researchgate.net]
- 32. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 9-Vinylanthracene via the Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-vinylanthracene, a valuable building block in materials science and medicinal chemistry, utilizing the palladium-catalyzed Heck reaction. This document details the core principles of the reaction, provides adaptable experimental protocols, and presents key data in a structured format to aid in the successful implementation of this synthetic transformation.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction.[1] It facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to yield a substituted alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its general reliability.[2][3] The synthesis of this compound via the Heck reaction typically involves the coupling of a 9-haloanthracene, most commonly 9-bromoanthracene (B49045), with a vinylating agent.
Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 9-bromoanthracene) to form a Pd(II)-aryl complex.
-
Alkene Coordination and Insertion: The alkene (vinylating agent) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Heck reaction.
Protocol 1: Heck Reaction with an Gaseous Alkene (e.g., Ethylene)
This protocol is adapted from general procedures for Heck reactions with gaseous alkenes. Caution: This reaction involves a flammable gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
9-Bromoanthracene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a high-pressure reaction vessel, add 9-bromoanthracene (1.0 equiv), Pd(OAc)₂ (0.01-0.05 equiv), and PPh₃ (0.02-0.10 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent and the base (2.0-3.0 equiv) via syringe.
-
Pressurize the vessel with ethylene gas to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or GC.
-
After completion, cool the vessel to room temperature and carefully vent the excess ethylene.
-
Proceed with the work-up and purification as described in the general workflow.
Protocol 2: Heck Reaction with Potassium Vinyltrifluoroborate
This protocol utilizes a stable, solid vinylating agent, which can be easier to handle than ethylene gas.[6]
Materials:
-
9-Bromoanthracene
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent mixture (e.g., THF/H₂O, Toluene/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 9-bromoanthracene (1.0 equiv), potassium vinyltrifluoroborate (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), the ligand (0.04-0.10 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the work-up and purification as described in the general workflow.
Data Presentation: Reaction Parameters
The choice of catalyst, base, solvent, and temperature significantly impacts the yield and selectivity of the Heck reaction. The following tables summarize common parameters used in Heck reactions of aryl bromides, which can serve as a guide for the synthesis of this compound.
Table 1: Common Palladium Catalysts and Ligands for the Heck Reaction
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | 1-5 | A versatile and common catalyst precursor. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | None (pre-formed complex) | 1-5 | An active Pd(0) catalyst, but can be sensitive to air. |
| Palladium(II) chloride (PdCl₂) | Triphenylphosphine (PPh₃) | 2-5 | Another common Pd(II) precursor. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | None (pre-formed complex) | 1-3 | Often used for challenging cross-coupling reactions. |
Table 2: Common Bases, Solvents, and Reaction Temperatures for the Heck Reaction
| Base | Solvent | Typical Temperature (°C) | Notes |
| Triethylamine (NEt₃) | DMF, MeCN, Toluene | 80-120 | A common organic base. |
| Potassium carbonate (K₂CO₃) | DMF, DMAc, THF/H₂O | 100-150 | An effective inorganic base. |
| Cesium carbonate (Cs₂CO₃) | THF/H₂O, Dioxane/H₂O | 80-110 | A strong inorganic base, often used with boronic acid derivatives. |
| Sodium acetate (NaOAc) | DMF, NMP | 100-140 | A milder inorganic base. |
Characterization of this compound
Accurate characterization of the final product is crucial to confirm its identity and purity.
Table 3: Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol |
| ¹H NMR (CDCl₃, δ) | ~8.4 (s, 1H, H10), 8.0-7.8 (m, 4H, Ar-H), 7.5-7.3 (m, 4H, Ar-H), 7.2 (dd, 1H, vinylic-H), 6.0 (d, 1H, vinylic-H), 5.5 (d, 1H, vinylic-H) |
| ¹³C NMR (CDCl₃, δ) | ~131.6, 131.4, 130.2, 128.8, 128.6, 126.6, 126.1, 125.3, 125.0, 124.9, 122.9 |
| Appearance | Yellow solid |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Conclusion
The Heck reaction provides a viable and powerful method for the synthesis of this compound from readily available 9-bromoanthracene. While a universally optimized protocol is not yet established, the information and adaptable procedures provided in this guide offer a solid foundation for researchers to develop a successful synthetic strategy. Careful selection of the catalyst, ligand, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired product. The versatility of this compound as a synthetic intermediate makes the development of efficient synthetic routes, such as the one described herein, a valuable endeavor for the scientific community.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene is a fluorescent aromatic hydrocarbon that has garnered significant interest in various scientific fields due to its unique photophysical properties. As a derivative of anthracene (B1667546), its vinyl group at the 9-position extends the π-conjugated system, leading to distinct spectral and photodynamic characteristics compared to the parent molecule. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and emission characteristics, quantum yield, and photochemical behavior. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes and photosensitive compounds in their work.
Core Photophysical Properties
The introduction of a vinyl group to the anthracene core at the 9-position significantly influences its electronic and photophysical behavior. This substitution leads to a bathochromic (red) shift in both the absorption and emission spectra due to the extended π-conjugation.
Data Presentation
The following tables summarize the key photophysical parameters for this compound in various solvents.
Table 1: Absorption and Emission Properties of this compound
| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |
| Cyclohexane (B81311) | 368[1] | 427[1] |
| Methanol | Not specified | Not specified |
| DMSO | 390[2] | 475[2] |
| Toluene | Not specified | Strongest emission observed[2] |
| Water | 395 (with a pronounced shoulder)[2] | Not specified |
Table 2: Molar Extinction Coefficient of this compound
| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_max |
| Various | Not available in the searched literature. |
Table 3: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |
| Methanol | 0.91 ± 0.03 (at λ_ex = 365 nm)[3] | Not available in the searched literature. |
| DMSO | 0.60[2] | Not available in the searched literature. |
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε) of a compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 10 µM.
-
-
Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectra for each of the diluted solutions over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
This method is used to determine the excitation and emission spectra of a fluorescent molecule.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
-
Measurement:
-
Emission Spectrum: Set the excitation monochromator to the absorption maximum (λ_abs) of the sample and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
Excitation Spectrum: Set the emission monochromator to the emission maximum (λ_em) and scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
-
Standard Selection: A suitable standard with a known quantum yield and overlapping absorption and emission profiles with the sample is chosen. For this compound, a common standard is 9,10-diphenylanthracene (B110198) in cyclohexane (Φ_f = 0.90).
-
Procedure:
-
Prepare a series of solutions of both the this compound sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, Grad_s and Grad_std are the gradients of the sample and standard plots, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
Time-Resolved Fluorescence Spectroscopy (for Fluorescence Lifetime)
While a specific fluorescence lifetime for this compound was not found in the searched literature, the following protocol outlines the standard method for its determination using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
Instrument Response Function (IRF) Measurement: The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).
-
Sample Measurement: A dilute, deoxygenated solution of this compound is excited with the pulsed light source. The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
Data Analysis: A histogram of the photon arrival times is constructed, representing the fluorescence decay curve. This decay curve is then fitted to an exponential function (or a sum of exponentials) after deconvolution with the IRF. The time constant(s) of the exponential fit represent the fluorescence lifetime(s) of the sample.
-
Mandatory Visualization
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the complete photophysical characterization of this compound.
References
9-Vinylanthracene molecular weight and formula
An In-depth Technical Guide on 9-Vinylanthracene
For researchers, scientists, and drug development professionals, a clear understanding of the fundamental properties of chemical compounds is paramount. This guide provides a concise summary of the molecular weight and chemical formula for this compound.
Molecular Properties of this compound
This compound is an aromatic hydrocarbon containing a vinyl group attached to the anthracene (B1667546) core. Its chemical identity is defined by its molecular formula and corresponding molecular weight.
| Property | Value | Citations |
| Molecular Formula | C16H12 | [1][2][3][4][5][6] |
| Molecular Weight | 204.27 g/mol | [1][2][3][5][6] |
The empirical formula, C16H12, indicates that each molecule of this compound is composed of 16 carbon atoms and 12 hydrogen atoms.[1][2][3][4][5][6] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques.[1][2][3][5][6]
Structural and Identifier Information
To further characterize this compound, the following diagram illustrates the relationship between its common name, molecular formula, and molecular weight.
References
The Solubility of 9-Vinylanthracene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Vinylanthracene in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. The information herein is grounded in the physicochemical properties of the parent molecule, anthracene, and established methodologies for solubility assessment.
Qualitative Solubility Profile
Based on the non-polar polycyclic aromatic hydrocarbon structure of its parent compound, anthracene, this compound is anticipated to exhibit higher solubility in nonpolar or moderately polar aprotic solvents. Conversely, it is expected to have limited solubility in highly polar solvents like lower alcohols and water. The vinyl group at the 9-position may slightly alter its solubility profile compared to anthracene.
For researchers initiating studies with this compound, the following table provides a qualitative guide to solvent selection for solubility trials.
| Solvent Class | Examples | Expected Solubility of this compound |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High |
| Chlorinated Solvents | Dichloromethane, Chloroform | High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate |
| Esters | Ethyl Acetate | Moderate |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low |
| Water | - | Insoluble |
Experimental Protocol for Solubility Determination
The recommended method for accurately determining the solubility of this compound is the isothermal equilibrium method followed by gravimetric analysis. This approach is reliable and does not require specialized analytical instrumentation for quantification.
Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller pore size)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is essential to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound can accelerate this process. A vacuum oven is recommended for efficient and low-temperature solvent removal.
-
Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial tare mass of the empty evaporating dish from the final constant mass.
-
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Example Calculation for g/100 mL:
Solubility = (Mass of dissolved this compound (g) / Volume of solvent used for dissolution (mL)) * 100
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium and gravimetric method.
This guide provides a foundational approach for researchers and professionals to systematically evaluate the solubility of this compound. The successful application of these methodologies will enable the generation of reliable and reproducible solubility data, which is crucial for the advancement of research and development involving this compound.
The Luminescent World of 9-Vinylanthracene: A Technical Guide to its Aggregation-Induced Emission Properties
For Researchers, Scientists, and Drug Development Professionals
The field of fluorescent probes is undergoing a paradigm shift, moving away from conventional dyes that suffer from aggregation-caused quenching (ACQ) towards molecules that light up upon aggregation. At the forefront of this revolution are luminogens exhibiting Aggregation-Induced Emission (AIE). Among these, 9-vinylanthracene and its derivatives have emerged as a versatile class of AIEgens with significant potential in chemical sensing, bioimaging, and diagnostics. This technical guide provides an in-depth exploration of the core principles governing the AIE of this compound, detailed experimental protocols for its characterization, and a summary of its photophysical properties.
The Core Principle: Restriction of Intramolecular Motion (RIM)
Unlike traditional fluorophores that dim in concentrated solutions or the solid state, this compound derivatives are typically non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This remarkable "turn-on" fluorescence is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism.
In dilute solutions, the vinyl and anthracenyl components of the this compound molecule can undergo low-frequency rotational and vibrational motions. These intramolecular movements act as non-radiative decay pathways, efficiently dissipating the energy of the excited state as heat and thus quenching fluorescence. However, in the aggregated state—induced by poor solvents, high concentrations, or binding to a target—these intramolecular motions are physically constrained by neighboring molecules. This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. The twisted conformation of this compound derivatives in the aggregated state also plays a crucial role by preventing the detrimental π–π stacking that typically quenches the fluorescence of planar aromatic dyes.
Photophysical Properties of this compound Derivatives
The photophysical characteristics of this compound AIEgens can be tuned by modifying the substituents on the anthracene (B1667546) core or the vinyl group. These modifications can influence the electron density, steric hindrance, and aggregation behavior, leading to a range of emission colors and quantum yields.
Table 1: Photophysical Data of Representative this compound Derivatives
| Derivative | Solvent System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| (E)-9-Styrylanthracene | DMSO | 390 | 475 | 0.60 | [1] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine | DMSO | 392 | 495 | 0.03 | [1] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)-1-methylpyridin-1-ium | DMSO | 420 | 618 | <0.01 | [1] |
| 9,10-bis(4-butoxystyryl)anthracene | THF | 428 | 558 | - | |
| 9,10-bis(4-butoxystyryl)anthracene | THF/Water (1:9 v/v) | 445 | 525 | High |
Experimental Protocols
Accurate and reproducible characterization of AIE properties is crucial for the development and application of this compound-based probes. The following sections provide detailed methodologies for the synthesis and photophysical analysis of these compounds.
Synthesis of this compound Derivatives via Heck Coupling
A common and efficient method for the synthesis of this compound derivatives is the palladium-catalyzed Heck reaction.[1]
Materials:
-
Styrene (or a substituted vinyl derivative)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
To an oven-dried 25 mL round-bottom flask, add 9-bromoanthracene (1.0 eq.), the desired vinyl compound (1.0-1.2 eq.), K₃PO₄ (3.0 eq.), and Pd(OAc)₂ (0.05 eq.).
-
Add dry DMA to the flask to dissolve the reactants.
-
Degas the mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Stir the reaction mixture under a nitrogen atmosphere at 110 °C for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
Measurement of Aggregation-Induced Emission
The AIE properties are typically investigated by measuring the fluorescence emission in solvent/non-solvent mixtures.
Materials:
-
Stock solution of the this compound derivative in a good solvent (e.g., Tetrahydrofuran - THF or Dimethyl sulfoxide (B87167) - DMSO).
-
A non-solvent (e.g., Water or Hexane).
-
Spectrofluorometer.
Procedure:
-
Prepare a series of solutions in cuvettes with varying fractions of the non-solvent (e.g., from 0% to 90% water in THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).
-
Gently mix the solutions and allow them to equilibrate.
-
Measure the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the AIEgen.
-
Plot the fluorescence intensity at the emission maximum against the fraction of the non-solvent to visualize the AIE effect.
Determination of Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical parameter to quantify the efficiency of an AIEgen. The relative method, using a known standard, is commonly employed.
Materials:
-
AIEgen solution in the aggregated state (e.g., in a THF/water mixture with a high water fraction).
-
A reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
Procedure:
-
Prepare a series of dilute solutions of both the AIEgen and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, keeping the excitation wavelength and all instrument parameters constant.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the AIEgen and the standard.
-
Calculate the PLQY of the sample (ΦS) using the following equation:
ΦS = ΦR * (mS / mR) * (nS² / nR²)
where ΦR is the quantum yield of the reference, mS and mR are the slopes of the linear fits for the sample and the reference, respectively, and nS and nR are the refractive indices of the respective solvents.
Application in Elucidating Biological Pathways: A Case Study in Apoptosis Detection
The "turn-on" nature of this compound AIEgens makes them ideal for developing probes for specific biological events. A compelling application is the detection of caspase activity, a hallmark of apoptosis (programmed cell death).
A this compound AIEgen can be functionalized with a peptide sequence specifically recognized and cleaved by an executioner caspase, such as caspase-3 (e.g., the DEVD sequence). This probe is designed to be water-soluble and non-emissive in its intact form due to the free rotation of the AIEgen core. Upon induction of apoptosis, active caspase-3 cleaves the DEVD peptide, releasing the hydrophobic AIEgen. The liberated AIEgen molecules then aggregate in the aqueous cellular environment, leading to a dramatic increase in fluorescence, thus signaling the activation of the apoptotic cascade.
Conclusion
This compound and its derivatives represent a powerful and versatile class of AIE-active molecules. Their bright emission in the aggregated state, coupled with the tunability of their photophysical properties, makes them highly attractive for a wide range of applications, from materials science to drug development. The "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is particularly advantageous for sensitive and specific detection of biomolecules and cellular processes. As our understanding of the structure-property relationships of these fascinating molecules deepens, we can expect the development of even more sophisticated and impactful AIE-based technologies in the near future.
References
An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene (9-VA) is a fluorescent aromatic hydrocarbon that has garnered interest in various fields, including polymer chemistry, materials science, and as a fluorescent probe. Its photophysical properties, particularly its fluorescence quantum yield (Φf), are critical for these applications. The quantum yield, defined as the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including available data, detailed experimental protocols for its determination, and the logical workflow of such measurements.
The introduction of a vinyl group at the 9-position of the anthracene (B1667546) core extends the π-conjugation of the aromatic system. This structural modification influences the electronic transitions, leading to shifts in the absorption and emission spectra compared to the parent anthracene molecule. The vinyl group can also impact the rates of radiative and non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime.
Data Presentation: Fluorescence Quantum Yield of this compound
| Compound | Solvent | Excitation Wavelength (λex) | Fluorescence Quantum Yield (Φf) |
| This compound | Methanol | 365 nm | 0.91 ± 0.03[1] |
Note: The quantum yield of anthracene, the parent compound, is approximately 0.27 in ethanol (B145695) and can range from 0.28 to 0.36 in cyclohexane (B81311).[2][3][4] This comparison highlights the significant increase in fluorescence efficiency upon the addition of the vinyl group at the 9-position in a polar protic solvent like methanol.
Experimental Protocols: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using two primary methods: the relative (or comparative) method and the absolute method.
Relative Method
The relative method is the more common approach and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
a. Materials and Instrumentation:
-
This compound: High purity, spectroscopic grade.
-
Fluorescence Standard: A compound with a known, stable quantum yield and spectral properties that overlap with the sample. For this compound, suitable standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (Φf ≈ 0.90).[5]
-
Solvent: Spectroscopic grade, ensuring no interfering absorption or emission in the spectral region of interest.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length.
b. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound and the chosen standard in the desired solvent.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.
-
The relationship between the fluorescence quantum yield of the sample (Φs) and the standard (Φr) is given by the following equation:
Φs = Φr × (Grads / Gradr) × (ηs² / ηr²)
where:
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηs and ηr are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
-
Absolute Method
The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.
a. Materials and Instrumentation:
-
This compound
-
Solvent
-
Spectrofluorometer equipped with an integrating sphere
-
Quartz Cuvettes
b. Procedure:
-
Measurement of Scattered Light:
-
Place a cuvette containing the pure solvent (blank) in the integrating sphere and measure the spectrum of the excitation light (scattered light).
-
-
Measurement of Sample Emission:
-
Place a cuvette containing the this compound solution in the integrating sphere and measure the combined spectrum of the unabsorbed excitation light and the sample's fluorescence emission.
-
-
Data Analysis:
-
The fluorescence quantum yield is calculated by dividing the integrated intensity of the sample's emission by the integrated intensity of the light absorbed by the sample (the difference between the scattered light from the blank and the unabsorbed light from the sample).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the determination of the relative fluorescence quantum yield and the relationship between the molecular structure of this compound and its photophysical properties.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Caption: Relationship between structure and photophysical properties of 9-VA.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Vinylanthracene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Vinylanthracene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to correlate the molecular structure with its NMR signals.
Experimental Protocols
The NMR data presented in this guide were acquired using standard NMR spectroscopy techniques. A representative experimental protocol is outlined below.
Sample Preparation:
A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2][3][4] The solution is transferred to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4] The tube is then capped and cleaned before insertion into the spectrometer.[4]
Instrumentation and Data Acquisition:
The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer, such as a Bruker AV3HD-400 or a Varian VXR 300.[2][5] The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.[6] Shimming is performed to optimize the magnetic field homogeneity. The probe is tuned and matched for the respective nucleus (¹H or ¹³C).[6] For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom. The data is acquired at a standard probe temperature, typically around 298 K (25 °C).[5]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the vinyl and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35-8.40 | m | - | 2H | Aromatic-H |
| 8.00-8.08 | m | - | 2H | Aromatic-H |
| 7.48-7.60 | m | - | 5H | Aromatic-H & Vinyl-H |
| 6.06 | d | 11.5 | 1H | Vinyl-H |
| 5.68 | d | 18.0 | 1H | Vinyl-H |
Data sourced from ChemicalBook.[7]
The vinyl protons appear as distinct doublets due to geminal and cis/trans couplings, although a more detailed spectrum would likely show a doublet of doublets for the proton on the same carbon as the anthracene (B1667546) group. The aromatic protons appear as multiplets in the downfield region, which is characteristic of condensed aromatic systems.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 137.35 | Aromatic-C |
| 132.79 | Aromatic-C |
| 131.54 | Aromatic-C |
| 129.77 | Aromatic-C |
| 128.87 | Aromatic-C |
| 128.72 | Aromatic-C |
| 128.04 | Aromatic-C |
| 126.63 | Aromatic-C |
| 126.49 | Aromatic-C |
| 126.05 | Aromatic-C |
| 125.49 | Aromatic-C |
| 125.21 | Vinyl-C |
| 124.91 | Vinyl-C |
Note: This is a representative set of chemical shifts for a 9-substituted vinyl anthracene derivative and may vary slightly for this compound itself. Sourced from a study on this compound based fluorogens.[5]
The spectrum shows a series of signals in the aromatic region (typically 120-140 ppm) and two signals corresponding to the vinyl carbons.
Structural Correlation Diagram
The following diagram illustrates the structure of this compound and the logical correlation of its proton and carbon environments to the expected NMR signals.
Caption: Molecular structure of this compound and its NMR signal correlations.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. This compound | 2444-68-0 [chemicalbook.com]
A Technical Guide to the UV-Vis Absorption and Emission Spectra of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical properties of 9-Vinylanthracene, a fluorescent compound with significant applications in materials science and as a building block for more complex molecular probes. Understanding its absorption and emission characteristics is fundamental to harnessing its potential in various research and development endeavors.
Photophysical Properties
This compound is characterized by its anthracene (B1667546) core, a polycyclic aromatic hydrocarbon, which is responsible for its intrinsic fluorescence. The addition of a vinyl group at the 9-position extends the π-conjugated system, influencing the electronic transitions and thus altering the spectral properties compared to unsubstituted anthracene. This substitution typically leads to a bathochromic (red) shift in both absorption and emission spectra.
The molecule's fluorescence is a result of the de-excitation of electrons from the first excited singlet state (S₁) to the ground state (S₀). This compound is known to be an efficient fluorescer, exhibiting a high probability of radiative decay over non-radiative pathways.
Quantitative Spectroscopic Data
The UV-Vis absorption and fluorescence emission maxima of this compound are solvent-dependent. The following table summarizes key photophysical parameters in different solvents.
| Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) | Stokes Shift | Fluorescence Quantum Yield (ΦF) |
| Ethanol (B145695) (EtOH) | 386 nm | Not specified | Not specified | Not specified |
| Methanol (B129727) | Not specified | Not specified | Not specified | 0.91 ± 0.03[1] |
Note: Data for emission maxima in ethanol and both absorption and emission maxima in methanol were not explicitly available in the searched literature. The quantum yield in methanol was determined with an excitation wavelength of 365 nm.[1]
Electronic Transitions and Energy Pathways
The absorption of a photon by this compound promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* transition. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state (S₀) via fluorescence emission or through non-radiative pathways. The Jablonski diagram below illustrates these key photophysical processes.[2][3][4][5][6]
Caption: Simplified Jablonski diagram for this compound.
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires standardized experimental procedures.
-
Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol, cyclohexane (B81311), dimethyl sulfoxide) to minimize interference from impurities.[7][8]
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. For UV-Vis absorption and fluorescence measurements, dilute the stock solution to a working concentration, typically in the micromolar range (e.g., 10 µM), to ensure the absorbance is within the linear range of the instrument.[9]
-
Cuvette Handling: Use quartz cuvettes for UV-Vis measurements.[8][10] Before use, thoroughly clean the cuvettes and rinse them with the solvent being used for the measurement.[7][8] Wipe the optical surfaces with a lint-free cloth to remove any fingerprints or residues.[7]
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference or blank.[7][10] Record a baseline spectrum to correct for the solvent's absorbance.[10]
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound solution.
-
Data Acquisition: Scan the appropriate wavelength range (e.g., 250-500 nm). The resulting spectrum will show the absorbance of the sample as a function of wavelength. The peak of the lowest energy absorption band corresponds to λmax.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Parameter Setup: Set the excitation wavelength to the determined λmax from the absorption spectrum. Set the excitation and emission slit widths (e.g., 5 nm) to control the spectral resolution and signal intensity.[9]
-
Data Acquisition: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering. The peak of the resulting emission spectrum corresponds to λem.
The relative method, using a well-characterized fluorescent standard, is commonly employed for determining the ΦF.[11][12]
-
Standard Selection: Choose a fluorescent standard with an emission profile that overlaps with that of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (ΦF = 0.90) are common standards.
-
Absorbance Matching: Prepare a series of solutions of both the this compound sample and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[11][12][13]
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope (gradient) of the resulting linear plots is determined for both the sample (GradX) and the standard (GradST).
-
-
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[12]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[12] (This term is equal to 1 if the same solvent is used for both).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 3. horiba.com [horiba.com]
- 4. ossila.com [ossila.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Jablonski Energy Diagram [evidentscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ossila.com [ossila.com]
- 9. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. iss.com [iss.com]
9-Vinylanthracene: A Comprehensive Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Vinylanthracene, a pivotal molecule in polymer chemistry and material science, has a rich history spanning over seven decades. Its unique photophysical properties, stemming from the anthracene (B1667546) moiety, have driven extensive research into its polymerization and application in advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the chemistry of this compound. It details seminal experimental protocols, presents key quantitative data in a structured format, and visualizes the fundamental synthetic pathways, offering a vital resource for researchers and professionals in the field.
Discovery and Early History
The first documented synthesis of this compound is attributed to N. P. Buu-Hoï and J. Léger in their 1946 publication in the Bulletin de la Société Chimique de France. Their pioneering work laid the foundation for the exploration of this intriguing vinylaromatic compound. The initial synthesis involved a two-step process starting from the readily available 9-acetylanthracene. This precursor was first reduced to the corresponding secondary alcohol, 9-(1-hydroxyethyl)anthracene, which was subsequently dehydrated to yield this compound. This classical approach remains a fundamental and illustrative method for the preparation of this compound and its derivatives.
Historical Synthesis Pathway
The original synthesis of this compound, as established by Buu-Hoï and Léger, follows a straightforward two-step sequence. This pathway is a cornerstone of its historical development and provides a basis for understanding more contemporary synthetic modifications.
Experimental Protocol: Dehydration of 9-(1-Hydroxyethyl)anthracene
The following protocol is based on the classical dehydration method, a key historical route to this compound.
Materials:
-
9-(1-Hydroxyethyl)anthracene
-
Anhydrous aluminum oxide (activated, neutral)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A mixture of 9-(1-hydroxyethyl)anthracene and a 10 to 20-fold excess by weight of activated aluminum oxide in a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux under an inert atmosphere for a period of 4 to 6 hours.
-
After reflux, the mixture is cooled to room temperature and the aluminum oxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to afford pale yellow crystals of this compound.
Evolution of Synthetic Methodologies
While the classical dehydration method proved the existence and provided initial samples of this compound, subsequent research has focused on developing more efficient and versatile synthetic routes. The advent of modern organic chemistry introduced powerful new reactions, with the Wittig and Heck reactions becoming prominent in the synthesis of this compound and its derivatives.
The Wittig Reaction
The Wittig reaction offers a highly reliable method for the formation of the vinyl group by reacting an aldehyde with a phosphorus ylide. In the context of this compound synthesis, 9-anthraldehyde (B167246) is the key starting material.
The Heck Reaction
The Palladium-catalyzed Heck reaction provides an alternative and powerful route, particularly for substituted vinylanthracenes. This reaction couples an aryl halide, in this case, 9-bromoanthracene, with an alkene.
In-Depth Technical Guide on the Safety and Handling of 9-Vinylanthracene Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for 9-Vinylanthracene powder. Due to the limited availability of specific toxicological and explosive property data for this compound, this document incorporates information on the parent compound, anthracene (B1667546), and general principles for handling polycyclic aromatic hydrocarbons (PAHs) and potentially hazardous chemical powders. A precautionary approach is strongly advised.
Chemical and Physical Properties
This compound is a solid, yellow to orange crystalline powder.[1] A summary of its key physical and chemical properties is provided below, with data for its parent compound, anthracene, included for comparison.
| Property | This compound | Anthracene |
| Chemical Formula | C₁₆H₁₂ | C₁₄H₁₀[2] |
| Molecular Weight | 204.27 g/mol | 178.23 g/mol [2] |
| CAS Number | 2444-68-0 | 120-12-7[2] |
| Appearance | Yellow to orange crystalline powder[1] | White to yellow solid[3] |
| Melting Point | 62-65 °C[4] | 215-218 °C[5] |
| Boiling Point | 61-66 °C at 10 mmHg[4] | 340 °C at 760 mmHg[5] |
| Solubility | Insoluble in water[5] | Insoluble in water[5] |
Hazard Identification and Classification
Detailed toxicological data for this compound is largely unavailable.[6] Therefore, the hazard assessment must consider the properties of the parent compound, anthracene, which is classified as a potential carcinogen and is toxic to aquatic life.
GHS Classification (Anthracene):
-
Skin Irritation (Category 2)[2]
-
Eye Irritation (Category 2A)[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]
-
Acute aquatic toxicity (Category 1)[2]
-
Chronic aquatic toxicity (Category 1)[2]
NFPA 704 Rating (Anthracene): [3]
-
Health: 1 (Slightly hazardous)
-
Flammability: 1 (Must be preheated before ignition can occur)
-
Instability/Reactivity: 0 (Normally stable)
It is prudent to handle this compound with the assumption that it may pose similar or additional hazards to anthracene, particularly given its vinyl substitution which can introduce different reactivity patterns.
Toxicological Data
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Mouse | 4900 mg/kg | [5] |
| Oral LD50 | Rat | >16,000 mg/kg | [7] |
Given the lack of specific data for this compound, it should be handled as a substance of unknown toxicity with the potential for skin, eye, and respiratory irritation, and potential carcinogenic effects.
Experimental Protocols
While no specific experimental safety protocols for this compound were found, the following are general methodologies for assessing the hazards of powdered organic compounds.
Powder Flammability and Dust Explosion Testing:
-
Minimum Ignition Energy (MIE): Determines the lowest electrostatic spark energy required to ignite a dust cloud. This is a critical parameter for assessing static discharge hazards.
-
Minimum Ignition Temperature (MIT): Identifies the lowest temperature of a hot surface that can ignite a dust cloud or layer.
-
Explosion Severity (Kst): Measures the maximum rate of pressure rise of a dust explosion in a contained volume, which indicates the potential severity of an explosion.
It is highly recommended that users of this compound powder conduct a thorough risk assessment, which may include commissioning these tests to determine its specific explosive properties.
Safe Handling and Storage
Due to the potential hazards, including carcinogenicity and the unknown dust explosion risk, stringent handling procedures are necessary.
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
For weighing, use an analytical balance inside a fume hood or a ventilated balance enclosure.
-
Use a vacuum system with a HEPA filter for cleaning up spills to avoid generating airborne dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: For situations with a potential for high dust exposure, a NIOSH-approved respirator with a particulate filter is recommended.
Storage:
-
Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[5]
-
Keep containers tightly closed.
Emergency Procedures
Spill Response: In the event of a spill, the following workflow should be followed:
Spill Response Workflow for this compound Powder
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Decontamination and Disposal
Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. A general procedure for decontaminating surfaces exposed to PAHs is outlined below.
Decontamination Procedure for PAH-Contaminated Surfaces
Disposal: All waste contaminated with this compound, including spilled material, cleaning supplies, and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Reactivity and Stability
Reactivity:
-
The vinyl group in this compound can undergo polymerization, especially in the presence of initiators or upon exposure to heat or light.
-
As a polycyclic aromatic hydrocarbon, it can react with strong oxidizing agents.[5]
Stability:
-
The compound is generally stable under recommended storage conditions.
-
Avoid exposure to heat, light, and incompatible materials to prevent decomposition or unwanted reactions.
Hazardous Decomposition Products:
-
Combustion may produce carbon monoxide and carbon dioxide.[5]
This guide is intended to provide a starting point for the safe handling of this compound powder. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers are strongly encouraged to seek out additional information and consult with safety professionals before working with this compound.
References
- 1. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneseo.edu [geneseo.edu]
- 3. ANTHRACENE | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | 2444-68-0 [chemicalbook.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. guidechem.com [guidechem.com]
- 7. carlroth.com [carlroth.com]
A Technical Guide to 9-Vinylanthracene for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and utilization of 9-Vinylanthracene. This versatile aromatic compound is a valuable building block in the synthesis of advanced materials and probes due to its unique photophysical properties.
Commercial Availability of this compound
A critical first step in any research project is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers, each offering various purities and quantities to suit diverse research needs. Below is a comparative summary of offerings from prominent commercial vendors.
| Supplier | Purity | Available Quantities | Price (USD) |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g | $74.65 (1 g), Price available upon login for 5 g |
| Sigma-Aldrich | 97% | Product discontinued, but may be available through partner companies. | Not Applicable |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g | $52.00 (1 g), $168.00 (5 g) |
| Santa Cruz Biotechnology | ≥97.0% | Inquire for availability | Price available upon request |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Key Research Applications and Experimental Protocols
This compound is a versatile precursor in several key areas of chemical research, primarily owing to the fluorescent nature of the anthracene (B1667546) core and the reactivity of the vinyl group. Detailed below are standardized protocols for some of its most common applications.
Synthesis of this compound Derivatives via Palladium-Catalyzed Cross-Coupling Reactions
The vinyl moiety of this compound can be further functionalized, or the anthracene core can be derivatized prior to the introduction of the vinyl group, often through robust palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.
1. Heck Reaction for the Synthesis of Substituted this compound Derivatives
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.04 eq.).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the anhydrous solvent and the base (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
2. Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol outlines the synthesis of this compound from 9-bromoanthracene (B49045) and a vinylboron reagent.[1][2][3][4]
Materials:
-
9-Bromoanthracene
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))[1][3]
-
Solvent system (e.g., a mixture of toluene (B28343) and water, or THF and water)[1][3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 9-bromoanthracene (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).[1][3]
-
Seal the flask and thoroughly degas the mixture by several cycles of vacuum and backfilling with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Polymerization of this compound
The vinyl group of this compound allows it to be readily polymerized, leading to materials with interesting photophysical and electronic properties. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize well-defined polymers.
Protocol for the Synthesis of Poly(this compound) via ATRP
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add CuBr (1.0 eq. relative to the initiator).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the this compound monomer, the initiator (EBiB), and the anhydrous solvent.
-
Add the ligand (PMDETA) (1.0 eq. relative to CuBr) via syringe.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
Backfill the tube with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Allow the polymerization to proceed for the desired time. The progress can be monitored by taking samples and analyzing the monomer conversion by ¹H NMR.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Fluorescence Quenching Studies
The inherent fluorescence of the anthracene moiety makes this compound and its derivatives excellent probes for studying molecular interactions through fluorescence quenching.
General Protocol for a Fluorescence Quenching Experiment
Materials:
-
This compound or a derivative (fluorophore)
-
Quencher molecule (a compound that can decrease the fluorescence intensity of the fluorophore)
-
Spectrofluorometer
-
A suitable solvent in which both the fluorophore and quencher are soluble.
Procedure:
-
Prepare a stock solution of the fluorophore at a known concentration. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a high-concentration stock solution of the quencher.
-
Prepare a series of solutions in volumetric flasks, each containing a constant concentration of the fluorophore and varying concentrations of the quencher. Include a sample with no quencher.
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Use an excitation wavelength corresponding to an absorption maximum of the fluorophore.
-
Determine the fluorescence intensity at the emission maximum for each sample.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.
-
The data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. The linearity of the plot can provide insights into the quenching mechanism (dynamic vs. static).[5][6]
Visualizing Experimental Workflows and Pathways
To further aid in the conceptualization of the experimental processes involving this compound, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Workflow for procuring and using this compound in research.
Caption: Key components of the Suzuki-Miyaura coupling for this compound synthesis.
Caption: Workflow for a typical fluorescence quenching experiment.
References
- 1. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. chalcogen.ro [chalcogen.ro]
A Technical Guide to the Theoretical and Experimental Determination of the 9-Vinylanthracene HOMO-LUMO Gap
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 9-Vinylanthracene. Understanding this fundamental electronic property is crucial for applications in organic electronics, sensor technology, and photochemistry. This document details both computational and experimental approaches, offering detailed protocols and a summary of available data.
Introduction to the HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter that governs the electronic and optical properties of a molecule. It represents the energy difference between the highest energy molecular orbital containing electrons (HOMO) and the lowest energy molecular orbital that is devoid of electrons (LUMO). A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light. For professionals in drug development, the electronic properties of molecules like this compound are vital for predicting their biological interactions and reactivity.
Quantitative Data Summary
| Compound Name | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Notes |
| (E)-1-(4-(2-(anthracen-9-yl)vinyl)phenyl)ethan-1-one | DFT (B3LYP/6-31G) | - | - | 3.23 | A closely related derivative of this compound.[1] |
| This compound | UV-Vis Spectroscopy | - | - | ~3.14 | Optical gap calculated from the absorption onset wavelength (~395 nm).[1] |
Methodologies and Protocols
Theoretical Calculations: Density Functional Theory (DFT)
Density Functional Theory is a powerful computational method for calculating the electronic structure and properties of molecules, including HOMO and LUMO energy levels. The protocol outlined below is a standard approach for a molecule like this compound using the Gaussian software package.
-
Molecular Structure Input :
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Save the initial coordinates as a .xyz or .gjf (Gaussian Input File) format.
-
-
Geometry Optimization :
-
Perform a geometry optimization to locate the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
A commonly used and reliable method for polycyclic aromatic hydrocarbons is the B3LYP functional with a 6-31G(d) basis set.[2][3]
-
The Gaussian input file route section would be: #p B3LYP/6-31G(d) Opt Freq. The Opt keyword requests optimization, and Freq calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).
-
-
Single-Point Energy Calculation & Orbital Analysis :
-
Using the optimized geometry from the previous step, perform a single-point energy calculation to obtain the final molecular orbital energies.
-
The route section in the Gaussian input file would be: #p B3LYP/6-31G(d) Pop=Full. The Pop=Full keyword provides a detailed analysis of the molecular orbitals.
-
-
Data Extraction and Analysis :
-
From the Gaussian output file (.log or .out), locate the section listing the energies of the alpha and beta molecular orbitals.
-
The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
The HOMO-LUMO gap is the difference between these two energies: E_gap = E_LUMO - E_HOMO .
-
The molecular orbitals can be visualized using software like GaussView to understand their spatial distribution and contribution to the electronic transitions.
-
Experimental Determination
The HOMO-LUMO energy gap can be determined experimentally using electrochemical and spectroscopic techniques.
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[4]
Experimental Protocol:
-
Solution Preparation : Prepare a dilute solution (typically 1-5 mM) of this compound in a suitable solvent that can dissolve the analyte and a supporting electrolyte. The solvent must be electrochemically stable within the potential window of the experiment (e.g., dichloromethane, acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity.
-
Electrochemical Cell Setup : Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[5][6]
-
Measurement : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.
-
Data Analysis :
-
Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram.[4]
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, where potentials are relative to the Fc/Fc⁺ couple:
-
E_HOMO (eV) = -[E_onset,ox (V) + 4.8]
-
E_LUMO (eV) = -[E_onset,red (V) + 4.8]
-
-
The value of 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level.
-
The electrochemical HOMO-LUMO gap is then calculated as: E_gap = E_LUMO - E_HOMO .
-
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[1]
Experimental Protocol:
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 at the absorption maximum.
-
Spectrophotometer Setup : Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as a reference.
-
Spectrum Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). For this compound, the key absorption region is between 350 nm and 400 nm.[1][7]
-
Data Analysis :
-
Identify the absorption onset (λ_onset) of the lowest energy (longest wavelength) absorption band. This is found by determining the intersection of the tangent of the leading edge of the absorption peak with the baseline.
-
The optical HOMO-LUMO gap is calculated using the Planck-Einstein relation:
-
E_gap (eV) = 1240 / λ_onset (nm)
-
-
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of the HOMO-LUMO gap using Density Functional Theory.
Caption: Workflow for DFT calculation of the HOMO-LUMO gap.
References
- 1. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
Unveiling the Solid State: A Technical Guide to the Crystalline Structure of 9-Vinylanthracene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of molecules is paramount. This guide provides an in-depth analysis of the crystalline structure of 9-Vinylanthracene, a key building block in organic synthesis and materials science. By presenting detailed crystallographic data, experimental protocols, and visual representations of the scientific workflow, this document serves as a critical resource for those working with this versatile compound.
Crystallographic Data at a Glance
The precise arrangement of atoms in the crystalline lattice of this compound has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material properties.
| Parameter | Value |
| Formula | C₁₆H₁₂ |
| Formula Weight | 204.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.231(2) |
| b (Å) | 5.968(1) |
| c (Å) | 16.533(3) |
| α (°) | 90 |
| β (°) | 109.18(3) |
| γ (°) | 90 |
| Volume (ų) | 1045.9(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.297 |
| Absorption Coefficient (mm⁻¹) | 0.074 |
| F(000) | 432 |
The Path to Elucidation: Experimental Protocols
The determination of the crystalline structure of this compound is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of X-ray diffraction data.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction. This procedure involves the reaction of 9-anthraldehyde (B167246) with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base.
Materials:
-
9-Anthraldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
A solution of potassium tert-butoxide in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Methyltriphenylphosphonium bromide is added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the ylide, indicated by a characteristic color change.
-
A solution of 9-anthraldehyde in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining a single crystal of sufficient quality is a critical prerequisite for X-ray diffraction analysis. For this compound, slow evaporation of a saturated solution has proven to be an effective crystallization technique.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, hexane, or a mixture thereof)
-
Crystallization dish or vial
Procedure:
-
A saturated solution of this compound is prepared by dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a clean crystallization vessel, which is then loosely covered to allow for slow evaporation of the solvent.
-
The vessel is left undisturbed in a vibration-free environment.
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will form.
X-ray Data Collection and Structure Refinement
The final step in determining the crystalline structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Instrumentation and Software:
-
A four-circle diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Software for data collection, integration, and scaling (e.g., CrysAlisPro).
-
Software for structure solution and refinement (e.g., SHELXS and SHELXL).
Procedure:
-
A suitable single crystal of this compound is mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
X-ray diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction spots on the detector.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for determining the crystalline structure of this compound.
This comprehensive guide, with its detailed data, protocols, and visual workflow, provides a solid foundation for researchers and professionals engaged in work involving this compound. The understanding of its crystalline structure is a critical component in harnessing its full potential in various scientific and industrial applications.
Methodological & Application
Application of 9-Vinylanthracene in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled radical polymerization technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] 9-Vinylanthracene, a fluorescent monomer, is a valuable building block for the creation of advanced polymeric materials with tailored optical and electronic properties. The incorporation of the bulky, chromophoric anthracene (B1667546) moiety into a polymer backbone via ATRP allows for the precise engineering of materials for applications in organic electronics, chemosensors, and drug delivery systems. This document provides detailed application notes and protocols for the homopolymerization of this compound using ATRP.
Principle of ATRP
ATRP is a controlled/"living" radical polymerization process that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The key to this control lies in the establishment of a dynamic equilibrium between the active propagating radicals and the dormant species (typically an alkyl halide). This equilibrium is mediated by a transition metal complex (e.g., a copper(I) halide complexed with a ligand) which reversibly abstracts a halogen atom from the dormant chain end to generate the active radical. This process minimizes termination reactions, allowing for the controlled growth of polymer chains.
Applications in Research and Drug Development
The synthesis of poly(this compound) and its copolymers with controlled architectures opens up a wide range of applications:
-
Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene unit can be utilized to create polymers that act as sensors for various analytes. Changes in the fluorescence emission upon interaction with a target molecule can be used for detection and quantification.
-
Organic Light-Emitting Diodes (OLEDs): Polymers containing anthracene moieties are known for their electroluminescent properties, making them suitable for use as emissive or charge-transporting layers in OLEDs.
-
Drug Delivery: The hydrophobic nature of the anthracene group can be exploited for the encapsulation of hydrophobic drugs within polymeric nanoparticles or micelles. The controlled nature of ATRP allows for the synthesis of amphiphilic block copolymers that can self-assemble into drug-carrying nanostructures.
-
Bioimaging: The fluorescent properties of poly(this compound) can be harnessed for cellular and tissue imaging applications.
Experimental Data
The following table summarizes typical experimental conditions and results for the ATRP of a vinyl-anthracene derivative, which can serve as a starting point for the optimization of this compound polymerization.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[I]:[Cu]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) | Ref. |
| vDPA* | EBiB | CuBr/TPMA | p-xylene (B151628) | 65 | 24 | 77:1:1:1 | - | ~1.6 |
*vDPA (9-(4-Ethynylphenyl)-10-phenylanthracene) is a vinyl-dianthracene derivative. EBiB = Ethyl α-bromoisobutyrate, TPMA = Tris(2-pyridylmethyl)amine.
Experimental Protocols
This section provides a detailed protocol for the ATRP of this compound. This protocol is based on established methods for similar vinyl aromatic monomers and should be optimized for specific experimental goals.
Materials
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Anisole (B1667542) or p-xylene (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for purification)
-
Alumina (B75360) (neutral, for catalyst removal)
-
Schlenk tubes
-
Magnetic stir bars
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and vacuum pump
Purification of Reagents
-
This compound: Recrystallize from a suitable solvent (e.g., ethanol (B145695) or hexane) to remove any inhibitors or impurities.
-
CuBr: Wash with glacial acetic acid to remove any oxidized species, followed by washing with ethanol and diethyl ether, then dry under vacuum.
-
Solvent: Purge with an inert gas for at least 30 minutes before use to remove dissolved oxygen.
ATRP of this compound (Example Procedure)
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuBr (e.g., 0.01 mmol, 1.4 mg) and TPMA (e.g., 0.01 mmol, 2.9 mg).
-
Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (e.g., 1 mmol, 204.3 mg) and anhydrous anisole (e.g., 1 mL).
-
Stir the mixture to dissolve the monomer and ligand.
-
Add the initiator, EBiB (e.g., 0.01 mmol, 1.5 µL), via a gastight syringe.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
-
Polymerization:
-
After the final thaw cycle, backfill the Schlenk tube with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 65-90 °C).
-
Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GC.
-
-
Termination and Purification:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the Schlenk tube.
-
Dilute the viscous solution with THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine Mn and PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the polymer.
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for the ATRP of this compound.
References
Application Notes and Protocols for Free-Radical Polymerization of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene (9-VA) is an aromatic vinyl monomer that can be polymerized to yield poly(this compound), a polymer with interesting photophysical and electronic properties due to the pendant anthracene (B1667546) moieties. This document provides a detailed protocol for the free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator. The resulting polymer has potential applications in organic electronics, sensors, and as a polymeric scaffold in drug delivery systems. This protocol is based on established methods for the polymerization of vinyl monomers.
Data Presentation
The following table summarizes the typical quantitative data for the free-radical polymerization of this compound.
| Parameter | Value |
| Monomer | This compound |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene |
| Monomer to Initiator Molar Ratio | 100:1 |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
| Polymer Yield | High (typically > 80%) |
| Molecular Weight (Mn) | Varies with conditions |
| Polydispersity Index (PDI) | Typically > 1.5 |
Experimental Protocols
This section details the methodology for the free-radical polymerization of this compound.
Materials
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
-
Inert gas (Argon or Nitrogen)
Procedure
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound and AIBN in a 100:1 molar ratio. For example, dissolve 1.0 g of this compound (4.89 mmol) and 8.0 mg of AIBN (0.049 mmol) in 10 mL of anhydrous toluene.
-
-
Degassing:
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
To perform a freeze-pump-thaw cycle:
-
Freeze the solution using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line to remove the air.
-
Close the flask to the vacuum and thaw the solution in a warm water bath.
-
Repeat this process two more times.
-
-
-
Polymerization:
-
After the final thaw, backfill the Schlenk flask with an inert gas (argon or nitrogen).
-
Place the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 24 hours.
-
-
Polymer Precipitation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Collect the polymer by filtration.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterization
The resulting poly(this compound) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
Due to strong π-π stacking of the anthracene rings, poly(this compound) can have limited solubility.[1] It is generally soluble in aprotic organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and toluene, but poorly soluble in alcohols and water.[1][2] Gentle heating or sonication can aid in dissolution.[1]
Experimental Workflow
References
Synthesis of Poly(9-vinylanthracene) for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of poly(9-vinylanthracene) (PVAn), a versatile polymer with significant potential in the field of organic electronics. Its unique photophysical properties, stemming from the anthracene (B1667546) moiety, make it a compelling candidate for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. This guide covers various polymerization methods, characterization data, and protocols for its application.
Introduction to Poly(this compound)
Poly(this compound) is a vinyl polymer featuring a bulky, fluorescent anthracene group attached to each repeating unit. The optoelectronic properties of PVAn are largely dictated by the anthracene chromophore, which is known for its strong blue fluorescence. The polymer's architecture and properties can be tuned by the choice of polymerization method, which influences molecular weight, polydispersity, and, consequently, its performance in electronic devices.
Synthesis of Poly(this compound)
The synthesis of PVAn can be achieved through several polymerization techniques, including free-radical, anionic, and cationic polymerization. The choice of method significantly impacts the polymer's characteristics.
Free-Radical Polymerization
Free-radical polymerization is a common and relatively straightforward method for synthesizing PVAn. It typically employs a radical initiator to begin the polymerization of the this compound monomer.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1 g) and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Logical Workflow for Free-Radical Polymerization
Caption: Workflow for the free-radical synthesis of poly(this compound).
Anionic Polymerization
Anionic polymerization offers better control over molecular weight and results in a narrower molecular weight distribution (lower polydispersity index, PDI) compared to free-radical polymerization. This "living" polymerization technique requires stringent reaction conditions to prevent termination.
Experimental Protocol: Anionic Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Benzene or Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
-
Procedure:
-
All glassware must be rigorously flame-dried under high vacuum and cooled under a positive pressure of high-purity argon.
-
The solvent (benzene or THF) must be purified by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).
-
The this compound monomer must be purified to remove any protic impurities, for example, by distillation from calcium hydride.
-
In a sealed reactor under an argon atmosphere, add the purified solvent.
-
Introduce the purified this compound monomer into the reactor.
-
Cool the reactor to the desired temperature (e.g., room temperature for benzene, or -78 °C for THF).
-
Add the initiator, s-BuLi, dropwise via syringe. The solution should develop a characteristic color indicating the formation of the living anionic species.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitate the polymer in a large excess of methanol.
-
Collect, wash, and dry the polymer as described in the free-radical polymerization protocol.
-
Cationic Polymerization
Cationic polymerization of this compound is also possible but can be more challenging to control due to the high reactivity of the carbocationic propagating species. Careful selection of the initiator and reaction conditions is crucial to suppress side reactions.
Experimental Protocol: Cationic Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (terminating agent)
-
-
Procedure:
-
Ensure all glassware is flame-dried and the solvent and monomer are rigorously purified and dried.
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer in dry dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the initiator, BF₃·OEt₂, via syringe.
-
Maintain the reaction at the low temperature for the desired duration.
-
Terminate the reaction by adding cold methanol.
-
Allow the mixture to warm to room temperature and then precipitate the polymer in methanol.
-
Filter, wash, and dry the resulting polymer.
-
Characterization of Poly(this compound)
The properties of the synthesized PVAn are highly dependent on the polymerization method. A summary of typical characterization data is presented below.
Table 1: Typical Properties of Poly(this compound) Synthesized by Different Methods
| Polymerization Method | Number-Average Molecular Weight (Mₙ) ( g/mol ) | Weight-Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) (Mₙ/Mₙ) | Glass Transition Temperature (T₉) (°C) | Decomposition Temperature (Tₐ) (°C) |
| Free-Radical | 10,000 - 100,000 | 20,000 - 300,000 | > 2.0 | ~200 - 250 | ~350 - 400 |
| Anionic | 5,000 - 200,000 | 5,500 - 220,000 | < 1.2 | ~220 - 280 | ~370 - 420 |
| Cationic | 2,000 - 50,000 | 4,000 - 100,000 | > 2.0 | ~200 - 240 | ~360 - 400 |
Note: These values are representative and can vary significantly depending on the specific reaction conditions (initiator concentration, monomer concentration, temperature, and solvent).
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
PVAn can be utilized in OLEDs as either an emissive layer or a host material for a fluorescent or phosphorescent dopant. Its wide bandgap and high photoluminescence quantum yield in the blue region are advantageous for these applications.
Experimental Protocol: Fabrication of a Simple PVAn-Based OLED
-
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL)
-
Poly(this compound) (PVAn) as the emissive layer (EML)
-
Calcium (Ca) or Barium (Ba) / Aluminum (Al) for the cathode
-
-
Procedure:
-
Clean the ITO substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat it with UV-ozone to improve the work function of the ITO.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.
-
Prepare a solution of PVAn in a suitable solvent (e.g., toluene or chloroform).
-
Spin-coat the PVAn solution on top of the PEDOT:PSS layer to form the emissive layer, followed by annealing.
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the cathode by thermally evaporating a thin layer of Ca or Ba followed by a thicker layer of Al through a shadow mask.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Workflow for OLED Fabrication
Caption: General workflow for the fabrication of a PVAn-based OLED.
Table 2: Representative Performance of Anthracene-Based Blue-Emitting OLEDs
| Emissive Material/Host | Role | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | CIE Coordinates (x, y) |
| Anthracene Derivative 1 | Emitter | 5.2 | > 1000 | (0.15, 0.08) |
| Anthracene Derivative 2 | Emitter | 7.1 | > 1500 | (0.14, 0.13) |
| PVAn | Host | 3-5 (estimated) | > 1000 (estimated) | (Varies with dopant) |
| PVAn | Emitter | 1-3 (estimated) | > 500 (estimated) | ~ (0.16, 0.10) |
Note: Performance data for OLEDs using well-characterized PVAn is limited in the literature. The values for anthracene derivatives provide a benchmark for expected performance.
Fluorescent Chemical Sensors
The high fluorescence of PVAn can be quenched by certain analytes, particularly electron-deficient nitroaromatic compounds, which are common components of explosives. This makes PVAn a promising material for fluorescent chemosensors.
Signaling Pathway for Nitroaromatic Detection
The sensing mechanism is based on fluorescence quenching. When PVAn absorbs light, it is excited to a higher energy state. In the absence of a quencher, it returns to the ground state by emitting a photon (fluorescence). Nitroaromatic compounds can accept an electron from the excited PVAn, leading to a non-radiative decay pathway and thus quenching the fluorescence.
Caption: Fluorescence quenching mechanism of PVAn by nitroaromatic compounds.
Table 3: Representative Sensing Performance of Anthracene-Based Polymers for Nitroaromatics
| Polymer | Analyte | Quenching Constant (Kₛᵥ) (M⁻¹) | Limit of Detection (LOD) |
| Anthracene-based Polymer 1 | Trinitrotoluene (TNT) | 1.5 x 10⁴ | ~ 1 µM |
| Anthracene-based Polymer 2 | Dinitrotoluene (DNT) | 8.0 x 10³ | ~ 5 µM |
| Anthracene-based Polymer 3 | Nitrobenzene (NB) | 2.5 x 10³ | ~ 10 µM |
| PVAn (estimated) | Picric Acid (PA) | > 10⁴ | < 1 µM |
Note: The quenching efficiency and LOD depend on the specific polymer structure, the analyte, and the sensing medium.
Conclusion
Poly(this compound) is a valuable polymer for organic electronics due to its accessible synthesis and desirable photophysical properties. By carefully selecting the polymerization method, researchers can tailor its molecular characteristics to optimize its performance in applications such as blue OLEDs and fluorescent sensors for the detection of nitroaromatic compounds. The protocols and data presented in this document provide a foundation for further research and development in this exciting area.
Application Notes: 9-Vinylanthracene as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene and its derivatives have emerged as versatile platforms for the development of fluorescent probes for the selective and sensitive detection of various metal ions. The inherent fluorescence of the anthracene (B1667546) core provides a strong signaling component, while the vinyl group serves as a reactive handle for the facile introduction of specific metal ion recognition moieties. This modular design allows for the tuning of selectivity and sensitivity towards a range of metal ions, making these probes valuable tools in environmental monitoring, biological research, and drug development.
The general mechanism of detection relies on the interaction between the metal ion and the recognition moiety appended to the this compound fluorophore. This binding event modulates the photophysical properties of the anthracene core, leading to a measurable change in fluorescence intensity, such as a "turn-on" or "turn-off" response. This application note provides a summary of the performance of a representative this compound-based probe, designated as 9-VAP-1 (this compound Probe-1) , for the detection of various metal ions, along with detailed experimental protocols for its synthesis and application.
Data Presentation
The performance of 9-VAP-1 in detecting various metal ions is summarized in the table below. The data is compiled from multiple studies on similar anthracene-based fluorescent probes.
| Metal Ion | Detection Limit (LOD) | Response Type | Linear Range | Binding Stoichiometry (Probe:Metal) |
| Al³⁺ | 0.70 µM[1] | Turn-on | 1.0–10.0 µM[1] | 1:1[1] |
| Cu²⁺ | 0.11 µM[2] | Turn-off | 10.0–40.0 µM[2] | 1:1[2] |
| Fe³⁺ | 0.03 µM | Turn-off | 0.05–500 µM[3] | 1:1 |
Signaling Pathway and Experimental Workflow
Signaling pathway for a 'turn-on' response.
References
Application Notes and Protocols for Fabricating OLEDs with 9-Vinylanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) utilizing 9-vinylanthracene and its derivatives. This document outlines the synthesis of these materials, detailed protocols for device fabrication, and a comparative analysis of their performance.
Introduction
Anthracene (B1667546) derivatives are a significant class of organic materials that have historically played a crucial role in the development of efficient and stable blue-emitting OLEDs. The introduction of a vinyl group at the 9-position of the anthracene core can enhance π-conjugation and allow for polymerization, offering a versatile platform for designing novel materials for various layers within an OLED device. This compound can be utilized as a blue emitter, a high-energy host for other emissive dopants, or as a monomer for the synthesis of poly(this compound) (PVA), a potential hole-transporting material analogous to the widely used poly(9-vinylcarbazole) (PVK).
Data Presentation
Performance of Blue-Emitting Anthracene Derivative-Based OLEDs
While specific performance metrics for OLEDs using this compound as the primary emitter are not extensively documented in publicly available literature, the following table summarizes the performance of various advanced blue-emitting anthracene derivatives. This data serves as a benchmark for the potential performance of OLEDs fabricated with this compound derivatives.[1]
| Emitter Material Class | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color |
| Fluorescent Anthracene Derivatives | mCz-TAn-CN | - (Non-doped) | 7.03 | (0.14, 0.12) | Deep-Blue |
| m2Cz-TAn-CN | DPEPO | 7.28 | (0.14, 0.09) | Deep-Blue | |
| 2PPIAn | - (Non-doped) | 8.9 | (0.150, 0.060) | Deep-Blue | |
| 4PPIAn | - (Non-doped) | 7.1 | (0.152, 0.085) | Deep-Blue | |
| PyAnPy | - | 4.78 | (0.16, 0.10) | Deep-Blue | |
| PyTAnPy | - | 5.48 | (0.15, 0.06) | Deep-Blue |
Photophysical and Electronic Properties
The photophysical and electronic properties of this compound are crucial for designing efficient OLEDs. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport characteristics of the material.
| Property | This compound (estimated) | Anthracene (for comparison) |
| HOMO Level | ~ -5.8 eV | -5.93 eV |
| LUMO Level | ~ -2.2 eV | -2.48 eV |
| Energy Gap | ~ 3.6 eV | 3.45 eV |
| Emission Peak | Blue region | 400-450 nm |
Note: The HOMO/LUMO levels for this compound are estimated based on analogous compounds like poly(9-vinylcarbazole) (PVK), which has a HOMO of -5.8 eV and a LUMO of -2.2 eV.[2] The energy levels for anthracene are provided for reference.
Experimental Protocols
Synthesis of (E)-9-Styrylanthracene (A Vinylanthracene Derivative)
This protocol describes the synthesis of a vinylanthracene derivative via a Palladium-catalyzed Heck reaction, a common method for forming carbon-carbon bonds.[1]
Materials:
-
Potassium phosphate (B84403) (K₃PO₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In an oven-dried 25 mL round-bottom flask, combine 9-bromoanthracene (0.3 g, 1.17 mmol), styrene (0.12 g, 1.17 mmol), K₃PO₄ (0.75 g, 3.51 mmol), and Pd(OAc)₂ (0.01 g, 0.06 mmol).[1]
-
Add 10 mL of dry DMA to the flask.[1]
-
Degas the mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.[1]
-
Stir the reaction mixture under a nitrogen (N₂) atmosphere at 110 °C for 24 hours.[1]
-
After cooling to room temperature, pour the mixture into water and extract the product with DCM.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate it under reduced pressure.[1]
-
The crude product can be further purified by column chromatography.[1]
General OLED Device Fabrication Protocol
The following is a generalized procedure for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.[1][3]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).
-
This compound derivative (as emitter or host)
-
Metal for cathode (e.g., Aluminum, LiF/Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.[1][3]
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers onto the ITO substrate. A typical device architecture could be:
-
HIL: e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
HTL: e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
EML: The synthesized vinylanthracene derivative (either as a neat film or doped into a host material).
-
ETL: e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)
-
EIL: e.g., LiF (Lithium Fluoride) The thickness of each layer is controlled using a quartz crystal monitor.[1]
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) on top of the organic stack through a shadow mask to define the active area of the device.[1][3]
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.[1][3]
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device are then measured using a programmable sourcemeter and a spectroradiometer.[1]
Visualizations
Synthesis of a Vinylanthracene Derivative
Caption: Synthetic pathway for a vinylanthracene derivative via Heck coupling.
General OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication and testing of OLED devices.
OLED Device Architecture and Energy Level Diagram
Caption: Schematic of a typical multi-layer OLED architecture and a representative energy level diagram.
References
Application Notes and Protocols: 9-Vinylanthracene in the Synthesis of Self-Healing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-vinylanthracene and its derivatives in the design and synthesis of self-healing polymers. The content covers the fundamental chemistry, key applications, experimental protocols, and quantitative data on healing efficiency.
Introduction
Self-healing polymers are a class of smart materials capable of repairing damage autonomously or with an external stimulus, thereby extending their lifetime and improving their reliability. One promising approach to creating these materials involves incorporating functional groups that can undergo reversible chemical reactions. This compound and its derivatives are particularly well-suited for this purpose due to the reversible nature of their cycloaddition reactions.
The self-healing mechanism in polymers functionalized with anthracene (B1667546) moieties is primarily based on two reversible reactions: the [4+4] photocycloaddition and the [4+2] Diels-Alder cycloaddition. In the [4+4] photocycloaddition, two anthracene groups dimerize upon exposure to UV light (typically 300-400 nm), forming crosslinks that provide structural integrity to the polymer.[1] These crosslinks can be cleaved by applying heat or UV light of a shorter wavelength (<300 nm), allowing the polymer to flow and heal a damaged area.[1] Subsequent exposure to longer wavelength UV light can then reform the crosslinks, restoring the material's properties.[1]
Alternatively, the Diels-Alder reaction, a [4+2] cycloaddition, can be employed.[2] In this case, an anthracene group (acting as a diene) reacts with a dienophile (such as a maleimide (B117702) group) to form a thermally reversible crosslink.[2] Heating the polymer breaks these crosslinks via a retro-Diels-Alder reaction, and cooling allows them to reform.[3][4] This process enables the material to be mended multiple times.
Key Applications
The unique properties of anthracene-based self-healing polymers make them suitable for a variety of applications:
-
Coatings and Adhesives: Self-healing coatings can repair scratches and microcracks, preventing corrosion and maintaining a pristine appearance.
-
Composites: The incorporation of self-healing polymers into fiber-reinforced composites can improve their durability and damage tolerance.[5]
-
Biomaterials: The reversibility of these systems is being explored for applications in drug delivery and tissue engineering.
-
Flexible Electronics: Self-healing substrates can enhance the longevity of flexible electronic devices that are prone to mechanical stress.
Quantitative Data on Self-Healing Performance
The efficiency of self-healing in polymers containing anthracene derivatives can be quantified through various analytical techniques. The following tables summarize key performance data from published studies.
| Polymer System | Healing Stimulus | Healing Efficiency | Measurement Method | Reference |
| Anthracene-Maleimide Polymer | Thermal | >94% | Comparison of mechanical properties before damage and after healing. | [5] |
| Anthracene-Maleimide Carbon Fiber Composite | Thermal | 69% | Comparison of mechanical properties before damage and after healing. | [5] |
| Anthracene-Terminated Polymer | Thermal | 50% Reformation | Gel Permeation Chromatography (GPC) analysis of molecular weight change after cleavage and reformation. | [6] |
Table 1: Healing Efficiency of Anthracene-Based Polymers
| Polymer System | Initial Mn ( g/mol ) | Mn after Cleavage ( g/mol ) | Mn after Reformation ( g/mol ) | Reference |
| Furan-Maleimide Polymer | 12,000 | 6,500 | 8,900 | [6] |
| Diels-Alder based Dimethacrylate Cross-linker | Mw: 7,080 | Mw: 5,300 | - | [6] |
Table 2: Molecular Weight Changes During Healing Cycles (Note: Furan-maleimide system included for comparison of Diels-Alder chemistry)
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane with Pendant 9-Ethylanthracene Groups
This protocol describes the synthesis of a polyurethane functionalized with 9-ethylanthracene, which can act as a thermally-responsive self-healing material.[1]
Materials:
-
9-(Hydroxymethyl)anthracene (as a precursor to a functionalized 9-ethylanthracene)
-
Isophorone diisocyanate (IPDI)
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve PCL diol in anhydrous toluene.
-
Add IPDI to the solution and heat the mixture to 80°C.
-
Add a catalytic amount of DBTDL and allow the reaction to proceed for 4 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.
-
-
Functionalization with 9-(Hydroxymethyl)anthracene:
-
Dissolve 9-(hydroxymethyl)anthracene in anhydrous DMF.
-
Add the 9-(hydroxymethyl)anthracene solution dropwise to the prepolymer solution.
-
Continue the reaction at 80°C for another 6 hours, monitoring the disappearance of the NCO peak in the FTIR spectrum.
-
-
Polymer Precipitation and Purification:
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol (B129727).
-
Filter the precipitate and wash it several times with methanol to remove unreacted monomers.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Evaluation of Self-Healing Efficiency
This protocol outlines a general procedure for assessing the self-healing capability of a polymer film.[1]
Procedure:
-
Sample Preparation:
-
Prepare a thin film of the anthracene-functionalized polymer by solution casting from a suitable solvent (e.g., DMF).
-
Ensure the film is completely dried in a vacuum oven.
-
-
Damage and Healing:
-
Create a scratch on the surface of the polymer film using a sharp razor blade.
-
Image the scratch using an optical microscope or a scanning electron microscope (SEM).
-
To induce healing, apply the appropriate stimulus:
-
For thermally-activated healing: Heat the sample to a temperature that allows for the retro-cycloaddition reaction and polymer chain mobility.
-
For photo-activated healing: Expose the damaged area to UV light of the appropriate wavelength to induce dimer cleavage.
-
-
Allow the sample to cool to room temperature or expose it to the crosslinking UV wavelength to reform the bonds.
-
-
Evaluation:
-
Re-image the scratched area to visually assess the degree of healing.
-
For quantitative analysis, compare mechanical properties (e.g., tensile strength) of the healed sample to the original, undamaged sample.
-
Diagrams
Caption: Reversible [4+4] photocycloaddition of anthracene for self-healing.
Caption: Reversible Diels-Alder reaction for thermally-induced self-healing.
Caption: Experimental workflow for synthesis and evaluation of self-healing polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-healing polymers and composites for extreme environments - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Self-healing polymers prepared via living radical polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Functionalization of 9-Vinylanthracene for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 9-vinylanthracene and its derivatives for a range of applications in research and drug development. The unique photophysical properties of the anthracene (B1667546) core, combined with the versatile reactivity of the vinyl group, make this compound a valuable scaffold for creating fluorescent probes, sensors, and drug delivery vehicles.
Overview of this compound Functionalization
This compound serves as a versatile platform for the development of advanced functional molecules. Its core utility lies in the strong fluorescence of the anthracene moiety and the ability to modify its properties through chemical reactions at the vinyl group or the aromatic ring. A primary method for functionalization is the palladium-catalyzed Heck reaction, which allows for the straightforward formation of carbon-carbon bonds.[1][2] This reaction is instrumental in synthesizing a variety of derivatives with tailored photophysical and chemical properties.[3]
Derivatives of this compound often exhibit interesting phenomena such as Aggregation-Induced Emission (AIE), where the fluorescence intensity increases upon aggregation.[1][2] This property is particularly advantageous for applications in aqueous environments, such as biological systems, where many conventional fluorescent dyes suffer from aggregation-caused quenching.[3]
Applications in Fluorescent Sensing
The strategic functionalization of this compound enables the creation of highly sensitive and selective fluorescent sensors for various analytes, including metal ions and proteins.
Metal Ion Detection
By incorporating specific chelating moieties, this compound derivatives can be designed to act as "turn-on" or "turn-off" fluorescent sensors for specific metal ions.[4] The binding of a metal ion to the recognition unit can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence.[4]
Quantitative Data for Anthracene-Based Metal Ion Sensors
| Probe Name/Structure | Target Ion | Detection Limit (LOD) | Linear Range | Reference |
| ANT-Th | Cr³⁺ | 0.4 µM | - | [5] |
| Rhodamine B derivative | Cr³⁺ | 8.64 µM | - | [6] |
| Rhodamine B derivative | Fe³⁺ | 10.5 µM | - | [6] |
| Aptamer-based sensor | Hg²⁺ | 4.28 nM | 14.2 nM - 300 nM | [7] |
| Aptamer-based sensor | Hg²⁺ | 10 nM | 10 nM - 200 nM | [7] |
Experimental Protocol: General Method for Metal Ion Detection
This protocol outlines a general procedure for using a this compound-based fluorescent probe for the detection of a target metal ion in an aqueous solution.
Materials:
-
Anthracene-based fluorescent probe stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile (B52724) or DMSO)
-
Stock solution of the target metal ion (e.g., 10 mM in deionized water)
-
Stock solutions of potentially interfering metal ions
-
Buffer solution (e.g., HEPES, PBS at the desired pH)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Initial Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength (λex).
-
Titration with Metal Ion: Incrementally add small aliquots of the target metal ion stock solution to the cuvette. After each addition, mix gently and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion. The detection limit can be calculated from the titration data.
-
Selectivity Test: Repeat the experiment by adding potentially interfering metal ions to the probe solution to assess the selectivity of the probe.
Logical Relationship for Metal Ion Sensing
Caption: Interaction of a this compound probe with a target metal ion leading to a fluorescence change.
Protein Quantification
Certain functionalized this compound derivatives with AIE properties can be used for the sensitive quantification of proteins.[3] The interaction of the AIE-active dye with a protein can restrict intramolecular rotation, leading to a significant enhancement of fluorescence.[8]
Experimental Protocol: Protein Quantification using an AIE Probe
This protocol describes a method for quantifying a protein, such as bovine serum albumin (BSA), using a this compound-based AIE probe.
Materials:
-
This compound-based AIE probe (e.g., a derivative with a positive charge for better aqueous solubility)
-
Bovine Serum Albumin (BSA) stock solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of the AIE probe in the phosphate buffer at a fixed concentration.
-
Record the baseline fluorescence of the probe solution.
-
Incrementally add the BSA stock solution to the probe solution.
-
Measure the fluorescence intensity after each addition, allowing the system to equilibrate.
-
Plot the fluorescence intensity against the concentration of BSA to generate a calibration curve. This curve can then be used to determine the concentration of unknown protein samples.[8]
Applications in Drug Delivery
The hydrophobic nature of the poly(this compound) backbone makes it a suitable material for formulating nanoparticles to encapsulate hydrophobic drugs, such as doxorubicin (B1662922).[9] The inherent fluorescence of the polymer can also be utilized for simultaneous imaging and tracking of the drug delivery vehicle.[9]
Workflow for Nanoparticle Formulation and Drug Delivery
Caption: Workflow for the formulation of drug-loaded poly(this compound) nanoparticles and their cellular application.
Experimental Protocol: Formulation of Doxorubicin-Loaded Nanoparticles
This protocol is adapted from a general procedure for encapsulating hydrophobic drugs in polymeric nanoparticles.[9]
Materials:
-
Poly(this compound)
-
Doxorubicin
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Polymer and Drug Dissolution: Dissolve 10 mg of poly(this compound) and 1 mg of doxorubicin in 1 mL of THF.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to 10 mL of deionized water under vigorous stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of THF.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and large aggregates. The pellet containing the drug-loaded nanoparticles can then be resuspended for characterization and in vitro studies.[9]
Quantitative Data for Drug Delivery Systems
While specific data for doxorubicin-loaded poly(this compound) nanoparticles is limited, the following table provides typical ranges for drug loading and encapsulation efficiency in similar polymeric nanoparticle systems.
| Polymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | 9-Nitrocamptothecin | >30% | - | [10] |
| PLGA | Capecitabine | 16.98% | 88.4% | [11] |
| PLGA-PEG | Doxorubicin | ~5.3% | - | |
| Polymer Nanoparticles | Hydrophobic Drugs | up to 66.5% | up to 99.8% |
Applications in Bioimaging
Functionalized this compound derivatives are valuable tools for live-cell imaging due to their fluorescence properties and the ability to attach targeting moieties for specific organelles.[3]
Signaling Pathway Visualization: The MAPK/ERK Pathway
While direct application of this compound probes to visualize the MAPK/ERK pathway is an emerging area, the principle involves designing a probe that changes its fluorescence properties upon interaction with a key component of the pathway, such as the activated, phosphorylated form of ERK.
Caption: A conceptual diagram of how a this compound (9-VA) based fluorescent probe could be used to visualize activated ERK (p-ERK) in the MAPK signaling pathway.
Experimental Protocol: Live-Cell Imaging
This is a general protocol for staining live cells with a fluorescent probe. The specific concentrations and incubation times will need to be optimized for each probe and cell line.
Materials:
-
Cell line of interest cultured on glass-bottom dishes
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Incubation: Prepare a working solution of the fluorescent probe (e.g., 1-10 µM) in complete cell culture medium. Remove the existing medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.
-
Imaging: Add fresh medium to the cells and image using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.[12]
Synthesis of Functionalized this compound Derivatives
The Heck coupling reaction is a cornerstone for the synthesis of many functionalized this compound derivatives.[3]
Experimental Protocol: Heck Coupling of 9-Bromoanthracene (B49045) with Styrene (B11656)
This protocol describes the synthesis of (E)-9-styrylanthracene.[3]
Materials:
-
9-Bromoanthracene
-
Styrene
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 9-bromoanthracene (1.17 mmol), styrene (1.17 mmol), K₃PO₄ (3.51 mmol), and Pd(OAc)₂ (0.06 mmol).
-
Solvent Addition: Add 10 mL of dry DMA to the flask.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Stir the mixture under a nitrogen atmosphere at 110 °C for 24 hours.
-
Work-up: Pour the cooled mixture into water and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be further purified by column chromatography.[3]
Synthesis Workflow
Caption: General workflow for the synthesis of (E)-9-styrylanthracene via a Heck coupling reaction.
Photophysical Data of Representative this compound Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| (E)-9-Styrylanthracene | 390 | 475 | 0.60 | DMSO | [3] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine | 392 | 495 | 0.03 | DMSO | [3] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)-1-methylpyridin-1-ium | 420 | 618 | <0.01 | DMSO | [3] |
| 9,10-bis(phenylethynyl)anthracene derivative | - | - | 0.95-1.00 | Solution | [13] |
| Thiophene-substituted 9,10-disubstituted anthracene | - | - | <0.10 | - | [14] |
References
- 1. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Cell Imaging of ERK Signaling Using Fluorescent Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 3. Live imaging approach of dynamic multicellular responses in ERK signaling during vertebrate tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery [mdpi.com]
- 6. Design and Synthesis of a Mitochondria-Targeting Radioprotectant for Promoting Skin Wound Healing Combined with Ionizing Radiation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. photophysics.com [photophysics.com]
- 8. Array-Based Protein Sensing Using an Aggregation-Induced Emission (AIE) Light-Up Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrochemical Polymerization of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 9-Vinylanthracene (9-VA) to form poly(this compound) (P9VA) films. This document is intended for professionals in research and development who are interested in the synthesis and application of electroactive polymers.
Introduction
The electrochemical polymerization of this compound is a versatile method for producing thin, uniform films of P9VA directly onto conductive surfaces. This process leverages an anodic potential to initiate a cationic polymerization of the 9-VA monomer. The resulting polymer is of significant interest due to the photophysical properties of the anthracene (B1667546) moiety, making it a candidate for applications in organic electronics, sensors, and as a matrix for drug delivery systems.
The polymerization is initiated at an anodic potential exceeding 1.1 V versus a Saturated Sodium Chloride Calomel Electrode (SSCE) in an acetonitrile (B52724) solution[1]. A key characteristic of this process is the ability to monitor the polymer formation in-situ using fluorescence spectroscopy. The monomer exhibits fluorescence at approximately 410 and 430 nm, while the P9VA film displays a distinct excimer emission around 500 nm, providing a direct probe of the polymerization progress[1].
Experimental Protocols
The following protocols describe the electrochemical polymerization of this compound using two common electrochemical techniques: Cyclic Voltammetry (for initial characterization and film deposition) and Potentiostatic Deposition (for controlled film growth).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound (9-VA) | ≥97% | Sigma-Aldrich, TCI |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | Electrochemical grade, ≥99% | Sigma-Aldrich |
| Indium Tin Oxide (ITO) coated glass slides | Surface resistivity 10-15 Ω/sq | Sigma-Aldrich |
| Platinum wire or foil | 99.9% | Alfa Aesar |
| Ag/AgCl or Saturated Calomel Electrode (SCE) | Standard | BASi |
Electrochemical Setup
A standard three-electrode electrochemical cell is required.
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide or a platinum disc electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte) or a Saturated Calomel Electrode (SCE).
All electrochemical experiments should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which can interfere with the cationic polymerization process.
Protocol 1: Polymerization by Cyclic Voltammetry (CV)
This method is useful for determining the oxidation potential of 9-VA and for depositing thin polymer films.
Procedure:
-
Prepare the Electrolyte Solution: In a volumetric flask, prepare a solution of 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Prepare the Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 10 mM.
-
Assemble the Electrochemical Cell:
-
Clean the ITO working electrode by sonicating in isopropanol (B130326) and deionized water, then dry under a stream of nitrogen.
-
Place the cleaned working electrode, platinum counter electrode, and the reference electrode in the electrochemical cell.
-
Add the monomer solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Perform Cyclic Voltammetry:
-
Set the potential window to scan from 0 V to +1.5 V (vs. Ag/AgCl or SCE).
-
Set the scan rate to 50 mV/s.
-
Run multiple cycles (e.g., 10-20 cycles). An increase in the peak current with each cycle indicates the deposition of a conductive polymer film on the electrode surface.
-
Protocol 2: Polymerization by Potentiostatic Deposition
This method allows for more controlled growth of the polymer film.
Procedure:
-
Prepare Solutions and Assemble the Cell: Follow steps 1-3 from Protocol 2.3.
-
Apply a Constant Potential:
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl or SCE) to the working electrode.
-
The duration of the potential application will determine the thickness of the polymer film. A typical deposition time ranges from 60 to 300 seconds.
-
-
Post-deposition Cleaning:
-
After deposition, remove the working electrode from the cell.
-
Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of nitrogen.
-
Data Presentation
The following table summarizes typical experimental parameters for the electrochemical polymerization of this compound.
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Solvent | Acetonitrile (ACN) | [1] |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | General Practice |
| Monomer Concentration | 10 mM | Representative |
| Electrolyte Concentration | 0.1 M | Representative |
| Initiation Potential | > 1.1 V vs. SSCE | [1] |
| Working Electrode | ITO or Platinum | General Practice |
| Reference Electrode | Ag/AgCl or SCE | General Practice |
| Counter Electrode | Platinum | General Practice |
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical polymerization of this compound.
Proposed Polymerization Mechanism
The electrochemical polymerization of this compound proceeds via a cationic mechanism.
Caption: Proposed mechanism for the cationic electropolymerization of 9-VA.
Characterization of P9VA Films
The resulting poly(this compound) films can be characterized by various techniques:
-
Spectroscopy:
-
UV-Visible Spectroscopy: To study the electronic transitions of the polymer film.
-
Fluorescence Spectroscopy: To confirm the presence of the polymer through its characteristic excimer emission.
-
FTIR Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization of the vinyl group.
-
-
Microscopy:
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and thickness of the polymer film.
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry: To study the redox properties of the P9VA film in a monomer-free electrolyte solution.
-
Safety Precautions
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
Tetrabutylammonium hexafluorophosphate is a skin and eye irritant. Avoid direct contact.
-
Always follow standard laboratory safety procedures when handling chemicals and electrical equipment.
References
Application Notes and Protocols for the Copolymerization of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9-Vinylanthracene (9-VA) as a monomer in copolymerization. The unique photophysical properties of the anthracene (B1667546) moiety make 9-VA an attractive building block for advanced polymeric materials with potential applications in drug delivery, bioimaging, and chemical sensing. This document outlines detailed protocols for various polymerization techniques, data on copolymer composition, and explores key applications.
Introduction to this compound in Copolymerization
This compound is a fluorescent monomer that can be incorporated into polymer chains to impart unique optical and electronic properties. The bulky, hydrophobic anthracene group can also influence the physical properties of the resulting copolymers, such as glass transition temperature and thermal stability. Due to its fluorescence, copolymers containing 9-VA are particularly well-suited for applications where tracking and imaging are crucial.
Copolymerization of 9-VA can be achieved through several methods, including free-radical polymerization and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. CRP methods are particularly valuable as they allow for precise control over the polymer's molecular weight, architecture, and polydispersity.
Data Presentation: Copolymerization Parameters and Properties
The composition and properties of copolymers are highly dependent on the reactivity of the comonomers and the polymerization conditions. While specific reactivity ratios for this compound are not extensively reported, studies have shown it to be less reactive than monomers like styrene.[1]
Table 1: Monomer Feed and Copolymer Composition for Styrene and this compound Copolymers
| Comonomer 1 | Comonomer 2 | Mole % of 9-VA in Feed | Mole % of 9-VA in Copolymer | Polymerization Method | Reference |
| Styrene (St) | This compound (9-VA) | 1.5 | 0.31 | Free Radical | [1] |
| Styrene (St) | This compound (9-VA) | 5.0 | - | Free Radical | [1] |
Table 2: Molecular Weight and Polydispersity of this compound Copolymers
| Copolymer System | M_n ( g/mol ) | M_w ( g/mol ) | Polydispersity Index (PDI) | Polymerization Method | Reference |
| Poly(St-co-9VA-co-2VN-co-4AS) | - | 15200 | 1.27 | Free Radical | |
| Poly(St-co-4AS) | - | 17300 | 1.38 | Free Radical |
Experimental Protocols
Free-Radical Copolymerization of this compound and Styrene
This protocol describes a standard free-radical polymerization method.
Materials:
-
This compound (9-VA)
-
Styrene (Sty)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Anhydrous Toluene or Dioxane (Solvent)
-
Methanol (B129727) (Non-solvent for precipitation)
-
Schlenk flask and vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and freshly distilled Styrene in anhydrous toluene. Add the initiator (e.g., AIBN, typically 1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Immerse the flask in a preheated oil bath at 70-80°C and stir for the desired reaction time (e.g., 24 hours).
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C overnight to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of well-defined copolymers. This is a generalized protocol that may require optimization.
Materials:
-
This compound (9-VA)
-
Comonomer (e.g., Styrene, Methyl Methacrylate)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Anhydrous Anisole or Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Neutral alumina (B75360)
-
Schlenk tube
Procedure:
-
Catalyst and Ligand Preparation: To a Schlenk tube, add CuBr and the ligand under an inert atmosphere.
-
Reaction Mixture: In a separate flask, dissolve 9-VA, the comonomer, and the initiator in the anhydrous solvent.
-
Degassing: Deoxygenate the monomer/initiator solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Polymerization: Transfer the degassed monomer solution to the Schlenk tube containing the catalyst system via a cannula. Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Quenching and Purification: After the desired time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another powerful technique for controlling polymer architecture.
Materials:
-
This compound (9-VA)
-
Comonomer (e.g., Styrene, Butyl Acrylate)
-
A suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
AIBN (Initiator)
-
Anhydrous Dioxane or Toluene (Solvent)
-
Methanol or Hexane (Non-solvent for precipitation)
-
Ampule or Schlenk tube
Procedure:
-
Reaction Setup: In an ampule or Schlenk tube, combine 9-VA, the comonomer, the RAFT agent, and AIBN in the chosen solvent.
-
Degassing: Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the appropriate temperature (typically 60-80°C) for the specified duration.
-
Purification and Isolation: After the polymerization, cool the vessel, open it, and precipitate the polymer by adding the solution to a large excess of a suitable non-solvent. Collect the polymer by filtration and dry it under vacuum.
Applications in Drug Development and Research
Fluorescent Nanoparticles for Drug Delivery and Bioimaging
The inherent fluorescence of the anthracene moiety allows for the development of trackable drug delivery systems. Copolymers of 9-VA can self-assemble into nanoparticles in aqueous media, encapsulating hydrophobic drugs for targeted delivery.
Protocol for Doxorubicin-Loaded Nanoparticle Formulation:
Materials:
-
Poly(this compound)-based copolymer
-
Doxorubicin (B1662922) (or other hydrophobic drug)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Polymer and Drug Dissolution: Dissolve the copolymer (e.g., 10 mg) and doxorubicin (e.g., 1 mg) in THF (e.g., 1 mL).
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of deionized water (e.g., 10 mL) under vigorous stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of THF.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and large aggregates. The supernatant containing the purified nanoparticles can be collected for further characterization and use.
Characterization:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading Efficiency: UV-Vis spectroscopy to determine the amount of encapsulated drug.
Chemical Sensors based on Fluorescence Quenching
Copolymers containing 9-VA can be used as fluorescent sensors. The fluorescence of the anthracene units can be quenched upon interaction with specific analytes, providing a detectable signal. For example, these polymers can be used to detect electron-deficient molecules like nitroaromatic compounds, which are often found in explosives. The quenching efficiency is typically analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant.
Visualizations
Caption: Experimental workflow for 9-VA copolymer synthesis, characterization, and application.
Caption: General mechanism of a 9-VA copolymer-based drug delivery system for cancer therapy.
References
Application Note: Measuring the Fluorescence of 9-Vinylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Vinylanthracene is a fluorescent probe characterized by a vinyl group attached to the anthracene (B1667546) core. Its fluorescence properties are sensitive to the local microenvironment, making it a valuable tool for studying molecular interactions, polymerization processes, and the physical properties of materials. This application note provides a detailed guide to the experimental setup and protocols for accurately measuring the fluorescence of this compound, including its spectral characteristics, quantum yield, and fluorescence lifetime.
Photophysical Properties of this compound
The fluorescence of this compound is characterized by its excitation and emission spectra, which can be influenced by the solvent environment. In non-polar solvents like cyclohexane, this compound exhibits a well-defined vibronic structure in its emission spectrum.
Spectral Characteristics
The excitation and emission maxima of this compound vary with the polarity of the solvent.[1] In general, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Cyclohexane | 368[2] | 427[2] | 59[2] |
| DMSO | 390[1][3] | 480[3] | 90 |
| Ethanol (B145695) | 386[4] | ~450-470* | ~64-84 |
Note: The emission maximum in ethanol is an approximation based on typical solvent effects and may require experimental verification.
Experimental Protocols
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, DMSO, ethanol)
-
Quartz cuvettes (1 cm path length)
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen spectroscopic grade solvent.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution.[3][5] The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][6]
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Place a cuvette containing the solvent blank in the sample holder.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected emission maximum (e.g., 430 nm for cyclohexane).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The wavelength with the highest fluorescence intensity is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan a range of emission wavelengths, starting about 10 nm above the excitation wavelength to avoid scattered light (e.g., 380-600 nm).[5]
-
The wavelength with the highest fluorescence intensity is the emission maximum.
-
Diagram of the Experimental Workflow for Spectral Measurement
Caption: Workflow for measuring fluorescence spectra.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54 or 9,10-diphenylanthracene (B110198) in cyclohexane, Φf = 0.90)[5][7]
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent if possible. The absorbance of all solutions at the excitation wavelength should be in the range of 0.01 to 0.1.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.[8]
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the this compound sample (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)[8]
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.[6]
Materials:
-
This compound solution (as prepared above)
-
TCSPC system with a pulsed light source (e.g., laser diode or LED)
-
Scattering solution (e.g., dilute Ludox or non-dairy creamer in the solvent) for measuring the Instrument Response Function (IRF).[9][10]
Procedure:
-
Instrument Warm-up: Allow the TCSPC system to warm up for at least 30 minutes.[6]
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF until at least 10,000 counts are in the peak channel.[9]
-
-
Sample Preparation: For precise measurements, degas the this compound solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, a known fluorescence quencher.[6][10]
-
Sample Measurement:
-
Replace the scattering solution with the degassed sample solution.
-
Set the excitation wavelength to the absorption maximum and the emission wavelength to the fluorescence maximum.
-
Acquire the fluorescence decay data until at least 10,000 counts are in the peak channel.[9]
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the sample decay with the IRF.
-
Fit the deconvoluted data to an exponential decay model (typically single-exponential for this compound in solution) to determine the fluorescence lifetime (τ).[9]
-
Diagram of the TCSPC Experimental Workflow
Caption: Workflow for TCSPC measurements.
Data Presentation
Table 2: Summary of Key Experimental Parameters
| Parameter | Method | Key Considerations |
| Excitation/Emission Spectra | Fluorescence Spectrophotometry | Absorbance < 0.1, use of spectroscopic grade solvents. |
| Fluorescence Quantum Yield | Comparative Method | Use of a well-characterized standard, linear range of absorbance. |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Measurement of IRF, deoxygenation of the sample. |
Conclusion
This application note provides a comprehensive set of protocols for the accurate and reproducible measurement of the fluorescence properties of this compound. By following these guidelines, researchers can obtain high-quality data to further their understanding of the photophysical behavior of this versatile fluorophore and utilize it effectively in their respective fields of study.
References
- 1. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications [mdpi.com]
- 2. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
- 3. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2444-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 9,10-Diphenylanthracene [omlc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of 9-Vinylanthracene in Chemical Sensors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 9-vinylanthracene and its derivatives in the development of chemical sensors. The unique photophysical properties of the anthracene (B1667546) moiety, particularly its strong fluorescence, make it an excellent candidate for a variety of sensing applications. When functionalized with a vinyl group at the 9-position, it can be readily polymerized or modified to create sensitive and selective chemosensors for a range of analytes, including pH, proteins, metal ions, anions, and nitroaromatic explosives.
Application in pH Sensing
Derivatives of this compound can be designed to exhibit pH-dependent fluorescence, making them effective optical pH sensors. This capability is particularly useful for contactless measurements and imaging in biological systems.[1] A notable example is the use of a pyridine-bearing this compound derivative, which shows changes in its absorption and emission spectra upon protonation.[1]
Signaling Pathway: pH Sensing
The sensing mechanism is based on the protonation and deprotonation of a nitrogen atom in the receptor moiety attached to the this compound fluorophore. In the deprotonated state, the lone pair of electrons on the nitrogen can engage in photoinduced electron transfer (PET), quenching the fluorescence of the anthracene core. Upon protonation in acidic conditions, the PET process is inhibited, leading to an enhancement of fluorescence ("turn-on" response).
Caption: pH sensing mechanism based on Photoinduced Electron Transfer (PET).
Experimental Protocol: pH Titration
This protocol describes the procedure for evaluating the pH-sensing capability of a pyridine-bearing this compound derivative.[1]
Materials:
-
Pyridine-functionalized this compound derivative (e.g., (E)-4-(2-(anthracen-9-yl)vinyl)pyridine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA) as a proton source
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 1 mM).
-
Prepare a series of solutions with varying proton concentrations by adding different amounts of TFA to a solvent system (e.g., DMSO or a mixture of solvents).
-
For each pH level, prepare a sample by diluting the stock solution of the sensor to a final concentration of 10 µM in the respective TFA-containing solvent.
-
Record the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at the absorption maximum of the dye (e.g., 392 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the added TFA concentration to determine the sensor's response range.
Application in Protein Quantification
Certain this compound derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence is enhanced upon aggregation.[1] This property can be exploited for the quantification of globular proteins like bovine serum albumin (BSA). The interaction with the protein induces aggregation of the dye molecules, leading to a "turn-on" fluorescence response.
Experimental Workflow: Protein Quantification
Caption: Workflow for protein quantification using an AIE-active this compound derivative.
Experimental Protocol: Protein Quantification Assay
Materials:
-
AIE-active this compound derivative
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
96-well microplate
Procedure:
-
Prepare a stock solution of the AIE-active this compound derivative in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare a series of BSA standard solutions in PBS with concentrations ranging from 0 to 100 µg/mL.
-
In a 96-well microplate, add a small volume of the dye stock solution to each well, followed by the BSA standard solutions to achieve a final dye concentration of 10 µM. The final volume in each well should be constant.
-
Incubate the microplate at room temperature for a specified time (e.g., 30 minutes) to allow for the interaction between the dye and the protein.
-
Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths will depend on the specific dye used.
-
Construct a calibration curve by plotting the fluorescence intensity against the BSA concentration.
-
The concentration of an unknown protein sample can be determined by measuring its fluorescence under the same conditions and interpolating from the calibration curve.
Application in Metal Ion Detection
Anthracene-based chemosensors are widely used for the detection of various metal ions. The sensing mechanism often involves chelation of the metal ion by a receptor unit attached to the anthracene fluorophore, leading to a change in the fluorescence properties through mechanisms such as chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ).
Signaling Pathway: Metal Ion Detection (Fluorescence Quenching)
In this example, the binding of a metal ion to the receptor enhances a photoinduced electron transfer (PET) process from the receptor to the excited anthracene fluorophore, resulting in fluorescence quenching.
Caption: Metal ion detection via chelation-enhanced fluorescence quenching.
Experimental Protocol: Metal Ion Titration
Materials:
-
This compound-based metal ion sensor
-
A suitable solvent (e.g., acetonitrile, DMSO)
-
Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the sensor in the chosen solvent (e.g., 1 mM).
-
Prepare stock solutions of the metal salts (e.g., 10 mM).
-
In a quartz cuvette, prepare a dilute solution of the sensor (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Perform a titration by incrementally adding small aliquots of a specific metal ion stock solution to the sensor solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity versus the concentration of the added metal ion to determine the binding stoichiometry and association constant.
-
To assess selectivity, repeat the experiment with a range of different metal ions.
Application in Anion Detection
This compound derivatives functionalized with anion recognition moieties, such as thiourea (B124793) groups, can act as fluorescent chemosensors for anions. The interaction between the anion and the receptor can modulate the fluorescence of the anthracene core through mechanisms like photoinduced electron transfer (PET).
Signaling Pathway: Anion Detection
The binding of an anion to the thiourea receptor via hydrogen bonding can alter the electron-donating ability of the receptor, thereby influencing the PET process and causing a change in fluorescence intensity. For instance, binding of a basic anion can lead to deprotonation of the thiourea N-H protons, enhancing PET and quenching fluorescence.[2]
Caption: Anion sensing mechanism involving hydrogen bonding and PET.
Experimental Protocol: Anion Titration
Materials:
-
Thiourea-functionalized this compound sensor
-
Aprotic polar solvent (e.g., DMSO)
-
Tetrabutylammonium (B224687) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the sensor in DMSO (e.g., 1 mM).
-
Prepare stock solutions of the tetrabutylammonium anion salts in DMSO (e.g., 10 mM).
-
In a quartz cuvette, prepare a dilute solution of the sensor (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Titrate the sensor solution by adding increasing amounts of a specific anion stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the anion concentration to determine the binding characteristics.
-
Test the selectivity by performing similar titrations with different anions.
Application in Detection of Nitroaromatic Explosives
Polymers derived from this compound are highly effective in detecting nitroaromatic explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT), through fluorescence quenching. The electron-deficient nitroaromatic compounds act as quenchers for the electron-rich poly(this compound).
Signaling Pathway: Explosives Detection
The sensing mechanism is primarily based on photoinduced electron transfer (PET) from the excited state of the polymer to the nitroaromatic analyte, which has a low-lying LUMO. This electron transfer process provides a non-radiative decay pathway for the excited state, leading to significant fluorescence quenching.
Caption: Fluorescence quenching of a this compound-based polymer by a nitroaromatic explosive.
Experimental Protocol: Fabrication and Testing of a Thin Film Sensor
Materials:
-
Poly(this compound)
-
A suitable solvent (e.g., toluene, chloroform)
-
Glass slides or quartz plates
-
Spin coater
-
Solution of a nitroaromatic explosive (e.g., TNT in acetonitrile)
-
Fluorometer with a solid-state sample holder
Procedure:
-
Thin Film Fabrication:
-
Dissolve poly(this compound) in a suitable solvent to prepare a solution of a specific concentration (e.g., 10 mg/mL).
-
Clean the glass slides or quartz plates thoroughly.
-
Deposit the polymer solution onto the substrate using a spin coater to create a uniform thin film.
-
Dry the film in a vacuum oven to remove any residual solvent.
-
-
Sensor Testing:
-
Place the polymer-coated slide in the solid-state sample holder of the fluorometer and record the initial fluorescence spectrum.
-
Expose the film to the vapor of the nitroaromatic explosive or apply a small droplet of the explosive solution onto the film.
-
Record the fluorescence spectrum at different time intervals to monitor the quenching process.
-
The sensitivity of the sensor can be quantified by the Stern-Volmer equation, plotting the ratio of the initial fluorescence intensity to the intensity after exposure to the quencher (I₀/I) against the quencher concentration.
-
Quantitative Data Summary
| Application | Analyte | Sensor Material | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| pH Sensing | H⁺ | (E)-4-(2-(anthracen-9-yl)vinyl)pyridine | PET | Not specified | [1] |
| Protein Quantification | BSA | AIE-active this compound derivative | AIE | Not specified | [1] |
| Metal Ion Detection | Fe³⁺ | Anthracene-based turn-on sensor | CHEF | Not specified | |
| Anion Detection | F⁻, AcO⁻, H₂PO₄⁻ | Anthracene-thiourea conjugate | PET | Not specified | |
| Explosives Detection | Nitroaromatics | Poly(this compound) | Fluorescence Quenching (PET) | Femtogram levels |
References
Synthesis and Properties of 9-Vinylanthracene-Based Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of 9-vinylanthracene-based copolymers. These materials are of significant interest due to their unique photophysical and electronic properties, lending them to applications in organic electronics, sensing, and bio-imaging.
Introduction
This compound (9-VA) is a fluorescent monomer that can be copolymerized with various vinyl monomers to produce polymers with tailored properties. The anthracene (B1667546) moiety imparts desirable characteristics such as high fluorescence quantum yields and the ability to undergo [4+4] cycloaddition reactions, which can be utilized for cross-linking or sensing applications. However, the reactivity of 9-VA is lower than that of common monomers like styrene (B11656), which presents challenges in achieving high incorporation rates in copolymers.[1] This document outlines synthetic strategies to address these challenges and provides protocols for characterization of the resulting copolymers.
Synthesis of this compound-Based Copolymers
The synthesis of this compound-based copolymers can be achieved through several polymerization techniques, including free-radical polymerization, and controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Free-Radical Polymerization
Free-radical polymerization is a common and straightforward method for synthesizing 9-VA copolymers. However, it offers limited control over molecular weight and polydispersity. Due to the lower reactivity of 9-VA compared to monomers like styrene, the incorporation of 9-VA into the copolymer can be significantly lower than the feed ratio.[1]
Experimental Protocol: Free-Radical Copolymerization of this compound and Styrene
This protocol describes the synthesis of a random copolymer of this compound and styrene.
Materials:
-
This compound (9-VA)
-
Styrene (St)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of this compound and styrene in anhydrous toluene.
-
Add AIBN (typically 1 mol% relative to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization: The resulting copolymer can be characterized by:
-
¹H NMR Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. While specific protocols for the direct ATRP of this compound are not widely reported, general methods for ATRP of methacrylates can be adapted, and anthracene-containing initiators can be used to synthesize end-functionalized polymers.
Conceptual Protocol: ATRP of 9-Anthracenylmethyl Methacrylate (B99206) (AMMA) and Methyl Methacrylate (MMA)
This hypothetical protocol is based on established ATRP procedures for methacrylate monomers.
Materials:
-
9-Anthracenylmethyl methacrylate (AMMA)
-
Methyl methacrylate (MMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent)
Procedure:
-
To a Schlenk flask, add CuBr. Seal the flask, and evacuate and backfill with nitrogen three times.
-
In a separate flask, dissolve AMMA, MMA, EBiB, and PMDETA in anisole.
-
Degas the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.
-
Transfer the degassed solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.
-
Place the flask in a thermostated oil bath at a specified temperature (e.g., 60-90 °C).
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that is tolerant to a wide range of functional monomers. The choice of RAFT agent is crucial for successful polymerization. For the copolymerization of this compound, a universal RAFT agent or one specifically designed for less-activated monomers might be necessary.
Conceptual Protocol: RAFT Copolymerization of this compound and an Acrylic Monomer
This generalized protocol outlines the steps for a RAFT copolymerization.
Materials:
-
This compound (9-VA)
-
Acrylic monomer (e.g., methyl acrylate)
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Precipitating solvent (e.g., methanol or hexane)
Procedure:
-
In a Schlenk tube, dissolve 9-VA, the acrylic monomer, the RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Subject the solution to three freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by rapid cooling and exposure to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a stirred, cold non-solvent.
-
Collect the polymer by filtration and dry it in a vacuum oven.
Properties of this compound-Based Copolymers
The properties of this compound-based copolymers are highly dependent on the comonomer used, the copolymer composition, and the polymer architecture.
Data Presentation
Table 1: Molecular Weight and Thermal Properties of Representative this compound Copolymers
| Copolymer System | Polymerization Method | 9-VA in Copolymer (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(9-VA-co-St) | Free Radical | 10 | 15,000 | 2.1 | 105 |
| P(9-VA-co-MMA) | ATRP (conceptual) | 25 | 25,000 | 1.3 | 115 |
| P(9-VA-co-BA) | RAFT (conceptual) | 15 | 30,000 | 1.2 | N/A |
Note: The data presented in this table is illustrative and based on typical values found in the literature for similar systems. Actual values will vary depending on the specific reaction conditions.
Table 2: Photophysical Properties of Representative this compound Copolymers in Solution
| Copolymer System | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| P(9-VA-co-St) | Toluene | 365, 385, 407 | 415, 438 | ~0.7 |
| P(9-VA-co-MMA) | THF | 366, 386, 408 | 418, 440 | ~0.8 |
Note: λ_abs and λ_em refer to the absorption and emission maxima, respectively. The characteristic vibronic structure of the anthracene chromophore is often observed in the spectra.
Applications in Organic Electronics
Copolymers based on this compound are promising materials for organic light-emitting diodes (OLEDs) due to their blue emission and good film-forming properties. The anthracene moiety can act as a blue emitter or as a host for other fluorescent or phosphorescent dopants.
Table 3: Performance of a Hypothetical OLED Device Incorporating a this compound Copolymer
| Device Architecture | Emissive Layer | EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | P(9-VA-co-St) | 2.5 | 3.0 | 1.5 | (0.16, 0.18) |
Note: This data is hypothetical and serves as a benchmark for potential device performance. Actual performance will depend on the specific copolymer, device architecture, and fabrication process.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and characterization of this compound-based copolymers.
Polymerization Mechanisms
Caption: Comparison of free radical and controlled radical polymerization mechanisms.
OLED Device Architecture
Caption: A typical multilayer architecture for an OLED device utilizing a this compound copolymer as the emissive layer.
References
Application Notes and Protocols for the Incorporation of 9-Vinylanthracene into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for incorporating 9-vinylanthracene (9-VA) into polymer backbones. This document includes detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of key workflows and mechanisms. The unique photophysical properties of the anthracene (B1667546) moiety make polymers containing 9-VA valuable for a range of applications, including bioimaging, fluorescent probes, and stimuli-responsive drug delivery systems.
Introduction to this compound Polymerization
This compound is a versatile monomer that can be polymerized through various techniques, including free radical, anionic, and controlled radical polymerization methods. The choice of polymerization technique influences the polymer's properties, such as molecular weight, polydispersity, and architecture. The inherent fluorescence of the anthracene unit allows for the development of polymers with intrinsic imaging capabilities. Furthermore, the ability of anthracene to undergo reversible [4+4] photodimerization upon exposure to specific wavelengths of UV light provides a powerful tool for creating photo-responsive materials for applications like controlled drug release and self-healing polymers.[1][2][3][4][5][6]
Polymerization Methods and Data Presentation
The following sections detail various methods for polymerizing this compound. The quantitative data from representative experiments are summarized in the tables below for easy comparison.
Free Radical Polymerization (FRP)
Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers. However, for this compound, it can be challenging to achieve high molecular weight polymers with low polydispersity.[7] The reactivity of 9-VA is lower than that of styrene, and a significant portion of the monomer may not participate in the copolymerization with styrene.[7]
| Monomer(s) | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 9-VA | AIBN | Toluene | 70 | 24 | - | - | - | [1] |
| Styrene, 9-VA, 2-VN, 4-VBA | TEMPO/Alkoxyamine | Styrene (bulk) | 130 | Overnight | - | - | - | [7] |
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer better control over polymer architecture, molecular weight, and polydispersity.
Atom Transfer Radical Polymerization (ATRP)
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 9-(1-Bromovinyl)anthracene | EBiB | CuBr/PMDETA | Anisole | 90 | - | - | - | - | [1] |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate | Various | AIBN | Benzene | 60 | 15 | - | - | - | [8] |
| Vinyl Acetate | Various | AIBN | - | 60 | 16 | - | - | - | [8] |
Anionic Polymerization
Anionic polymerization can produce polymers with well-defined structures and low polydispersity. However, it requires stringent purification of monomers and solvents.
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | n-BuLi | Benzene | 25 | - | - | - | <1.1 |[9] |
Note: The data for anionic polymerization is for a representative monomer (styrene) to illustrate the expected level of control. Specific quantitative data for the anionic polymerization of this compound is limited.
Experimental Protocols
Protocol for Free Radical Polymerization (FRP) of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound (9-VA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
Procedure:
-
In a Schlenk tube, dissolve this compound and AIBN (1 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Backfill the tube with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70 °C.[1]
-
Allow the polymerization to proceed for 24 hours.[1]
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C until a constant weight is achieved.
Protocol for Atom Transfer Radical Polymerization (ATRP) of an Anthracene-Containing Monomer
This protocol is adapted for a derivative, 9-(1-bromovinyl)anthracene, and serves as a starting point.
Materials:
-
9-(1-Bromovinyl)anthracene
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole
-
Methanol
Procedure:
-
To a Schlenk tube, add CuBr (1 equivalent relative to the initiator).
-
Add the monomer, 9-(1-bromovinyl)anthracene, the initiator, EBiB, and the solvent, anhydrous anisole.
-
Add the ligand, PMDETA (1 equivalent relative to CuBr).[1]
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Backfill with an inert gas and place the tube in a thermostated oil bath at 90 °C.[1]
-
Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR or GPC).
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualization of Workflows and Mechanisms
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound polymers.
Signaling Pathway for Photodimerization-Based Drug Release
Caption: Mechanism of photo-controlled drug release from anthracene-based nanocarriers.
Applications in Drug Development
The incorporation of this compound into polymer backbones opens up numerous possibilities in the field of drug development.
-
Fluorescent Labeling and Bioimaging: The intrinsic fluorescence of the anthracene moiety allows for the tracking and visualization of the polymer-drug conjugate within biological systems without the need for external fluorescent labels.[1]
-
Controlled Drug Release: The reversible photodimerization of anthracene can be exploited to create photo-responsive drug delivery systems.[2][3][4][5][6] Upon exposure to a specific wavelength of UV light (typically >300 nm), the anthracene groups dimerize, leading to crosslinking of the polymer matrix and sustained drug release.[3][4][6] Subsequent exposure to a shorter wavelength of UV light (<300 nm) can cleave these dimers, causing the matrix to swell or disassemble and release the encapsulated drug.[5][6]
-
Theranostics: By combining the imaging capabilities of anthracene with the therapeutic potential of a loaded drug, these polymers can be used to develop theranostic agents for simultaneous diagnosis and therapy.
Conclusion
The polymerization of this compound provides a versatile platform for the development of advanced functional polymers. While challenges in controlling the polymerization and ensuring the solubility of the resulting polymers exist, the unique photophysical properties of the anthracene unit offer significant advantages for applications in drug development, particularly in the areas of bioimaging and stimuli-responsive drug delivery. The protocols and data presented in these notes serve as a valuable resource for researchers aiming to explore the potential of this compound-containing polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. Photodimerization, Photocleavage [ebrary.net]
- 7. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
- 8. RAFT Polymerization Procedures [sigmaaldrich.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for 9-Vinylanthracene in Photoresponsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-vinylanthracene in the creation of photoresponsive materials. This document details the underlying photochemical principles, offers protocols for synthesis and characterization, and presents quantitative data to guide experimental design.
Introduction
This compound is a versatile monomer for the development of smart materials that respond to light. The core principle behind its utility lies in the reversible [4+4] photocycloaddition of the anthracene (B1667546) moieties.[1][2] Upon exposure to ultraviolet (UV) light, typically in the range of 300-400 nm, two anthracene units undergo dimerization, leading to the formation of a covalent bond and crosslinking of the polymer chains. This process can alter the material's properties, such as solubility and mechanical strength. The dimerization is reversible; the original monomeric state can be restored by irradiation with shorter wavelength UV light (<300 nm) or by heating, allowing for dynamic control over the material's state.[1][2] This reversible crosslinking is the foundation for applications in areas such as self-healing materials, photolithography, and controlled drug release.[2][3]
Core Mechanism: Reversible [4+4] Photocycloaddition
The photoresponsive behavior of materials incorporating this compound is driven by the photodimerization of the anthracene groups. This reversible [4+4] cycloaddition reaction is a well-established photochemical process.
-
Dimerization: When a polymer containing this compound is irradiated with UV light (e.g., 365 nm), the π-electrons of two adjacent anthracene rings in an excited state and a ground state form a cycloadduct. This creates a covalent crosslink between the polymer chains, leading to the formation of a network structure.
-
Cleavage: The photodimer can be cleaved back to the original anthracene monomers by exposing the material to shorter wavelength UV light (e.g., 254 nm) or by applying heat. This process breaks the covalent crosslinks and reverts the material to its initial, un-crosslinked state.
This reversible cycle of dimerization and cleavage allows for the dynamic and spatiotemporal control of the material's properties.
References
Application Notes and Protocols: 9-Vinylanthracene in Photolithography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 9-Vinylanthracene as a photosensitive component in photolithography. While not a traditionally used photoresist material, its unique photophysical properties suggest its utility in specialized applications, particularly where fluorescence is a desired characteristic of the patterned material. This document outlines the fundamental principles, a proposed photoresist formulation, detailed experimental protocols for its use, and methods for characterizing its performance.
Introduction to this compound for Photolithography
This compound is an aromatic hydrocarbon that exhibits strong UV absorption and fluorescence.[1] The vinyl group extends the π-conjugation of the anthracene (B1667546) core, leading to a red-shift in its absorption and emission spectra compared to unsubstituted anthracene.[1] This property makes it a candidate for photosensitive applications, including photolithography, where light is used to induce a chemical change in a material to create a pattern.[2]
The primary mechanism for the use of this compound in photolithography is likely based on its ability to undergo [4+4] cycloaddition upon exposure to UV light, leading to photodimerization. This dimerization process can induce a change in solubility of the exposed regions of a polymer film containing this compound, allowing for the development of a pattern. Alternatively, the vinyl group can participate in photopolymerization reactions.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂ | [3] |
| Molecular Weight | 204.27 g/mol | [3] |
| Appearance | Yellow to orange crystals or powder | [4] |
| Purity | >98.0% (GC) | [5] |
| Melting Point | 59.0-68.0 °C | [4] |
| Fluorescence Quantum Yield | 0.91 ± 0.03 in methanol (B129727) (ex= 365 nm) | [6] |
Proposed Photoresist Formulation
A negative-tone photoresist based on this compound can be formulated by incorporating it into a polymer binder. Upon UV exposure, the crosslinking of the polymer chains via the photodimerization of the anthracene moieties would render the exposed regions insoluble.
Table 2: Proposed this compound Photoresist Formulation
| Component | Purpose | Proposed Concentration (w/w) |
| This compound | Photosensitive agent | 5 - 15% |
| Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) | Polymer binder | 80 - 90% |
| Cyclopentanone or Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) | Solvent | To achieve desired viscosity |
| (Optional) Triplet sensitizer (B1316253) (e.g., Benzophenone) | Enhance crosslinking efficiency | 1 - 3% |
Experimental Protocols
This section details the proposed workflow for using a this compound-based photoresist in a standard photolithography process.
Substrate Preparation
-
Start with a clean silicon wafer or other desired substrate.
-
Clean the substrate using a standard RCA clean or by sonicating in acetone, followed by isopropanol (B130326), and finally deionized (DI) water.
-
Dry the substrate thoroughly with a nitrogen gun and bake on a hotplate at 150°C for 5 minutes to remove any residual moisture.
Spin Coating
-
Center the prepared substrate on the spin coater chuck.
-
Dispense the this compound photoresist solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness. The exact parameters will need to be optimized based on the viscosity of the photoresist solution.
Soft Bake
-
Carefully transfer the coated substrate to a hotplate.
-
Bake at 95°C for 60-120 seconds to remove the solvent from the photoresist film.
UV Exposure
-
Place a photomask with the desired pattern in close contact with the photoresist-coated substrate.
-
Expose the substrate to UV light (e.g., 365 nm) with a suitable dose. The optimal exposure dose will need to be determined experimentally but can start in the range of 100-500 mJ/cm².
Post-Exposure Bake (PEB)
-
After exposure, bake the substrate on a hotplate at 110-120°C for 60-120 seconds. This step helps to drive the crosslinking reaction to completion.
Development
-
Immerse the exposed substrate in a suitable developer solution (e.g., a mixture of methyl isobutyl ketone (MIBK) and isopropanol (IPA)) for 30-60 seconds with gentle agitation.
-
The unexposed regions of the photoresist will dissolve, leaving the crosslinked, patterned structures on the substrate.
-
Rinse the substrate with IPA and dry with a nitrogen gun.
Hard Bake
-
(Optional) For improved stability of the patterned structures, a hard bake can be performed at 120-150°C for 5-10 minutes.
Characterization of Photoresist Performance
To evaluate the performance of the this compound-based photoresist, the following characterization experiments are recommended:
-
Sensitivity Curve: Expose different areas of the photoresist film to a range of UV doses. After development, measure the remaining film thickness in each area. Plot the normalized remaining thickness as a function of the logarithm of the exposure dose. From this curve, the sensitivity (dose required for 50% film retention) and contrast (slope of the linear portion of the curve) can be determined.
-
Resolution Test: Use a photomask with features of varying sizes to determine the minimum feature size that can be reliably resolved with the photoresist.
-
Fluorescence Microscopy: After patterning, the structures can be imaged using a fluorescence microscope to confirm the presence and distribution of the this compound moieties.
Visualizations
Caption: Experimental workflow for photolithography using a this compound-based photoresist.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolithography - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Poly(9-vinylanthracene)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with poly(9-vinylanthracene) (PVAn) and its derivatives. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to enhance the solubility of this polymer in common laboratory solvents. The inherent planarity of the anthracene (B1667546) rings in PVAn leads to strong π-π stacking, often resulting in poor solubility, which can hinder its application in various fields, including drug delivery and organic electronics.[1]
Troubleshooting Guide: Addressing Poor PVAn Solubility
Researchers facing issues with dissolving PVAn derivatives can follow a systematic approach to diagnose and resolve the problem. The following workflow provides a step-by-step guide to troubleshooting solubility issues.
References
Technical Support Center: Synthesis of 9-Vinylanthracene via Heck Coupling
Welcome to the technical support center for the synthesis of 9-vinylanthracene. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of the Heck reaction for this specific transformation. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges, particularly low yields, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Heck synthesis of this compound?
A1: The most common and commercially available starting material for this synthesis is 9-bromoanthracene (B49045). The vinyl group is then introduced through a palladium-catalyzed cross-coupling reaction with a suitable vinylating agent.
Q2: Which vinylating agents can be used for this reaction?
A2: While ethylene (B1197577) gas can be used, it requires specialized equipment to handle high pressures. A more convenient and increasingly popular alternative is the use of potassium vinyltrifluoroborate, which is a stable, solid reagent. Other vinylating agents like vinyl stannanes or vinyl siloxanes can also be employed.[1]
Q3: What are the critical parameters that influence the yield of the Heck synthesis of this compound?
A3: The success of the Heck reaction is highly dependent on the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The interplay of these factors is crucial for achieving high yields and minimizing side reactions.
Q4: I am observing a black precipitate in my reaction mixture. What does this indicate?
A4: The formation of a black precipitate is a common sign of catalyst decomposition, leading to the formation of inactive palladium black. This is a primary cause of low or stalled conversions as the concentration of the active Pd(0) catalyst in the reaction medium decreases.
Q5: My desired product, this compound, seems to be polymerizing during the reaction. How can I prevent this?
A5: this compound is known to be susceptible to polymerization, especially at elevated temperatures.[2] To minimize this side reaction, it is advisable to use the lowest effective reaction temperature and minimize the reaction time. The addition of a radical inhibitor, such as hydroquinone, to the reaction mixture can also be beneficial, particularly in reactions involving sterically hindered aryl bromides like 9-bromoanthracene.
Troubleshooting Guide: Low Yields
This guide addresses the most common issue in the Heck synthesis of this compound: low yields. The questions below will help you diagnose and resolve potential problems in your experimental setup.
Q6: My reaction is not proceeding, or the conversion is very low. Where should I start troubleshooting?
A6: Low conversion can be attributed to several factors. A logical first step is to examine the integrity of your reagents and the reaction setup. Ensure that your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst. Verify the quality and purity of your 9-bromoanthracene, vinylating agent, and base. It is also crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
Q7: I've confirmed my reagents and setup are sound, but the yield is still low. What is the next logical step?
A7: The next step is to systematically evaluate your reaction conditions. The choice of catalyst, ligand, and base are highly interdependent. The table below provides a summary of how different reaction parameters can influence the outcome of Heck reactions involving 9-bromoanthracene.
Data Summary: Heck Coupling of 9-Bromoanthracene with Various Alkenes
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 48 | 1,4-Divinylbenzene | Polymer |
| Pd(OAc)₂ | None | NaOAc·3H₂O | DMF | 110 | 10 | Ethyl acrylate | 76 |
| (dppf)PdCl₂ | dppf | Na₂CO₃ | Toluene/Ethanol (B145695) | 75 | 30 | 2-Indenyl boronic acid | 52 |
| Pd(PPh₃)₄ | PPh₃ | - | DMF | 90 | - | 1-(Tributylstannyl)indene | 42 |
This table is a compilation of data from reactions of 9-bromoanthracene and its derivatives with various coupling partners to illustrate the impact of different reaction conditions. Yields are specific to the cited reactions and may not be directly transferable to the synthesis of this compound.
Q8: How do I choose the optimal catalyst and ligand for my reaction?
A8: For sterically hindered substrates like 9-bromoanthracene, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine (B44618) (PPh₃). For instance, tri(o-tolyl)phosphine has been used successfully in Heck reactions with anthracene (B1667546) derivatives. The palladium precursor is also important; palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective choice that is reduced in situ to the active Pd(0) species.
Q9: The base and solvent seem to have a significant impact. What are the best practices for their selection?
A9: The base is crucial for neutralizing the hydrogen halide formed during the reaction and regenerating the active catalyst. Both organic bases, like triethylamine (B128534) (Et₃N), and inorganic bases, such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃), are commonly used. The choice of solvent is equally important. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP) are often employed as they can help stabilize the catalytic species. In some cases, aqueous solvent mixtures can accelerate the reaction.[3]
Q10: I am observing the formation of side products. What are the likely culprits and how can they be minimized?
A10: Besides polymerization of the product, other common side reactions in Heck couplings include the homocoupling of 9-bromoanthracene to form 9,9'-bianthracene (B94274) and isomerization of the vinyl product. To minimize homocoupling, ensure a properly degassed reaction mixture and consider using a slightly lower reaction temperature. Product isomerization can sometimes be suppressed by adding a halide salt, like lithium chloride (LiCl), to the reaction.
Experimental Protocols
Detailed Experimental Protocol: Synthesis of (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine
This protocol for a closely related compound provides a robust starting point for optimizing the synthesis of this compound.[4]
Materials:
-
9-bromoanthracene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Add anhydrous, degassed N,N-dimethylacetamide (DMA) to the flask, followed by triethylamine (3.0 eq) and 4-vinylpyridine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel followed by recrystallization to yield the pure product.
Note: For the synthesis of this compound using potassium vinyltrifluoroborate, a similar protocol can be followed, often with a phosphine ligand like triphenylphosphine and a base such as cesium carbonate in a solvent system like THF/water.
Purification Protocol: Column Chromatography and Recrystallization
Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/dichloromethane mixture). Pour the slurry into a chromatography column and allow it to pack.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a UV lamp for visualization.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol or a toluene/hexane mixture).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the Heck synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the Heck synthesis of this compound.
References
preventing aggregation of 9-Vinylanthracene in solution
Welcome to the Technical Support Center for 9-Vinylanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for preventing the aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? this compound (9VA) is an organic compound consisting of an anthracene (B1667546) core substituted with a vinyl group. Its anthracene moiety provides unique photophysical properties, such as fluorescence, making it a valuable building block for synthesizing polymers, scintillators, and functional materials where its photoresponsive behavior can be utilized.[1][2]
Q2: What causes this compound to aggregate in solution? Several factors can cause the aggregation of this compound:
-
π-π Stacking: The planar structure of the anthracene rings leads to strong intermolecular π-π stacking interactions, which is a primary driver for aggregation and can reduce solubility.[3]
-
Photodimerization: Upon exposure to UV light (typically >350 nm), 9VA can undergo a [4+4] cycloaddition reaction.[4][5] This links two molecules together, forming a non-fluorescent dimer, which is a form of aggregation.[6]
-
Polymerization: The vinyl group is susceptible to radical polymerization, especially at elevated temperatures or in the presence of initiators, leading to the formation of oligomers and polymers that may precipitate from the solution.[7]
-
Concentration: Above a certain critical aggregation concentration (CAC), molecules will begin to self-assemble into aggregates.[8]
-
Solvent Choice: In poor solvents, solute-solute interactions are favored over solute-solvent interactions, promoting aggregation.[9]
Q3: How can I detect if my this compound solution has aggregated? Aggregation can be detected through several methods:
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Visual Inspection: The most obvious signs are solution cloudiness, turbidity, or the formation of a visible precipitate.[10]
-
UV-Vis Spectroscopy: Photodimerization results in a significant change in the absorption spectrum. The characteristic fine structure of the anthracene monomer absorption (approx. 350-400 nm) will decrease, while the solution becomes more transparent in that region.[6]
-
Fluorescence Spectroscopy: Aggregation often leads to quenching of fluorescence, known as Aggregation-Caused Quenching (ACQ).[9] This is observed as a decrease in emission intensity. In some cases, the formation of "excimers" can be seen as a new, broad, red-shifted emission peak (around 450-500 nm).[11]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to determine the size of particles in a solution and can directly measure the presence and size distribution of aggregates.[8][9]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregates formed in solution.[12]
Q4: What is the best way to store this compound? For solid this compound, it is recommended to store it at 2-8°C, protected from light. Stock solutions should be stored in amber vials or containers wrapped in aluminum foil at low temperatures (-20°C is common for stock solutions in organic solvents) to prevent photodimerization and degradation.[6][13] It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Solution appears cloudy or has a precipitate immediately after preparation. | Poor Solubility / Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. Verify Solvent Choice: Ensure you are using a solvent in which 9VA is readily soluble (e.g., THF, Toluene (B28343), DMSO). 2. Reduce Concentration: Prepare a more dilute solution.[8] 3. Aid Dissolution: Use gentle heating or sonication to help dissolve the compound completely. Ensure the solution remains clear upon returning to room temperature.[3][13] |
| A clear solution becomes cloudy or forms a precipitate over time. | 1. Photodimerization/Polymerization: Exposure to ambient light or heat is causing the formation of insoluble dimers or oligomers. 2. Temperature Fluctuation: The solution was stored at a temperature where its solubility is lower. | 1. Protect from Light: Store the solution in an amber vial or wrapped in foil.[6] 2. Control Temperature: Store at a consistent, recommended temperature. 3. Add an Inhibitor: For long-term stability against polymerization, consider adding a radical inhibitor like TEMPO (see Protocol 3).[1] |
| Fluorescence intensity is unexpectedly low or decreases over time. | 1. Photodimerization: The formation of non-fluorescent dimers reduces the concentration of the fluorescent monomer.[6] 2. Aggregation-Caused Quenching (ACQ): π-π stacking at high concentrations leads to self-quenching.[11] 3. Quenching by Contaminants: Dissolved oxygen or impurities in the solvent can quench fluorescence.[6] | 1. Prevent Dimerization: Protect the sample from UV/ambient light.[6] 2. Work at Lower Concentrations: Dilute the sample to minimize self-quenching.[11] 3. Degas the Solvent: If compatible with your experiment, bubble an inert gas like nitrogen or argon through the solvent before use to remove oxygen.[6] |
| Inconsistent results between experimental runs. | Variable Aggregation State: Inconsistent preparation or handling is leading to different levels of aggregation between experiments. | 1. Standardize Solution Preparation: Follow a strict protocol for preparing solutions, including dissolution time, temperature, and mixing. 2. Use Fresh Solutions: Prepare fresh dilutions from a protected stock solution for each experiment to avoid variability from degradation over time.[14] 3. Confirm Monomeric State: Before each experiment, consider running a quick UV-Vis spectrum to confirm the characteristic absorbance of the 9VA monomer. |
Data Presentation
The following table summarizes the key differences between the monomeric and aggregated forms of anthracene derivatives, which are indicative of the changes to expect with this compound.
| Property | Monomer | Dimer / Aggregate |
| Appearance in Solution | Clear, fully dissolved | Cloudy, turbid, or precipitated |
| UV-Vis Absorption | Characteristic structured peaks (~350-400 nm) | Loss of structured peaks; increased transparency in the monomer absorption region |
| Fluorescence Emission | Strong, characteristic emission | Weak or no emission (quenched) |
| Particle Size (DLS) | Molecular dimensions | Nanometer to micrometer-sized particles |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a stable stock solution of this compound, minimizing initial aggregation.
-
Materials: this compound powder, anhydrous tetrahydrofuran (B95107) (THF) or toluene, amber volumetric flasks, argon or nitrogen gas.
-
Procedure:
-
Weigh the desired amount of this compound in an amber vial.
-
Add the appropriate volume of anhydrous THF or toluene to achieve the target concentration (e.g., 1-10 mM).
-
If dissolution is slow, cap the vial and sonicate the mixture for 5-10 minutes in a bath sonicator.[3]
-
Once fully dissolved, purge the solution with argon or nitrogen for 5 minutes to remove dissolved oxygen, which can act as a quencher and participate in photo-oxidation.[6]
-
Seal the vial tightly with a PTFE-lined cap.
-
Wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store at -20°C for long-term use. For immediate use, store at 2-8°C.
-
Protocol 2: Monitoring Photodimerization with UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of this compound photodimerization upon exposure to UV light.
-
Materials: Stable stock solution of 9VA, UV-transparent solvent (e.g., cyclohexane), quartz cuvettes, UV-Vis spectrophotometer, controlled UV light source (e.g., 365 nm lamp).
-
Procedure:
-
Prepare a dilute solution of 9VA in cyclohexane (B81311) with a maximum absorbance of ~1.0 in a 1 cm path length quartz cuvette.
-
Immediately acquire a baseline UV-Vis spectrum from 250 nm to 450 nm. Note the absorbance values at the characteristic monomer peaks.[6]
-
Place the cuvette at a fixed distance from the UV lamp and expose it for a set amount of time (e.g., 1 minute).
-
Remove the cuvette and acquire a new UV-Vis spectrum.
-
Observe the decrease in the monomer absorbance peaks. The rate of decrease is indicative of the rate of photodimerization.
-
Repeat steps 3-5 to generate a time-course of the reaction.
-
Protocol 3: Using a Polymerization Inhibitor
For applications where polymerization is a concern (e.g., heating, long-term storage), a radical inhibitor can be added.
-
Materials: this compound, solvent, TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).
-
Procedure:
-
Prepare the solution of this compound as described in Protocol 1.
-
Add a small amount of TEMPO to the solution. A typical concentration is in the range of 100-500 ppm relative to the monomer. A stock solution of TEMPO can be prepared for accurate addition.
-
Mix thoroughly. This solution is now stabilized against premature radical polymerization.[1]
-
Note: The inhibitor may need to be removed (e.g., by column chromatography) before subsequent reactions like controlled polymerization.
-
Visualized Workflow
The following diagram illustrates a logical troubleshooting workflow for addressing aggregation issues with this compound.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
- 2. Photodimerization of anthracenes in fluid solution: structural aspects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. New methods allowing the detection of protein aggregates: A case study on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 9-Vinylanthracene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 9-vinylanthracene (9-VAn). The information is designed to help you optimize your reaction conditions to achieve desired polymer characteristics.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the polymerization of this compound.
Issue 1: Low or No Polymer Conversion
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor Presence | Impurities in the monomer or solvent can inhibit polymerization. Purify the this compound monomer by recrystallization or column chromatography and distill the solvent before use. Ensure all glassware is thoroughly cleaned and dried. |
| Initiator/Catalyst Incompatibility or Degradation | The chosen initiation system may not be suitable for 9-VAn or may have degraded. For free-radical polymerization, try different initiators like AIBN or benzoyl peroxide and vary their concentrations. For controlled radical polymerizations like ATRP, screen different ligands and copper sources to find a more active catalyst system. Ensure initiators and catalysts are stored correctly and are not expired. |
| Insufficient Temperature | The reaction temperature may be too low to initiate polymerization effectively. Optimize the reaction temperature to provide enough energy to overcome the activation barrier without causing side reactions. |
| Oxygen Inhibition (Radical Polymerization) | Oxygen is a potent inhibitor of radical polymerization. De-gas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles (at least three) or by bubbling an inert gas (Argon or Nitrogen) through the solution.[1] |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
Possible Causes and Solutions:
| Cause | Solution |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can broaden the molecular weight distribution. Select a solvent with a low chain transfer constant. Lowering the polymerization temperature can also reduce the rate of chain transfer reactions. In anionic polymerization of 9-VAn, chain transfer to the monomer is a known side reaction.[1] |
| Slow Initiation in Controlled Radical Polymerization | If the initiation rate is slower than the propagation rate in techniques like ATRP or RAFT, it can lead to a broad molecular weight distribution. Ensure the initiator is appropriate for the monomer and that the initiation temperature is reached quickly. |
| Side Reactions | The anthracene (B1667546) moiety can participate in side reactions. For instance, addition of radicals to the meso-position of the anthracene ring can occur.[2] Optimizing reaction conditions, such as monomer concentration and temperature, can help minimize these side reactions. |
| High Initiator Concentration (Free Radical) | In free-radical polymerization, a higher initiator concentration generally leads to lower molecular weight polymers.[3][4] To achieve higher molecular weights, reduce the initiator concentration. |
Issue 3: Insoluble Polymer Formation
Possible Causes and Solutions:
| Cause | Solution |
| Cross-linking | Unintended cross-linking during polymerization can render the polymer insoluble. This can be due to side reactions or, in the case of photopolymerization, photodimerization of the anthracene units. It is advisable to protect the reaction from UV light unless photopolymerization is intended. |
| High Molecular Weight and Crystallinity | High molecular weight poly(this compound) can have poor solubility due to strong π-π stacking of the anthracene rings, leading to aggregation and crystallinity.[5] |
| Poor Solvent Choice | Poly(this compound) is generally soluble in aprotic organic solvents but has poor solubility in alcohols, water, and nonpolar aliphatic hydrocarbons.[5] |
Frequently Asked Questions (FAQs)
Q1: In which solvents is poly(this compound) typically soluble?
A1: Poly(this compound) homopolymer is generally soluble in aprotic organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, dichloromethane, and toluene. Its solubility is poor in alcohols (like methanol (B129727) and ethanol), water, and nonpolar aliphatic hydrocarbons (like hexane).[5]
Q2: My synthesized poly(this compound) is insoluble even in the recommended solvents. What could be the problem?
A2: Several factors can lead to insolubility.[5]
-
High Molecular Weight: Very high molecular weight polymers often exhibit lower solubility.
-
Crystallinity: The planar structure of the anthracene units can promote chain packing and the formation of crystalline domains, which reduces solubility.
-
Cross-linking: Unintended cross-linking reactions during polymerization or storage can lead to an insoluble polymer network.
To improve solubility, you can try gentle heating or sonication of the polymer-solvent mixture.[5] If these methods fail, consider modifying your synthesis to produce lower molecular weight polymers or to introduce co-monomers that disrupt the chain packing.
Q3: How can I control the molecular weight of poly(this compound)?
A3: The method of controlling molecular weight depends on the polymerization technique:
-
Free-Radical Polymerization: The molecular weight is primarily controlled by the initiator and monomer concentrations. Generally, a lower initiator concentration and a higher monomer concentration will result in a higher molecular weight.[3][4]
-
Anionic Polymerization: In an ideal living anionic polymerization, the number-average molecular weight (Mn) is determined by the molar ratio of monomer to initiator (Mn = (grams of monomer) / (moles of initiator)). However, chain transfer reactions can affect this relationship in the case of this compound.[1][6]
-
Controlled Radical Polymerization (ATRP, RAFT): These techniques offer excellent control over molecular weight. The molecular weight is determined by the ratio of the initial concentrations of monomer to initiator ([M]₀/[I]₀) and the monomer conversion.[2]
Q4: What are some common side reactions to be aware of during this compound polymerization?
A4: Besides the typical side reactions in polymerization like chain transfer and termination, the anthracene group in 9-VAn can introduce specific side reactions:
-
Addition to the Anthracene Ring: Propagating radicals can add to the meso-positions (9 and 10 positions) of the anthracene ring, which can act as a termination or chain transfer step.[2]
-
Photodimerization: The anthracene moiety can undergo a [4+4] cycloaddition reaction upon exposure to UV light, leading to cross-linking. It is crucial to protect the reaction from light if this is not the desired outcome.
Data Presentation
Table 1: Effect of Initiator Concentration on Free Radical Polymerization of Vinyl Monomers (General Trend)
| Initiator Concentration | Polymerization Rate | Molecular Weight (Mw) |
| Low | Slower | High |
| High | Faster | Low |
Note: This table illustrates a general principle in free radical polymerization.[3][4] Specific values for this compound may vary.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This is a general procedure and may require optimization.
-
Materials: this compound (9-VAn), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator, anhydrous toluene.
-
Procedure:
-
In a Schlenk tube, dissolve the desired amount of 9-VAn and the initiator (e.g., 1 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Place the sealed tube in a preheated oil bath at a specific temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound (Adapted from a similar monomer)
This protocol is adapted from the ATRP of 9-(1-Bromovinyl)anthracene and should be optimized for 9-VAn.[1]
-
Materials: this compound, Ethyl α-bromoisobutyrate (EBiB) as initiator, Copper(I) bromide (CuBr) as catalyst, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand, anhydrous anisole.
-
Procedure:
-
To a Schlenk tube, add CuBr (1 equivalent relative to the initiator).
-
Add the monomer (9-VAn), initiator (EBiB), and anhydrous anisole.
-
Add the ligand (PMDETA, 1 equivalent relative to CuBr).
-
Perform at least three freeze-pump-thaw cycles.
-
Backfill with an inert gas and place the tube in a thermostated oil bath (e.g., 90 °C).
-
After the desired time, cool the reaction mixture and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low or no polymer conversion.
Caption: Experimental workflow for ATRP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. benchchem.com [benchchem.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
dealing with palladium catalyst deactivation in 9-Vinylanthracene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-vinylanthracene, with a specific focus on addressing palladium catalyst deactivation.
Troubleshooting Guide: Dealing with Palladium Catalyst Deactivation
This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound, particularly those related to catalyst performance and deactivation.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I fix it?
Answer:
The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black, which is aggregated, catalytically inactive palladium(0). This is a common issue in Heck coupling reactions, especially at the elevated temperatures often required.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Ligand Concentration or Inappropriate Ligand | The phosphine (B1218219) ligand stabilizes the palladium(0) active species and prevents aggregation.[1] Ensure the correct palladium-to-ligand ratio is used. For high-temperature reactions, a more robust, sterically hindered phosphine ligand might be necessary to prevent ligand degradation and subsequent catalyst precipitation. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium oxides or hydroxides, or be reduced to palladium black. It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] |
| High Reaction Temperature | Excessive heat can accelerate both ligand degradation and the agglomeration of palladium nanoparticles into inactive palladium black.[3] If possible, lower the reaction temperature. Optimization may be required to find a balance between an acceptable reaction rate and catalyst stability. |
| Incomplete Reduction of Pd(II) Precatalyst | If using a Pd(II) precatalyst like palladium(II) acetate (B1210297), it must be reduced in situ to the active Pd(0) species. Phosphine ligands can facilitate this reduction.[4] Ensure your reaction conditions promote this initial reduction step. |
Logical Workflow for Troubleshooting Catalyst Precipitation:
Question 2: The reaction is sluggish, or the yield is consistently low, even without visible palladium black formation. What are other potential causes of catalyst deactivation?
Answer:
Besides the visible formation of palladium black, other, more subtle deactivation pathways can be at play.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Degradation | Triphenylphosphine (B44618) (PPh₃), a common ligand, can degrade at high temperatures through P-C bond cleavage, leading to less effective stabilization of the palladium center.[3] Consider using more thermally stable, electron-rich, and bulky phosphine ligands. |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, and coordinating functional groups on the substrates or in impurities.[5] Ensure the purity of all reaction components. Purification of starting materials and solvents may be necessary. |
| Side Reactions Consuming the Catalyst | The catalyst can be consumed in non-productive side reactions. For example, in the presence of a base, P-C bond cleavage in phosphine ligands can lead to the formation of inactive palladium phosphide (B1233454) complexes. |
| Palladium Leaching (for heterogeneous catalysts) | If using a supported palladium catalyst (e.g., Pd/C), the active palladium species can leach into the solution during the reaction. While the reaction may still proceed in the homogeneous phase, the catalyst is lost upon filtration, preventing effective recycling.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound via the Heck reaction?
A1: A common and effective method is the Heck coupling of 9-bromoanthracene (B49045) with a vinylating agent. A good starting point for optimization is the use of palladium(II) acetate as the precatalyst, a phosphine ligand such as triphenylphosphine, a base like potassium carbonate or potassium phosphate (B84403), and a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C).[6]
Q2: How can I regenerate my deactivated palladium catalyst?
A2: Regeneration strategies depend on the nature of the deactivation.
-
For Palladium Black: The aggregated metal can sometimes be redissolved and converted back to an active catalytic species. A common laboratory method involves dissolving the palladium black in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by neutralization and reduction back to a Pd(II) salt or Pd(0) on a support. However, for homogeneous catalysts, it is often more practical to recover the palladium and prepare a fresh catalyst.
-
For Fouling by Organic Residues: For supported catalysts like Pd/C that are deactivated by the deposition of organic material on their surface, washing with solvents can be effective. A sequence of washes with different solvents might be necessary to remove various types of organic residues. In some cases, treatment with a mixture of chloroform (B151607) and glacial acetic acid with sonication has been shown to restore activity by removing organic blockages.
-
For Poisoning: If the catalyst is poisoned, for instance by sulfur, a simple washing may not be sufficient. Oxidative treatment can sometimes remove the poisoning species. For example, treating a sulfur-poisoned Pd/C catalyst with air at a moderate temperature (50-140 °C) can oxidize the sulfur compounds, which can then be removed.
Q3: Can I reuse my palladium catalyst? If so, what is the expected decrease in yield?
A3: Catalyst reusability is a key factor in the cost-effectiveness of the synthesis. For homogeneous catalysts, recovery can be challenging and often involves precipitation and filtration, which can lead to mechanical loss of the catalyst. For heterogeneous catalysts like Pd/C, recovery is simpler (filtration), but leaching of the palladium into the reaction mixture can reduce the amount of active catalyst for subsequent runs.[6][7]
Catalyst Reusability in a Model Heck Reaction
| Cycle Number | Isolated Yield (%) |
| 1 | 90 |
| 2 | 88 |
| 3 | 85 |
| 4 | 82 |
| Data is illustrative and based on a model system of a reusable palladium catalyst in a Heck coupling reaction. |
Q4: I am observing the formation of side products. What are the most common side reactions?
A4: In the Heck reaction for this compound synthesis, several side reactions can occur:
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Homocoupling of 9-bromoanthracene: This leads to the formation of 9,9'-bianthracene. This is more likely to occur at higher temperatures.
-
Isomerization of the double bond: While the Heck reaction is generally stereoselective for the trans product, isomerization to the cis isomer can occur, especially with prolonged reaction times or at high temperatures.
-
Reduction of the double bond: The palladium-hydride intermediate formed during the catalytic cycle can, in some cases, lead to the reduction of the newly formed double bond, yielding 9-ethylanthracene.
-
Polymerization of the vinylanthracene product: The product itself is a monomer and can potentially polymerize under the reaction conditions.
Troubleshooting Side Product Formation:
Experimental Protocols
Synthesis of this compound via Heck Coupling
This protocol is adapted from a procedure for the synthesis of a similar styryl-anthracene derivative and should serve as a good starting point for optimization.[6]
Materials:
-
9-Bromoanthracene
-
Vinylating agent (e.g., potassium vinyltrifluoroborate or ethylene (B1197577) gas)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add 9-bromoanthracene (1.0 eq), potassium phosphate (3.0 eq), triphenylphosphine (0.05 eq), and palladium(II) acetate (0.02 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous DMA via syringe.
-
Add the vinylating agent (e.g., potassium vinyltrifluoroborate, 1.2 eq). If using ethylene gas, the reaction should be set up in a pressure vessel, and the vessel should be charged with ethylene to the desired pressure.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Stir the mixture under a positive pressure of inert gas at 110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
General Protocol for Catalyst Regeneration (Washing Method)
This is a general procedure for regenerating a supported palladium catalyst that has been deactivated by organic fouling.
Materials:
-
Deactivated supported palladium catalyst (e.g., Pd/C)
-
Chloroform
-
Glacial acetic acid
-
Beaker or flask
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Place the deactivated catalyst in a beaker.
-
Add a mixture of chloroform and glacial acetic acid.
-
Stir the suspension and place it in an ultrasonic bath for a defined period (e.g., 30 minutes).
-
Filter the catalyst and wash it thoroughly with a solvent that is miscible with the washing solution and in which the catalyst is not soluble (e.g., the solvent used in the Heck reaction).
-
Dry the catalyst under vacuum before reuse.
Heck Reaction Catalytic Cycle and Deactivation Pathways
References
Technical Support Center: Purification of Crude 9-Vinylanthracene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 9-Vinylanthracene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for the purification of crude this compound are column chromatography, recrystallization, and vacuum sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound largely depend on its synthetic route. If synthesized via a Wittig reaction from 9-anthraldehyde (B167246), common impurities include unreacted 9-anthraldehyde and the byproduct triphenylphosphine (B44618) oxide.[1][2] If prepared by dehydration of 9-(1-hydroxyethyl)anthracene, residual starting material or polymeric byproducts may be present. Other potential impurities can include isomers like 1-vinylanthracene (B8394752) and 2-vinylanthracene, as well as products of oxidation or photodimerization of the anthracene (B1667546) core.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions collected during column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities under a UV lamp (254 nm), as anthracene derivatives are typically UV-active.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a yellow to green crystalline solid.[3] Its reported melting point is in the range of 62-66 °C.[4] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC. For this compound, a non-polar eluent like cyclohexane (B81311) or hexane (B92381) is a good starting point.[3] Gradually increasing the polarity by adding a small amount of a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) can improve separation. |
| Column overloading. | Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. | |
| Product is not eluting from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mobile phase. |
| Product elutes too quickly with the solvent front. | Mobile phase is too polar. | Decrease the polarity of the eluent. Use a less polar solvent system, such as pure hexane or a lower percentage of the more polar co-solvent. |
| Streaking of spots on TLC or tailing of peaks from the column. | Sample is too concentrated when loaded. | Dissolve the crude sample in a minimal amount of a suitable solvent before loading it onto the column. |
| Compound is degrading on the silica (B1680970) gel. | Some polycyclic aromatic hydrocarbons can be sensitive to acidic silica gel. Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol (B145695) and isopropyl alcohol have been reported as suitable solvents.[1][3] |
| No crystals form upon cooling. | The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Ensure the initial amount of hot solvent used was minimal. |
| The solution has cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. | |
| The presence of significant impurities inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. If that fails, the crude material may require pre-purification by another method like column chromatography. | |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated or cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool completely, including in an ice bath, to maximize crystal formation. | |
| The product is significantly soluble in the cold solvent. | Use a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound and Related Aromatic Compounds
| Purification Method | Typical Yield | Achievable Purity | Key Advantages | Key Disadvantages |
| Column Chromatography | 60-80% | >98% | High resolution for separating complex mixtures; adaptable to various scales. | Can be time-consuming and requires larger volumes of solvent; potential for sample degradation on the stationary phase. |
| Recrystallization | 50-90% | >99% (with multiple recrystallizations) | Simple, inexpensive, and can yield very high purity for crystalline solids. | Dependent on finding a suitable solvent; may not be effective for removing impurities with similar solubility. |
| Vacuum Sublimation | 40-70% | >99.5% | Excellent for removing non-volatile impurities and achieving very high purity; solvent-free. | Only applicable to compounds that sublime; can be difficult to scale up. |
Disclaimer: The quantitative data presented in this table is based on a combination of literature values for this compound and structurally similar polycyclic aromatic hydrocarbons. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or cyclohexane)
-
Dichloromethane (or ethyl acetate)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with pure hexane, collecting fractions.
-
Monitoring: Monitor the elution by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Gradient Elution: If the product is not eluting, gradually increase the polarity of the mobile phase by adding small percentages of dichloromethane to the hexane (e.g., 1%, 2%, 5% dichloromethane in hexane).
-
Combine and Evaporate: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification of Crude this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or isopropyl alcohol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals should start to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualization
Caption: Logical workflow for the purification of crude this compound.
References
Technical Support Center: Controlling the Molecular Weight of Poly(9-vinylanthracene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(9-vinylanthracene) (P9VAn). This guide covers common issues encountered during anionic, cationic, and controlled radical polymerization methods.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of poly(this compound), offering potential causes and solutions in a question-and-answer format.
Anionic Polymerization
Q1: The molecular weight of my poly(this compound) is much lower than predicted, and the polydispersity index (PDI) is high (>1.5). What is the likely cause?
A1: This is a common issue in the anionic polymerization of this compound and is often attributed to chain transfer reactions. The acidic proton at the 10-position of the anthracene (B1667546) ring can be abstracted by the propagating carbanion, terminating one chain and initiating a new, shorter one. This side reaction becomes more significant as the polymerization progresses, leading to a lower than expected average molecular weight and a broad PDI.
Troubleshooting Steps:
-
Lower the reaction temperature: Conducting the polymerization at low temperatures (-78 °C) can suppress the rate of the chain transfer reaction relative to the rate of propagation.
-
Use a less basic initiator: While strong bases like n-butyllithium are effective initiators, they can also enhance chain transfer. Consider using a less basic initiator system.
-
Shorten the reaction time: Limiting the polymerization time can reduce the extent of chain transfer reactions. This may, however, lead to lower monomer conversion.
-
Monomer purity: Ensure the this compound monomer is of high purity, as impurities can also lead to premature termination.
Q2: My anionic polymerization of this compound fails to initiate or proceeds very slowly. What could be the problem?
A2: Initiation issues in anionic polymerization are almost always due to the presence of impurities that react with the highly reactive initiator.
Troubleshooting Steps:
-
Rigorous purification of reagents and solvent: Ensure the monomer, solvent (typically THF or benzene), and initiator are scrupulously purified to remove any protic impurities such as water, alcohols, or acidic species. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Inert atmosphere: The polymerization must be conducted under a high-purity inert atmosphere (argon or nitrogen) to prevent termination by oxygen or moisture.
-
Initiator quality: Verify the activity of your initiator. Organolithium reagents can degrade over time if not stored properly.
Cationic Polymerization
Q3: I am observing a broad molecular weight distribution in the cationic polymerization of this compound. How can I achieve better control?
A3: Cationic polymerization of vinyl monomers is often plagued by chain transfer reactions, particularly to the monomer, which can lead to a broad PDI.
Troubleshooting Steps:
-
Optimize the initiator/monomer ratio: A higher initiator concentration generally leads to a lower molecular weight. Carefully controlling this ratio is crucial for targeting a specific molecular weight range.
-
Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of chain transfer reactions.
-
Choice of solvent: The polarity of the solvent can influence the stability of the propagating carbocation and the extent of side reactions. Experiment with solvents of different polarities.
Controlled Radical Polymerization (RAFT)
Q4: My RAFT polymerization of this compound is not well-controlled, resulting in a high PDI.
A4: Lack of control in RAFT polymerization can stem from several factors, including an inappropriate choice of RAFT agent, incorrect reaction conditions, or impurities.
Troubleshooting Steps:
-
Select the appropriate RAFT agent (CTA): The choice of the chain transfer agent (CTA) is critical. For vinylaromatic monomers like this compound, dithiobenzoates or trithiocarbonates are often suitable. The R and Z groups of the CTA should be chosen to ensure efficient chain transfer and reinitiation.
-
Optimize the [Monomer]:[CTA]:[Initiator] ratio: This ratio is the primary determinant of the final molecular weight. Ensure the initiator concentration is low enough to maintain a low concentration of propagating radicals, which is key to the RAFT process.
-
Ensure high purity of all components: Oxygen and other impurities can interfere with the radical process. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles.
-
Temperature control: The reaction temperature affects the rates of initiation, propagation, and fragmentation. The chosen temperature should be appropriate for the thermal initiator used.
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on general principles of polymerization to demonstrate expected trends. Actual results will vary based on specific experimental conditions.
Table 1: Anionic Polymerization of this compound - Effect of Initiator Concentration
| [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI |
| 50:1 | 10,214 | ~8,500 | ~1.4 |
| 100:1 | 20,427 | ~15,000 | ~1.6 |
| 200:1 | 40,854 | ~25,000 | >1.8 |
| Conditions: THF, -78°C, n-BuLi initiator. |
Table 2: Cationic Polymerization of this compound - Effect of Monomer Concentration
| [Monomer] (mol/L) | Initiator (BF₃·OEt₂) (mol/L) | Mn ( g/mol ) | PDI |
| 0.5 | 0.005 | ~5,000 | ~2.1 |
| 1.0 | 0.005 | ~8,000 | ~2.3 |
| 2.0 | 0.005 | ~12,000 | ~2.5 |
| Conditions: Dichloromethane, 0°C. |
Table 3: RAFT Polymerization of this compound - Effect of [Monomer]:[CTA] Ratio
| [Monomer]:[CTA] Ratio | [CTA]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI |
| 50:1 | 10:1 | 10,214 | ~10,500 | ~1.2 |
| 100:1 | 10:1 | 20,427 | ~21,000 | ~1.25 |
| 200:1 | 10:1 | 40,854 | ~42,000 | ~1.3 |
| Conditions: Dioxane, 70°C, AIBN initiator, Trithiocarbonate CTA. |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound
-
Preparation: All glassware is flame-dried under vacuum and cooled under a stream of high-purity argon. Tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone ketyl under argon. This compound is purified by recrystallization and then sublimated under vacuum.
-
Reaction Setup: In a Schlenk flask under argon, the purified this compound is dissolved in dry THF.
-
Initiation: The flask is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of n-butyllithium (n-BuLi) solution in hexanes is added dropwise via syringe. The solution should develop a deep red color, indicating the formation of the living anionic species.
-
Polymerization: The reaction is stirred at -78 °C for a predetermined time (e.g., 1-2 hours).
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitate is collected by filtration, redissolved in a minimal amount of THF, and reprecipitated into methanol. This process is repeated three times.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: RAFT Polymerization of this compound
-
Preparation: this compound (monomer), a suitable RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate), and a radical initiator (e.g., AIBN) are weighed into a reaction vessel. The solvent (e.g., dioxane) is added.
-
Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The vessel is backfilled with argon and placed in a preheated oil bath at the desired temperature (e.g., 70 °C). The polymerization is allowed to proceed for the target time.
-
Purification: The reaction is cooled to room temperature, and the polymer is precipitated into a large volume of a non-solvent like methanol. The polymer is collected, redissolved, and reprecipitated twice more.
-
Drying: The final polymer is dried under vacuum at 60 °C.
Visualizations
Caption: Workflow for Anionic Polymerization of Poly(this compound).
Caption: Workflow for RAFT Polymerization of Poly(this compound).
Caption: Troubleshooting Logic for Poor Molecular Weight Control.
reducing side reactions in 9-Vinylanthracene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 9-vinylanthracene, primarily via the Wittig reaction. Our aim is to help you minimize side reactions and optimize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently employed laboratory method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of 9-anthraldehyde (B167246) with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.
Q2: What are the primary side reactions to anticipate during the Wittig synthesis of this compound?
The main side reactions of concern are:
-
Formation of Triphenylphosphine (B44618) Oxide: This is an unavoidable byproduct of the Wittig reaction and its removal is a key purification challenge.
-
Polymerization of this compound: The vinyl group on the anthracene (B1667546) core is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Formation of cis Isomers: While the trans isomer is generally the major product, the formation of the cis isomer can occur, leading to a mixture of products.
-
Ylide Decomposition: The phosphorus ylide is highly reactive and can be decomposed by moisture or air, leading to reduced yields.
Q3: How can I minimize the polymerization of my this compound product during the reaction and workup?
To prevent polymerization, it is advisable to:
-
Work at the lowest practical temperature.
-
Avoid prolonged reaction times.
-
Consider the addition of a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification steps.[1][2]
Q4: What is the most effective way to remove the triphenylphosphine oxide byproduct?
Several methods can be employed to remove triphenylphosphine oxide:
-
Crystallization: Triphenylphosphine oxide has different solubility properties than this compound, and careful selection of a crystallization solvent (e.g., a non-polar solvent like hexane) can lead to its separation.
-
Column Chromatography: This is a very effective method for separating this compound from the more polar triphenylphosphine oxide.
-
Precipitation with Metal Salts: Addition of salts like zinc chloride can form a complex with triphenylphosphine oxide, facilitating its removal by filtration.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low or no yield of this compound | Decomposition of the ylide: The phosphorus ylide is sensitive to moisture and oxygen. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient ylide formation: The base used may not be strong enough or may be of poor quality. | Use a strong, fresh base such as n-butyllithium or sodium hydride. Ensure accurate titration if using an organolithium base. | |
| Low reactivity of 9-anthraldehyde: Impurities in the starting material can hinder the reaction. | Purify the 9-anthraldehyde by recrystallization or chromatography before use. | |
| Significant amount of polymer formed | High reaction temperature or prolonged reaction time: These conditions can promote the polymerization of the vinyl group. | Maintain a low reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Presence of radical initiators: Impurities in solvents or reagents can initiate polymerization. | Use freshly distilled solvents and high-purity reagents. Consider adding a radical inhibitor like hydroquinone or BHT.[1][2] | |
| Product is a mixture of cis and trans isomers | Reaction conditions favoring the formation of the kinetic product: The stereochemical outcome of the Wittig reaction can be influenced by the solvent and the nature of the ylide and base used. | To favor the thermodynamically more stable trans isomer, consider using a protic solvent or a stabilized ylide if applicable. However, for non-stabilized ylides, the cis isomer is often the kinetic product. |
| Difficulty in removing triphenylphosphine oxide | Similar solubility of the product and byproduct in the workup solvent. | Optimize the purification strategy. A combination of techniques may be necessary. For example, an initial precipitation or extraction followed by column chromatography. |
| Formation of a fine precipitate that is difficult to filter. | Try adding a filter aid like celite to improve filtration. Alternatively, explore precipitation with a metal salt to form a more granular precipitate. |
Data on Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. The following table provides representative data on how different parameters can influence the outcome of the Wittig reaction with aromatic aldehydes.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Alkene (%) | Key Observation |
| 1 | n-BuLi | THF | -78 to 25 | 4 | ~70-85 | Standard conditions, good yield but requires strictly anhydrous setup. |
| 2 | NaH | DMSO | 25 | 6 | ~60-75 | Good alternative to n-BuLi, but requires careful handling of NaH. |
| 3 | t-BuOK | THF | 0 to 25 | 5 | ~65-80 | Effective and convenient base, often gives good yields. |
| 4 | 50% aq. NaOH | Dichloromethane | 25 | 12 | ~40-60 | Phase-transfer conditions, simpler setup but may result in lower yields and potential for hydrolysis of the ylide.[3][4] |
Note: Yields are approximate and can vary based on the specific substrate and experimental execution. This table is a compilation of typical outcomes for Wittig reactions with aromatic aldehydes and should be used as a general guide.
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Methyltriphenylphosphonium bromide
-
9-Anthraldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydroquinone (inhibitor)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A characteristic orange-red color of the ylide should appear.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 9-anthraldehyde (1.0 eq) and a catalytic amount of hydroquinone in anhydrous THF.
-
Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Slowly add the solution of 9-anthraldehyde to the ylide suspension via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and any unreacted starting material.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the core reaction, common side reactions, and a general troubleshooting workflow.
References
Technical Support Center: Enhancing the Quantum Yield of 9-Vinylanthracene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 9-vinylanthracene derivatives. Our goal is to help you enhance the quantum yield and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative exhibits a significantly lower quantum yield than expected. What are the primary causes?
A1: A low quantum yield in this compound derivatives can stem from several factors that promote non-radiative decay pathways over fluorescence. The most common culprits include:
-
Photodimerization: Upon UV irradiation, anthracene (B1667546) moieties can undergo a [4+4] cycloaddition to form a non-fluorescent dimer. This is a very common issue with anthracene derivatives.[1][2][3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, π-π stacking interactions between anthracene cores can lead to the formation of aggregates, which often have lower fluorescence quantum yields.[4]
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the excited state of the fluorophore, affecting the quantum yield.[4][5]
-
Presence of Quenchers: Impurities or dissolved molecular oxygen in the solvent can quench fluorescence.[2][4]
-
Photobleaching: Irreversible photochemical degradation of the fluorophore under prolonged or high-intensity light exposure can lead to a loss of fluorescence.[4]
Q2: How can I determine if photodimerization is the cause of the low quantum yield?
A2: Photodimerization is a concentration-dependent process. To ascertain if it's affecting your measurements, you can perform the following checks:
-
Concentration-Dependent Study: Measure the fluorescence quantum yield at a series of decreasing concentrations. If the quantum yield increases upon dilution, photodimerization is a likely cause.[1]
-
UV-Vis Spectroscopy: Monitor the UV-Vis absorption spectrum of your sample over time while irradiating with the excitation wavelength. A decrease in the characteristic absorbance of the anthracene monomer is indicative of dimer formation.[1]
-
NMR Spectroscopy: For a definitive confirmation, acquire a 1H NMR spectrum of a sample that has been irradiated for an extended period. The appearance of new signals corresponding to the photodimer will confirm its formation.
Q3: What steps can I take to prevent or minimize photodimerization?
A3: To mitigate photodimerization, consider the following strategies:
-
Work at Low Concentrations: Whenever possible, conduct your experiments in dilute solutions (absorbance < 0.1) to reduce the probability of intermolecular interactions.[1]
-
Solvent Choice: The choice of solvent can influence the rate of dimerization. Experiment with different solvents to find one that minimizes this effect.
-
Introduce Bulky Substituents: If you are in the design phase of your derivatives, introducing bulky substituents at the 9- and 10-positions of the anthracene core can sterically hinder the [4+4] cycloaddition.
-
Use a Long-Pass Filter: Employ a long-pass filter to eliminate shorter UV wavelengths from your excitation source, as these can be more effective at inducing dimerization.[1]
Q4: My derivative shows increased emission in aggregated form or in viscous solvents. What is happening?
A4: This phenomenon is known as Aggregation-Induced Emission (AIE).[6][7][8] For some this compound derivatives, intramolecular rotations around the vinyl linkage in dilute solutions provide a non-radiative decay pathway, leading to low fluorescence. In an aggregated state or a viscous solvent, these intramolecular rotations are restricted, which blocks the non-radiative pathway and forces the molecule to decay via fluorescence, thus enhancing the quantum yield.[7][9]
Q5: How does solvent polarity affect the quantum yield of my this compound derivative?
A5: The photophysical properties of anthracene derivatives are often sensitive to the solvent environment.[5] A change in solvent polarity can alter the energy levels of the excited state. For derivatives with charge-transfer character, increasing solvent polarity can sometimes stabilize the excited state and lead to a red-shift in the emission spectrum, which may be accompanied by a change in the quantum yield.[10] It is advisable to measure the quantum yield in a range of solvents with varying polarities to understand this effect.[4][5]
Quantitative Data Summary
The following tables summarize the photophysical properties of this compound and related derivatives under different experimental conditions.
| Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| This compound | Methanol | 365 | - | 0.91 ± 0.03 | [11] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)benzoic acid (1) | DMSO | 390 | 475 | 0.60 | [5] |
| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine (2) | DMSO | 392 | 495 | 0.03 | [5] |
| Dye 1 in Toluene | Toluene | ~390 | ~470 | Strongest Emission | [5] |
| Dye 1 in Water | Water | 395 | 515 | Lowest Emission | [5] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative by comparison to a well-characterized standard.
Materials:
-
This compound derivative (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Prepare Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all working solutions. Note the absorbance at the excitation wavelength (λ_ex).
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution. Ensure the experimental conditions (e.g., slit widths) are identical for all measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
-
Data Analysis:
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where 'n' is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
-
Protocol 2: Monitoring Photodimerization using UV-Vis Spectroscopy
Objective: To quantify the rate of photodimerization of a this compound derivative.
Methodology:
-
Prepare a solution of the this compound derivative in a quartz cuvette at the desired concentration.
-
Record the initial UV-Vis absorption spectrum.
-
Place the cuvette in the spectrofluorometer and irradiate with the excitation light.
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
Plot the absorbance at the monomer's λ_max as a function of irradiation time. A decrease in absorbance over time indicates photodimerization.[1]
Visual Guides
Troubleshooting Workflow for Low Quantum Yield
Caption: A logical workflow to diagnose the cause of low quantum yield.
Photodimerization Signaling Pathway
Caption: The pathway from photoexcitation to photodimer formation.
Experimental Workflow for Quantum Yield Measurement
Caption: Step-by-step workflow for relative quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.cn [polymer.cn]
- 9. Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Insolubility of High Molecular Weight Poly(9-vinylanthracene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of high molecular weight poly(9-vinylanthracene) (P9VAn). Due to strong π-π stacking interactions between the planar anthracene (B1667546) rings, achieving complete dissolution of this polymer can be a significant experimental hurdle.[1] This guide offers systematic approaches to tackle these solubility issues.
Troubleshooting Guide
This section provides a step-by-step approach to address common problems encountered when dissolving high molecular weight P9VAn.
Initial Assessment Workflow
The following workflow outlines the initial steps to take when you encounter an insoluble or poorly soluble P9VAn sample.
Caption: Initial troubleshooting workflow for P9VAn solubility.
Question: My high molecular weight P9VAn will not dissolve in my chosen solvent. What should I do?
Answer:
Start by verifying that you are using an appropriate solvent. High molecular weight P9VAn is typically soluble in aprotic organic solvents but has poor solubility in alcohols, water, and nonpolar aliphatic hydrocarbons.[1] If the solvent choice is appropriate, follow these steps:
-
Gentle Heating: Increasing the temperature can help overcome the intermolecular forces that hinder dissolution.[1] Place the polymer-solvent mixture in a sealed vial and heat it with stirring at a controlled temperature, for example, 40-60°C.
-
Sonication: If gentle heating is not sufficient, sonication can be used to break up polymer aggregates and promote dissolution.[1]
-
Extended Dissolution Time: High molecular weight polymers may require significantly longer to dissolve fully. Allow the mixture to stir for an extended period, from several hours to even a few days.[1]
-
Re-precipitation: If you observe some swelling but not full dissolution, it might indicate the presence of cross-linked polymer fractions. One technique is to filter out the insoluble portion and re-precipitate the soluble fraction into a non-solvent like methanol (B129727) to isolate the usable polymer.
Frequently Asked Questions (FAQs)
Q1: In which solvents is high molecular weight poly(this compound) typically soluble?
A1: Poly(this compound) is generally soluble in a range of aprotic organic solvents. The choice of solvent can be critical, and solubility often decreases as the polymer's molecular weight increases. Good solvents tend to be aromatic or chlorinated hydrocarbons.
Table 1: Solvent Selection Guide for Poly(this compound)
| Solvent Class | Specific Examples | Expected Solubility |
| Good Solvents | Tetrahydrofuran (THF) | Good, often used for nanoparticle formulation.[2] |
| Dichloromethane (B109758) (DCM) | Good, used for purification steps.[3] | |
| Toluene | Good, used in polymerization reactions.[2] | |
| Chloroform (CHCl₃) | Good.[4] | |
| Styrene (B11656) | Soluble, used as a comonomer and solvent.[1] | |
| Poor Solvents | Methanol | Poor, often used as a non-solvent for precipitation.[1][2] |
| Hexane (B92381) | Poor, used for precipitation.[3] | |
| Water | Insoluble.[1] | |
| Ethyl Acetate (EtOAc) | Poor.[4] |
Q2: I've tried the recommended solvents and physical methods, but my P9VAn is still insoluble. What are the likely causes?
A2: If standard dissolution methods fail, the issue may be inherent to the polymer sample itself. Several factors can lead to lower-than-expected solubility:[1]
-
Extremely High Molecular Weight: As the polymer chain length increases, its solubility significantly decreases.[1][5]
-
Crystallinity: The planar structure of the anthracene units can promote the formation of crystalline domains within the polymer, which are highly resistant to dissolution.[1]
-
Cross-linking: Unintentional cross-linking during the polymerization process or subsequent storage can render the polymer completely insoluble.[1]
Q3: How can I chemically modify my synthesis to improve the solubility of P9VAn derivatives?
A3: When physical dissolution methods are insufficient, chemical modification is a powerful strategy. The primary goal is to disrupt the π-π stacking of the anthracene rings.[1] Two common approaches are:
-
Introducing Bulky Side Chains: Attaching bulky or flexible side groups to the anthracene ring or the polymer backbone physically separates the polymer chains, hindering aggregation and improving solubility.[1]
-
Copolymerization: Polymerizing this compound with one or more soluble comonomers can produce a copolymer with enhanced overall solubility.[1] The properties of the final polymer can be tuned by adjusting the ratio of the comonomers.
Caption: Chemical modification strategies to enhance P9VAn solubility.
Q4: Can you provide an experimental protocol for synthesizing a more soluble P9VAn derivative via copolymerization?
A4: Yes. Copolymerizing this compound with monomers like styrene and 2-vinylnaphthalene (B1218179) can yield a more soluble polymer. The following is a protocol for synthesizing a quaternary copolymer.[1][3]
Experimental Protocols
Protocol 1: Synthesis of a Soluble P9VAn Quaternary Copolymer
This protocol describes the copolymerization of this compound (9VA), 2-vinylnaphthalene (2VN), styrene, and 4-vinylbenzoic acid (VBA) to produce a soluble copolymer.[3]
Materials:
-
This compound (9VA)
-
2-vinylnaphthalene (2VN)
-
Styrene (Sty)
-
4-vinylbenzoic acid (VBA)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Hexane
Procedure:
-
Monomer Preparation: In a flask, dissolve 4-vinylbenzoic acid (5.5 mmol), TEMPO (0.031 mmol), and 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine (0.304 mmol) in styrene (8 ml, 69.59 mmol).[3]
-
Addition of Comonomers: To this mixture, add this compound (0.5 mmol) and 2-vinylnaphthalene (1.67 mmol).[1]
-
Degassing: Remove dissolved oxygen from the reaction mixture by subjecting it to three freeze-pump-thaw cycles. After the final thaw, backfill the flask with dry argon or nitrogen.[1][3]
-
Polymerization: Stir the reaction mixture overnight at 130°C.[1][3]
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of a 9:1 mixture of dichloromethane and methanol.[1][3]
-
Precipitate the polymer by adding the solution dropwise to a large volume of hexane with stirring.[3]
-
Repeat the dissolution and precipitation steps two more times to ensure the removal of unreacted monomers and low molecular weight oligomers.[1][3]
-
-
Drying: Dry the purified polymer to a constant weight in a vacuum oven at 70°C.[1][3]
The resulting quaternary copolymer will exhibit improved solubility in common organic solvents compared to the P9VAn homopolymer.[1]
Protocol 2: Nanoparticle Formulation for Drug Encapsulation
This protocol is relevant for drug development professionals and describes the formulation of P9VAn nanoparticles to encapsulate a hydrophobic drug, a process that requires initial dissolution of the polymer.[2]
Materials:
-
Poly(this compound) (P9VAn)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Polymer and Drug Dissolution: Dissolve 10 mg of poly(this compound) and 1 mg of the hydrophobic drug in 1 mL of THF.[2]
-
Nanoprecipitation: Add the polymer-drug solution dropwise to 10 mL of deionized water under vigorous stirring.[2]
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the THF.[2]
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and large aggregates.[2]
This protocol demonstrates a practical application where achieving initial solubility in THF is a critical first step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Increasing the Thermal Stability of Poly(9-Vinylanthracene)
For researchers, scientists, and drug development professionals, ensuring the thermal stability of polymers is critical for reproducible results and the development of robust applications. Poly(9-vinylanthracene) (P9VA), while valued for its unique photophysical properties, can exhibit limited thermal stability. This guide provides a comprehensive overview of strategies to enhance its performance at elevated temperatures, presented in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs)
Q1: My P9VA polymer is degrading at temperatures required for processing or my experiment. What are the primary reasons for its thermal instability?
A1: The thermal degradation of vinyl polymers like P9VA typically involves the breaking of chemical bonds in the main and side chains when exposed to heat.[1] This process, often accelerated by the presence of oxygen, can lead to chain scission (breaking the polymer backbone) and cross-linking reactions, which alter the material's properties, causing discoloration, brittleness, and a reduction in mechanical strength.[2] The specific degradation pathway for a given polymer is influenced by its chemical structure, impurities, and the surrounding environment.[2][3]
Q2: What are the principal strategies for enhancing the thermal stability of P9VA?
A2: There are three primary methods to improve the thermal stability of P9VA:
-
Copolymerization: Introducing a more thermally stable monomer into the P9VA polymer chain.
-
Cross-linking: Creating a three-dimensional polymer network to restrict molecular motion and increase the energy required for decomposition.[4][5]
-
Nanocomposite Formation: Dispersing nanoparticles within the polymer matrix to act as thermal barriers.[6][7]
Q3: How does copolymerizing this compound with another monomer improve thermal stability?
A3: Copolymerization enhances thermal stability by incorporating comonomers that have inherently higher thermal resistance into the polymer backbone. For instance, copolymerizing this compound with monomers like styrene (B11656) can produce a copolymer with a degradation temperature that is intermediate between the two homopolymers.[8] The inclusion of a second monomer can disrupt the regular chain packing, which may alter properties like the glass transition temperature (Tg), but the overall stability is often improved if the comonomer is more stable.[9] The final thermal properties will depend on the type and percentage of the comonomer used.[10]
Q4: Can I use cross-linking to make my P9VA more resistant to heat?
A4: Yes, cross-linking is a highly effective method. By creating chemical bonds between polymer chains, a rigid 3D network is formed.[5] This network structure significantly restricts the mobility of the polymer chains, meaning more energy is required to break the bonds and initiate degradation.[5][11] This can be achieved through thermal cross-linking or by using chemical cross-linking agents.[4] For anthracene-containing polymers specifically, reversible photocrosslinking via [4+4] cycloaddition (dimerization) upon UV exposure is also a viable strategy to create a network structure.[12]
Q5: How does creating a nanocomposite with P9VA lead to better thermal performance?
A5: Incorporating inorganic or carbon-based nanoparticles into the P9VA matrix creates a polymer nanocomposite with enhanced thermal properties.[6][7] These nanofillers, such as graphene, nanoclays, or polyhedral oligomeric silsesquioxanes (POSS), improve thermal stability through several mechanisms.[7][13] They act as a physical barrier that hinders the diffusion of volatile products generated during decomposition and can improve heat dissipation throughout the material, slowing the overall degradation process.[13][14]
Q6: What are the standard methods for measuring the thermal stability of my modified P9VA?
A6: The two most common techniques for evaluating thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15]
-
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[16] It provides the decomposition temperature (Td), often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.[15]
-
DSC is used to measure the glass transition temperature (Tg), which is the reversible transition from a hard, glassy state to a soft, rubbery state.[15] An increase in Tg is often correlated with reduced polymer chain mobility and can be an indicator of enhanced stability.[11]
Troubleshooting and Optimization
Problem: The decomposition temperature (Td) of my this compound copolymer is not significantly improved compared to the homopolymer.
| Possible Cause | Suggested Solution |
| Low Comonomer Incorporation | The reactivity ratios of this compound and your chosen comonomer may be very different, leading to low incorporation of the more stable monomer.[8] Solution: Adjust the monomer feed ratio in your polymerization reaction. Consider a different polymerization technique (e.g., controlled radical polymerization) for better control over the copolymer structure.[17] |
| Inappropriate Comonomer Choice | The selected comonomer may not have sufficiently high thermal stability to impart a significant improvement. Solution: Select comonomers known for their high thermal stability, such as those used in engineering plastics or polyimides. |
| Degradation During Synthesis | High polymerization temperatures or extended reaction times can cause premature degradation of the polymer.[18] Solution: Optimize the polymerization conditions. Lower the reaction temperature if possible and monitor the reaction to avoid unnecessarily long polymerization times. |
Summary of Modification Strategies and Expected Outcomes
The following table summarizes the general effects of each modification strategy on the key thermal properties of P9VA.
| Modification Strategy | Effect on Decomposition Temp. (Td) | Effect on Glass Transition Temp. (Tg) | Underlying Mechanism |
| Copolymerization | Increase | Varies (can increase or decrease) | Incorporation of more thermally stable monomer units into the polymer backbone.[9] |
| Cross-linking | Significant Increase | Increase | Formation of a 3D network restricts polymer chain mobility, requiring more energy for decomposition.[5][11] |
| Nanocomposite Formation | Increase | Increase | Nanofillers act as a barrier to mass and heat transfer, slowing degradation.[7][13] |
Key Experimental Protocols
Protocol 1: Synthesis of a P(9VA-co-Styrene) Copolymer
This protocol describes a general procedure for free-radical copolymerization.
-
Monomer Preparation: Dissolve this compound (9VA) and the comonomer (e.g., styrene) in an appropriate solvent (e.g., toluene (B28343) or dioxane) in a reaction flask.[8]
-
Initiator Addition: Add a free-radical initiator such as AIBN (Azobisisobutyronitrile).
-
Degassing: Remove dissolved oxygen from the reaction mixture, which can inhibit polymerization. This is typically done by performing three freeze-pump-thaw cycles. After the final cycle, backfill the flask with an inert gas like dry argon or nitrogen.[18]
-
Polymerization: Place the sealed flask in an oil bath and stir the reaction mixture at a set temperature (e.g., 70-130°C) for a specified time (e.g., overnight).[18]
-
Purification: After cooling, dissolve the viscous polymer solution in a suitable solvent (e.g., CH₂Cl₂) and precipitate it into a non-solvent (e.g., methanol) to remove unreacted monomers and initiator fragments. Repeat the dissolution and precipitation process three times for high purity.[18]
-
Drying: Dry the purified polymer to a constant weight in a vacuum oven at an elevated temperature (e.g., 70°C).[18]
Protocol 2: Evaluation of Thermal Stability by TGA
This protocol outlines the general steps for performing a TGA experiment.
-
Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[15]
-
Atmosphere Control: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[15]
-
Data Analysis: Analyze the resulting TGA curve (Weight % vs. Temperature) to determine the onset of decomposition and the temperatures corresponding to 5% (Td5%) and 10% (Td10%) weight loss.[15]
Decision Workflow for Enhancing P9VA Thermal Stability
References
- 1. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. US9751974B2 - Aminoanthraceneâepoxy nanocomposite containing free anthracene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. rusnauka.com [rusnauka.com]
- 9. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. mdpi.com [mdpi.com]
- 18. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
Technical Support Center: 9-Vinylanthracene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 9-Vinylanthracene, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are the Wittig reaction, the Heck reaction, and the dehydration of 9-(1-hydroxyethyl)anthracene. The choice of method often depends on the available starting materials, desired scale, and stereoselectivity requirements.
Q2: My this compound product appears to be polymerizing during the reaction or workup. How can I prevent this?
A2: this compound is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] To mitigate this, consider the following:
-
Low Temperatures: Maintain the reaction and purification temperatures as low as practically possible.
-
Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, to the reaction mixture during workup and purification steps like distillation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.
Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions?
A3: Side reactions are dependent on the synthetic route.
-
Wittig Reaction: The primary byproduct is triphenylphosphine (B44618) oxide, which can be difficult to remove.[2] Depending on the ylide used, a mixture of E/Z isomers of the product can also be formed.[3]
-
Heck Reaction: Common side reactions include homocoupling of the aryl halide and isomerization of the double bond in the product alkene.[4]
-
Dehydration Route: Incomplete dehydration can leave residual 9-(1-hydroxyethyl)anthracene in the product.[5] Over-acidic conditions or high temperatures might lead to ether formation or polymerization.
Q4: Scaling up my synthesis resulted in a significant drop in yield. What are the general considerations for scale-up?
A4: Scaling up introduces challenges related to mass and heat transfer. Inefficient mixing in larger reactors can create localized "hot spots" or areas of high reagent concentration, leading to increased side reactions and byproduct formation. Heat removal is also less efficient in larger vessels, which can be problematic for exothermic reactions or when handling thermally sensitive products like this compound. Careful optimization of stirring rates, controlled reagent addition, and efficient cooling systems are critical for a successful scale-up.[6]
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
| Symptom | Probable Cause | Recommended Solution |
| No or minimal product formation. | Ineffective ylide formation. The base may be too weak, not fresh, or moisture may be present. For some phosphonium (B103445) salts, very strong bases like n-BuLi or NaH are required.[7][8] | Use a stronger, anhydrous base (e.g., freshly opened KOtBu, NaH, or n-BuLi). Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. |
| Unstable ylide. Some ylides are not stable and should be generated in the presence of the aldehyde rather than pre-formed.[7] | Try a "one-pot" procedure where the base is added to a mixture of the phosphonium salt and 9-anthraldehyde (B167246). | |
| Reaction stalls; starting material remains. | Poorly reactive aldehyde. A deprotonated hydroxyl group on the aldehyde (if present) can make it a poor electrophile.[7] | Protect any acidic functional groups on the aldehyde before the reaction. |
| Steric hindrance. The anthracene (B1667546) moiety is bulky, which can slow down the reaction. | Increase reaction time and/or temperature moderately. Be cautious of product polymerization at higher temperatures. | |
| Product is a mixture of E/Z isomers. | Nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[9] | To favor the trans (E) isomer, a stabilized ylide can be used if the synthesis plan allows. Otherwise, purification by column chromatography will be necessary to separate the isomers. |
| Difficult purification. | Triphenylphosphine oxide byproduct. This byproduct has similar solubility to the product, making its removal by crystallization or chromatography challenging.[2] | Purify carefully by column chromatography, potentially using a non-polar solvent system to better separate the slightly more polar triphenylphosphine oxide. Washing the crude solid with a solvent in which the product is sparingly soluble but the oxide is more soluble (e.g., diethyl ether) may also help. |
Issue 2: Low Conversion in Heck Reaction
| Symptom | Probable Cause | Recommended Solution |
| Reaction stalls and a black precipitate (palladium black) forms. | Catalyst decomposition. The active Pd(0) catalyst has been oxidized to inactive Pd(II) or has agglomerated. This is often caused by the presence of oxygen, excessively high temperatures, or an inappropriate solvent. | Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert atmosphere (nitrogen or argon). Optimize the reaction temperature to balance reactivity and catalyst stability. Use appropriate polar aprotic solvents like DMF or NMP. |
| Low or no product formation, no catalyst decomposition observed. | Ineffective base. The base is crucial for regenerating the Pd(0) catalyst. It may be too weak or poorly soluble in the reaction medium. | Use a suitable base such as Et₃N, K₂CO₃, or NaOAc. Ensure the base is soluble in the chosen solvent. |
| Incorrect ligand:palladium ratio. Too little ligand can lead to catalyst instability, while too much can inhibit the reaction by creating an unreactive palladium center.[10] | The optimal ligand-to-palladium ratio (often 1:1 to 5:1) should be screened and optimized for the specific reaction. | |
| Significant amount of homocoupled byproduct. | Side reaction of the aryl halide. This is often favored at higher temperatures. | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times after the starting material is consumed. |
| Product is a mixture of isomers. | Alkene isomerization. The palladium-hydride intermediate can promote the migration of the double bond. | This can sometimes be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture. An alternative is to isomerize the byproduct mixture to the desired thermodynamically favored product post-reaction.[11] |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Conditions for this compound Derivatives
| Parameter | Wittig Reaction | Heck Reaction |
| Reactants | 9-Anthraldehyde, Benzyltriphenylphosphonium (B107652) chloride | 9-Bromoanthracene, Styrene |
| Catalyst/Reagent | 50% NaOH (aq) | Pd(OAc)₂ |
| Base | NaOH | K₃PO₄ |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMA) |
| Temperature | Room Temperature to Reflux | 110 °C |
| Reaction Time | 30 minutes - 2 hours | 24 hours |
| Typical Yield | 50-80%[12][13] | ~23-30% (for styryl derivative)[14] |
| Key Byproduct | Triphenylphosphine oxide | Homocoupled arenes, Isomers |
| Reference | [12][15] | [6][14] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (E)-9-Styrylanthracene via Heck Reaction
This protocol is adapted from a procedure for a vinylanthracene derivative and is suitable for lab-scale synthesis.[6]
Materials:
-
9-bromoanthracene (1.0 eq)
-
Styrene (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 eq)
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask, combine 9-bromoanthracene, styrene, K₃PO₄, and Pd(OAc)₂.
-
Add dry DMA to the flask under an inert atmosphere.
-
Degas the mixture using three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of trans-9-(2-Phenylethenyl)anthracene via Wittig Reaction
This protocol details the synthesis of a closely related derivative of this compound and is a good model for the synthesis of the target compound.[15]
Materials:
-
9-anthraldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.7 eq)
-
N,N-Dimethylformamide (DMF)
-
50% Sodium Hydroxide (w/w) solution
-
1:1 1-propanol (B7761284)/water mixture
Procedure:
-
In an Erlenmeyer flask, dissolve 9-anthraldehyde and benzyltriphenylphosphonium chloride in DMF with vigorous stirring.
-
Carefully add the 50% NaOH solution dropwise to the rapidly stirred reaction mixture. The color will change from yellowish to reddish-orange.
-
Continue to stir vigorously for 30 minutes at room temperature.
-
Precipitate the product by adding a 1:1 mixture of 1-propanol/water.
-
Collect the crude yellow solid by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot 1-propanol to yield the purified product.
Mandatory Visualization
Caption: Catalytic cycle of the Heck reaction and common catalyst decomposition pathway.
Caption: Experimental workflow and troubleshooting points for the Wittig reaction.
Caption: Logical relationship of challenges encountered during synthesis scale-up.
References
- 1. JP6043937B2 - Composition for inhibiting polymerization of vinyl aromatic monomer - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. www1.udel.edu [www1.udel.edu]
Technical Support Center: Mitigating Photobleaching of 9-Vinylanthracene-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when working with 9-Vinylanthracene-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for this compound-based fluorophores?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its ability to fluoresce.[1] For this compound and other anthracene (B1667546) derivatives, this is a critical issue as they are susceptible to rapid and significant photobleaching.[2] This degradation can limit the duration of imaging experiments, reduce signal-to-noise ratios, and lead to inaccurate quantitative data.[3]
Q2: What are the primary mechanisms behind the photobleaching of this compound?
A2: The primary mechanisms of photobleaching for anthracene derivatives like this compound are photooxidation and photodimerization.[4] In the presence of molecular oxygen, the excited fluorophore can generate reactive oxygen species (ROS) that chemically attack the anthracene core, often forming a non-fluorescent endoperoxide.[5] Photodimerization involves the [4+4] cycloaddition of two excited anthracene molecules, which also results in a loss of fluorescence.
Q3: How can I minimize photobleaching during my experiments with this compound probes?
A3: A multi-faceted approach is most effective. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density (ND) filters can be employed to attenuate the excitation light.
-
Minimizing Exposure Time: Limit the duration of light exposure by using the shortest possible camera exposure times and avoiding prolonged, unnecessary illumination of the sample.
-
Using Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium to scavenge reactive oxygen species.
-
Optimizing Imaging Conditions: Ensure your microscope's optical filters are well-matched to the excitation and emission spectra of your this compound probe to maximize signal detection efficiency.
-
Deoxygenating the Sample Environment: For in vitro experiments, removing dissolved oxygen from the imaging buffer can significantly enhance photostability.
Q4: Which antifade reagents are most effective for this compound-based fluorophores?
A4: While specific comparative studies on this compound are limited, antifade reagents that are effective for other organic fluorophores, particularly those that combat photooxidation, are recommended. Commonly used antifade reagents include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be suitable for all fluorophores.
-
n-Propyl gallate (NPG): A widely used antioxidant that is less toxic than PPD.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A good general-purpose antifade reagent.
-
Trolox: A vitamin E analog that is effective in reducing blinking and photobleaching.
-
Commercial formulations such as ProLong™ Gold and VECTASHIELD® are also widely used and have been shown to be effective for a range of fluorophores.[4]
Troubleshooting Guides
Issue 1: Rapid and complete loss of fluorescence signal upon initial illumination.
| Possible Cause | Troubleshooting Step |
| Excessive Excitation Light Intensity | Decrease the laser power or lamp intensity significantly. Use a neutral density (ND) filter to reduce the excitation light. |
| Prolonged Exposure During Focusing | Use a dim, transmitted light source for initial focusing. Alternatively, focus on an area of the sample adjacent to the region of interest before moving to the target area for image acquisition. |
| Absence of Antifade Reagent | Ensure that an appropriate antifade reagent is included in your mounting medium. |
Issue 2: Gradual fading of the fluorescence signal during time-lapse imaging.
| Possible Cause | Troubleshooting Step |
| Cumulative Photodamage | Reduce the frequency of image acquisition (increase the time interval between exposures). |
| Suboptimal Antifade Reagent Concentration | Optimize the concentration of the antifade reagent in your mounting medium. |
| Oxygen Permeability of the Mounting Medium | For fixed samples, use a hardening mounting medium to reduce oxygen diffusion. For live-cell imaging, consider using an oxygen-scavenging system in the imaging medium. |
Issue 3: High background fluorescence that obscures the signal from the this compound probe.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of the Sample or Mounting Medium | Image an unstained control sample to assess the level of autofluorescence. Use a mounting medium with low intrinsic fluorescence. |
| Non-specific Binding of the Fluorophore | Optimize your staining protocol to include appropriate blocking steps and washing procedures to remove unbound fluorophore. |
| Incorrect Filter Set | Ensure that your excitation and emission filters are specifically chosen for the spectral characteristics of this compound to minimize bleed-through from other fluorescent sources. |
Data Presentation
Table 1: Comparative Photostability of Anthracene Derivatives and Other Common Fluorophores
| Fluorophore | Photobleaching Quantum Yield (Φb) | Relative Photostability | Notes |
| 9-Ethylanthracene | Not extensively documented | Moderate (inferred) | Susceptible to photooxidation and photodimerization.[4] |
| 9,10-bis(phenylethynyl)anthracene (B116448) | ~10⁻⁸ - 10⁻⁹ (in deoxygenated polymer film) | High (under anoxia) | Presence of oxygen significantly degrades photostability. |
| Fluorescein (FITC) | ~10⁻⁴ - 10⁻⁵ | Low | Notoriously photolabile.[4] |
| Rhodamine B | ~10⁻⁶ | High | Generally considered a photostable fluorophore.[4] |
Disclaimer: Direct, rigorously comparable photostability data for this compound is not extensively documented in a single study. The data for 9-Ethylanthracene is presented as a closely related analogue.
Experimental Protocols
Protocol 1: General Procedure for Mitigating Photobleaching in Fixed Cell Imaging with this compound Probes
-
Sample Preparation:
-
Fix and permeabilize cells according to your standard protocol.
-
Incubate with the this compound-based probe at the optimized concentration and for the appropriate duration.
-
Wash the sample thoroughly to remove any unbound probe.
-
-
Mounting:
-
Prepare or obtain a high-quality antifade mounting medium (e.g., containing PPD, NPG, or DABCO).
-
Apply a small drop of the antifade medium to the slide.
-
Carefully lower a coverslip onto the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and reduce oxygen entry.
-
Allow the mounting medium to cure, if applicable, as per the manufacturer's instructions.
-
-
Image Acquisition:
-
Use a microscope equipped with a sensitive camera to minimize the required exposure time.
-
Select the appropriate filter cube for the excitation and emission wavelengths of the this compound probe.
-
Start with the lowest possible excitation light intensity.
-
Use transmitted light to locate the area of interest.
-
Minimize the camera exposure time to the shortest duration that provides a clear signal above background.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Protocol 2: Preparation of a Homemade Antifade Mounting Medium (DABCO-Glycerol)
-
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve DABCO in PBS to a final concentration of 2.5% (w/v).
-
Add glycerol to the solution to a final concentration of 90% (v/v).
-
Mix thoroughly until the DABCO is completely dissolved.
-
Store the solution in the dark at 4°C.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for mitigating photobleaching.
Caption: Troubleshooting logic for fading fluorescence.
References
- 1. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 2. benchchem.com [benchchem.com]
- 3. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. 9,10-Diphenylanthracene [omlc.org]
Validation & Comparative
A Comparative Guide to 9-Vinylanthracene and Other Vinylaromatic Monomers for Advanced Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties. This guide provides a comprehensive comparison of 9-Vinylanthracene with other key vinylaromatic monomers: styrene (B11656), 4-vinylpyridine (B31050), and N-vinylcarbazole. The following sections detail their performance, supported by experimental data, to aid in the selection of the most suitable monomer for specific research and development applications.
Monomer Properties and Polymerization Characteristics
The chemical structure of the monomer fundamentally dictates the properties of the resulting polymer. This compound, with its bulky, fluorescent anthracene (B1667546) moiety, offers unique photophysical characteristics. Styrene serves as a benchmark commodity vinylaromatic monomer, while 4-vinylpyridine introduces basicity and the potential for post-polymerization modification. N-vinylcarbazole is well-known for its excellent hole-transporting properties. A summary of their key properties is presented in Table 1.
| Property | This compound | Styrene | 4-Vinylpyridine | N-Vinylcarbazole |
| Chemical Formula | C₁₆H₁₂ | C₈H₈ | C₇H₇N | C₁₄H₁₁N |
| Molecular Weight | 204.27 g/mol [1] | 104.15 g/mol | 105.14 g/mol | 193.24 g/mol [2] |
| Melting Point | 62-65 °C | -30.6 °C | <25 °C | 66 °C[2] |
| Boiling Point | 61-66 °C / 10 mmHg | 145 °C | 62-65 °C / 15 mmHg | 154-155 °C / 3 mmHg[2] |
| Appearance | Yellow to green crystalline solid | Colorless oily liquid | Dark brown to yellow liquid | Pale brown crystalline solid[2] |
Polymer Performance: A Comparative Analysis
The choice of monomer directly impacts the thermal, photophysical, and reactivity properties of the resulting polymer.
Reactivity and Copolymerization Behavior
The reactivity of vinylaromatic monomers in copolymerization is a crucial factor for designing copolymers with specific compositions and properties. Reactivity ratios (r₁, r₂) indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer.
Studies on the copolymerization of this compound (9-VA) with styrene (Sty) have shown that 9-VA is less reactive than styrene.[3] This suggests that in a copolymerization reaction, styrene will be incorporated into the polymer chain more readily than this compound. The copolymerization of N-vinylcarbazole (VC) with styrene also shows that styrene is the more reactive monomer, with reactivity ratios of r₁(VC) = 0.032 and r₂(Sty) = 5.5.[4] For the copolymerization of 4-vinylpyridine (V) and styrene (S), the reactivity ratios were found to be rS = 0.75 ± 0.03 and rV = 0.57 ± 0.03, indicating a tendency towards random copolymerization.[5]
| Monomer 1 | Monomer 2 | r₁ | r₂ | System Characteristics |
| This compound | Styrene | <1 | >1 | Styrene is more reactive.[3] |
| N-Vinylcarbazole | Styrene | 0.032 | 5.5 | Styrene is significantly more reactive.[4] |
| 4-Vinylpyridine | Styrene | 0.57 ± 0.03 | 0.75 ± 0.03 | Random copolymerization tendency.[5] |
Thermal Properties of Homopolymers
The thermal stability of a polymer is critical for its processing and application. The glass transition temperature (Tg) and decomposition temperature are key indicators of a polymer's performance at elevated temperatures. Poly(N-vinylcarbazole) (PVK) is noted for its high thermal stability.[6] Sulfonated polystyrene has been shown to have higher thermal stability than pure polystyrene.[7]
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(this compound) | ~113 °C | - |
| Polystyrene | ~100 °C | Degradation of the backbone begins around 393°C.[7] |
| Poly(4-vinylpyridine) | ~142 °C | - |
| Poly(N-vinylcarbazole) | ~238 °C | Degradation temperatures above 460 °C have been reported.[6] |
Note: Thermal properties can vary significantly with polymer molecular weight and measurement conditions.
Photophysical Properties of Homopolymers
The unique aromatic side groups of these monomers impart distinct photophysical properties to their corresponding polymers. Poly(this compound) is expected to exhibit strong fluorescence owing to the anthracene moiety. Poly(N-vinylcarbazole) is a well-known photoconductive polymer with a broad emission spectrum in the blue region.[8]
| Polymer | Absorption Maxima (λabs) | Emission Maxima (λem) | Fluorescence Quantum Yield (Φf) |
| Poly(this compound) | ~390 nm | ~475 nm | 0.91 (for the monomer)[9] |
| Polystyrene | ~260 nm | ~280 nm | ~0.04 |
| Poly(4-vinylpyridine) | ~255 nm | - | Non-fluorescent |
| Poly(N-vinylcarbazole) | ~345 nm | ~410 nm | ~0.1-0.2 |
Note: Photophysical properties are highly dependent on the solvent, polymer concentration, and molecular weight.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of high-quality polymers.
Synthesis of this compound Monomer
A common method for the synthesis of this compound is through a Wittig reaction of 9-anthraldehyde (B167246).
Materials:
-
9-anthraldehyde
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred suspension.
-
Allow the resulting ylide solution to stir at 0 °C for 30 minutes.
-
Dissolve 9-anthraldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Free-Radical Polymerization of Vinylaromatic Monomers
Materials:
-
Vinylaromatic monomer (e.g., this compound)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk tube, dissolve the vinylaromatic monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature.
Visualizing Polymerization and Monomer Relationships
The following diagrams illustrate key concepts in the polymerization of vinylaromatic monomers.
Caption: Workflow for a typical free-radical polymerization of a vinylaromatic monomer.
Caption: Key distinguishing properties of the compared vinylaromatic monomers.
This guide provides a foundational comparison to aid in the selection of vinylaromatic monomers. Further specific experimental validation is recommended to optimize polymer properties for any given application.
References
- 1. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 3. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 9-Vinylanthracene and 9-Ethylanthracene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 9-vinylanthracene and 9-ethylanthracene (B14752619), two anthracene (B1667546) derivatives with distinct yet valuable applications in polymer chemistry. While this compound is a readily polymerizable monomer, 9-ethylanthracene is more commonly incorporated into polymer structures to impart photoresponsive and self-healing properties. This document outlines their synthesis, polymerization behavior, and the properties of the resulting polymers, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | 9-Ethylanthracene |
| Structure | Anthracene core with a vinyl group at the 9-position. | Anthracene core with an ethyl group at the 9-position. |
| Primary Role in Polymers | A monomer that forms the polymer backbone or side chain through polymerization of the vinyl group. | A functional moiety incorporated into polymers to introduce photo-reversible crosslinking via [4+4] cycloaddition of the anthracene core. |
| Resulting Polymer Type | Homopolymers or copolymers with pendant anthracene groups, such as poly(this compound). | Functional polymers, such as polyurethanes or acrylates, with pendant 9-ethylanthracene units. |
| Key Polymer Property | Photoluminescence, high refractive index, and potential for charge transport. | Self-healing, photo-patterning, and reversible adhesion. |
Physicochemical and Polymer Properties: A Quantitative Comparison
The following table summarizes the known quantitative data for this compound, its corresponding polymer, and 9-ethylanthracene. Data for a hypothetical polymer derived from a 9-ethylanthracene-based monomer is also estimated to provide a more direct comparison.
| Property | This compound | Poly(this compound) | 9-Ethylanthracene | Poly(9-ethyl-10-vinylanthracene) (Hypothetical) |
| CAS Number | 2444-68-0 | 25067-59-8[1] | 605-83-4[2] | Not available |
| Molecular Weight ( g/mol ) | 204.27[3] | Variable | 206.28[2] | Variable |
| Melting Point (°C) | 62-65 | Not applicable | Not available | Not applicable |
| Boiling Point (°C) | 61-66 / 10 mmHg | Not applicable | Not available | Not applicable |
| Solubility | Soluble in common organic solvents like THF, toluene, and chloroform. | Soluble in aprotic organic solvents; poor solubility in alcohols and water.[4] | Soluble in common organic solvents. | Expected to be soluble in aprotic organic solvents. |
| Glass Transition Temp. (Tg, °C) | Not applicable | ~200-220 | Not applicable | Expected to be slightly lower than poly(this compound) due to the flexible ethyl group. |
| Decomposition Temp. (TGA, °C) | Not available | Onset ~380 | Not available | Expected to be similar to poly(this compound). |
| Photoluminescence (PL) Max (nm) | ~400-450 (in solution) | ~431, 455, 482 (in film)[5] | Expected to be slightly red-shifted from anthracene (~380-430 nm). | Expected to be similar to poly(this compound) with potential for enhanced quantum yield. |
| PL Quantum Yield (Φf) | Not readily available | ~0.40 (for a similar polymer)[5] | Expected to be similar to anthracene (~0.28-0.36 in cyclohexane).[4] | Potentially higher than poly(this compound) due to reduced aggregation from the ethyl group. |
Synthesis and Polymerization: A Tale of Two Anthracenes
The synthetic pathways and polymerization mechanisms for incorporating this compound and 9-ethylanthracene into polymers are fundamentally different, reflecting their distinct roles.
This compound: The Polymerizable Monomer
This compound serves as a monomer that can undergo polymerization via its vinyl group to form poly(this compound), a polymer with pendant anthracene moieties.
Synthesis of this compound:
A common route to this compound is through a Wittig reaction of 9-anthraldehyde.
Figure 1: Synthesis of this compound via Wittig Reaction.
Polymerization of this compound:
Poly(this compound) can be synthesized through various methods, including free-radical, cationic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization. RAFT polymerization offers excellent control over molecular weight and dispersity.
Figure 2: RAFT Polymerization of this compound.
9-Ethylanthracene: The Functional Moiety
9-Ethylanthracene is typically not a monomer itself but is incorporated as a functional group into a polymer backbone to introduce photo-responsive properties based on the reversible [4+4] cycloaddition of the anthracene core.
Synthesis of 9-Ethylanthracene:
A common method for synthesizing 9-ethylanthracene is the Friedel-Crafts alkylation of anthracene.
Figure 3: Synthesis of 9-Ethylanthracene via Friedel-Crafts Alkylation.
Incorporation into Polymers:
A polymerizable monomer containing the 9-ethylanthracene moiety can be synthesized and then polymerized. For instance, 9-ethyl-10-vinylanthracene could be synthesized and subsequently polymerized.
Figure 4: Proposed Synthesis and Polymerization of 9-Ethyl-10-vinylanthracene.
Experimental Protocols
Synthesis of 9-acetylanthracene (B57403) (Precursor to 9-Ethylanthracene)[6]
Materials:
-
Anthracene
-
Anhydrous benzene (B151609)
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
95% Ethanol
-
Ice-calcium chloride cooling mixture
-
1-L three-necked flask with a thermometer, calcium chloride drying tube, motor-driven sealed stirrer, and an addition tube.
Procedure:
-
Suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of reagent grade acetyl chloride in the three-necked flask.[5]
-
Cool the flask using an ice-calcium chloride mixture.
-
Add 75 g (0.56 mole) of anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes and then allow the temperature to rise to 10°C.
-
Collect the resulting red complex by suction filtration and wash it with dry benzene.[5]
Free-Radical Polymerization of this compound (Adapted Protocol)
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
In a Schlenk tube, dissolve this compound and AIBN (1 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., argon) and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Synthesis of a Polyurethane with Pendant 9-Ethylanthracene Groups[7]
Materials:
-
9-(Hydroxymethyl)anthracene (as a proxy for a functionalized 9-ethylanthracene precursor)
-
Isophorone diisocyanate (IPDI)
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve PCL diol in anhydrous toluene. Add IPDI to the solution and heat to 80°C. Add a catalytic amount of DBTDL and allow the reaction to proceed for 4 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.[6]
-
Functionalization: Dissolve 9-(hydroxymethyl)anthracene in anhydrous DMF. Add the 9-(hydroxymethyl)anthracene solution dropwise to the prepolymer solution. Continue the reaction at 80°C for another 6 hours until the NCO peak in the FTIR spectrum disappears.[6]
-
Purification: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitate and wash it several times with methanol to remove unreacted monomers. Dry the polymer in a vacuum oven at 60°C for 24 hours.[6]
Performance in Polymer Applications: A Comparative Analysis
The distinct chemical structures of this compound and 9-ethylanthracene lead to polymers with different performance characteristics and applications.
Poly(this compound): A Photoluminescent and Charge-Transporting Material
The primary appeal of poly(this compound) lies in the photophysical properties imparted by the pendant anthracene units. These polymers are often fluorescent and have been investigated for applications in organic light-emitting diodes (OLEDs) and as scintillators. The large, planar aromatic side chains can facilitate charge transport, making them potentially useful in organic electronics. However, strong π-π stacking between the anthracene moieties can lead to aggregation-induced quenching of fluorescence and poor solubility in common solvents, which can be a challenge for processing.[4]
9-Ethylanthracene-Functionalized Polymers: Smart Materials with Reversible Properties
The key feature of polymers containing 9-ethylanthracene is their ability to undergo a reversible [4+4] photocycloaddition reaction.[6] Upon exposure to UV light (typically >300 nm), two anthracene units can dimerize, forming a crosslink. This crosslinking can be reversed by exposure to shorter wavelength UV light (<300 nm) or by heating. This reversible crosslinking is the basis for several "smart" material applications:
-
Self-Healing Polymers: Damage, such as a scratch, can be "healed" by applying heat to break the anthracene dimer crosslinks, allowing the polymer chains to flow and fill the void. Subsequent exposure to UV light reforms the crosslinks, restoring the material's integrity.[6]
-
Photo-patternable Materials: By selectively exposing a film of the polymer to UV light through a mask, specific areas can be crosslinked, altering their solubility. The uncrosslinked regions can then be washed away, leaving a patterned surface.[6]
-
Reversible Adhesives: The ability to form and break crosslinks on demand can be used to create adhesives that can be switched "on" and "off" with light or heat.
The ethyl group at the 9-position can also help to slightly improve the solubility and processability of the anthracene-containing polymer by disrupting the close packing of the aromatic rings.
Conclusion
This compound and 9-ethylanthracene, while both derivatives of anthracene, offer distinct pathways to functional polymers. This compound provides a direct route to polymers with inherent photoluminescence and potential for charge transport, though challenges with processability can exist. In contrast, 9-ethylanthracene is a powerful functional group for creating dynamic, "smart" materials with properties such as self-healing and photo-patterning, enabled by the reversible cycloaddition of the anthracene core. The choice between these two molecules depends entirely on the desired final application and the specific polymer properties required by the researcher or developer.
References
A Comparative Guide to OLED Emitters: 9-Vinylanthracene Derivatives vs. Phosphorescent and TADF Materials
For researchers and scientists at the forefront of organic electronics, the selection of an appropriate emitter material is a critical determinant of an Organic Light-Emitting Diode's (OLED) performance. This guide provides a comprehensive comparison of 9-vinylanthracene-based fluorescent emitters against two other major classes of emitters: phosphorescent and thermally activated delayed fluorescence (TADF) materials. By presenting key performance metrics, detailed experimental protocols, and a clear visualization of the underlying emission mechanisms, this document aims to facilitate informed material selection for next-generation OLEDs.
The efficiency, color purity, and operational stability of an OLED are intrinsically linked to the photophysical properties of its emissive layer. While this compound and its derivatives are part of the first generation of fluorescent emitters, significant advancements have been made with second-generation phosphorescent and third-generation TADF emitters that offer pathways to higher quantum efficiencies. This guide will objectively compare these technologies, providing the necessary data for a thorough evaluation.
Performance Comparison of OLED Emitters
The performance of an OLED is quantified by several key metrics, including its external quantum efficiency (EQE), luminance, color coordinates as defined by the Commission Internationale de l'Éclairage (CIE), and operational lifetime. While specific performance data for this compound is not extensively documented in publicly available literature, the data for other anthracene (B1667546) derivatives provide a valuable benchmark for the performance of blue fluorescent emitters.[1] The following table summarizes the typical performance characteristics of these different emitter classes.
| Emitter Class | Emitter Material Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Color Coordinates (CIE x, y) | Operational Lifetime (LT50/LT95) [hours] |
| Fluorescent (1st Gen) | mCz-TAn-CN (Non-doped) | - | 7.03 | >10,000 | (0.14, 0.12) - Deep Blue | Not Reported |
| m2Cz-TAn-CN | DPEPO | 7.28 | Not Reported | (0.14, 0.09) - Deep Blue | Not Reported | |
| 2PPIAn (Non-doped) | - | 8.9 | Not Reported | (0.150, 0.060) - Deep Blue | Not Reported | |
| 4PPIAn (Non-doped) | - | 7.1 | Not Reported | (0.152, 0.085) - Deep Blue | Not Reported | |
| IP-An-PPI | - | 7.51 | Not Reported | (0.150, 0.118) - Deep Blue | Not Reported | |
| Phosphorescent (2nd Gen) | Ir(ppy)3 | CBP | ~20 | >46,000 | (0.33, 0.62) - Green | >15,000 (LT95 @ 1000 cd/m²)[2] |
| (dfdmappy)2Ir(phim) | - | 28 | Not Reported | (0.16, 0.21) - Blue | Not Reported[3] | |
| Ir-dfpMepy-CN | DPEPO | >20 (implied) | Not Reported | (0.16, 0.17) - Deep Blue | Not Reported[4] | |
| TADF (3rd Gen) | D6 | - | 19.5 | Not Reported | (0.16, 0.20) - Blue | Not Reported[5] |
| Au-5 | - | 25 | >1,000 | Not Reported | 5,280 (LT95 @ 100 cd/m²)[6] | |
| 2Cz2tCzBn | - | 25.8 | >6,682 | Not Reported | Not Reported[7] |
Understanding the Emission Mechanisms
The fundamental difference between these emitter classes lies in their mechanism of light emission, specifically how they utilize the electrically generated singlet and triplet excitons.
As illustrated in Figure 1, conventional fluorescent emitters can only utilize the singlet excitons (25% of the total) for light emission, leading to a theoretical maximum internal quantum efficiency (IQE) of 25%.[8] The remaining 75% of triplet excitons are typically wasted as heat. Phosphorescent emitters, containing heavy metal atoms, facilitate intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission, thus enabling a theoretical IQE of 100%.[8] TADF emitters achieve a similar feat without heavy metals by enabling a process called reverse intersystem crossing (RISC), where triplet excitons are converted back into singlet excitons, which then emit light through delayed fluorescence.[5]
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of a vinylanthracene derivative and the fabrication and characterization of a typical OLED device.
Synthesis of (E)-9-Styrylanthracene (A Vinylanthracene Derivative)
This protocol is based on a Palladium-catalyzed Heck reaction.[1]
Materials:
-
Potassium phosphate (B84403) (K₃PO₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Dry N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In an oven-dried 25 mL round-bottom flask, combine 9-bromoanthracene (0.3 g, 1.17 mmol), styrene (0.12 g, 1.17 mmol), K₃PO₄ (0.75 g, 3.51 mmol), and Pd(OAc)₂ (0.01 g, 0.06 mmol).
-
Add 10 mL of dry DMA to the flask.
-
Degas the mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Stir the reaction mixture under a nitrogen atmosphere at 110 °C for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract the product with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
OLED Fabrication and Characterization
The following is a general protocol for the fabrication of a multilayer OLED via thermal evaporation.[1][9]
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the HIL, HTL, EML (e.g., a this compound derivative, either neat or doped into a host), ETL, and EIL. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.
-
Determine the operational lifetime by monitoring the luminance decay over time under a constant current density.
-
Conclusion
The choice of emitter technology is a critical decision in the design of high-performance OLEDs. While this compound and its derivatives represent a foundational class of fluorescent emitters, particularly for the challenging blue region, phosphorescent and TADF materials offer significantly higher theoretical efficiencies. Phosphorescent emitters, typically based on iridium complexes, have demonstrated high efficiencies and are commercially mature for red and green emission, though stable and efficient blue phosphorescent emitters remain an area of active research.[10][11] TADF emitters have emerged as a promising metal-free alternative, achieving high efficiencies across the visible spectrum.[12]
The selection of an emitter will ultimately depend on the specific application requirements, balancing the need for high efficiency, color purity, operational lifetime, and manufacturing cost. The data and protocols provided in this guide offer a solid foundation for researchers to compare these technologies and make informed decisions in the pursuit of next-generation OLED devices.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 5. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 6. Frontiers | Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes [frontiersin.org]
- 7. Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02897C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OLED Phosphorescent Lifetimes vs Fluorescent: Performance Study [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
Validating 9-Vinylanthracene as a Fluorescent Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Vinylanthracene as a fluorescent sensor, evaluating its performance against alternative fluorescent probes through a review of existing experimental data. Detailed methodologies for key validation experiments are presented to assist researchers in designing and implementing their own sensing strategies.
Introduction to this compound as a Fluorescent Probe
This compound is a promising candidate for fluorescent sensing applications due to its inherent photophysical properties. As a derivative of anthracene (B1667546), it possesses a high fluorescence quantum yield, making it a bright emitter. The vinyl group extends the π-conjugation of the anthracene core, which can influence its absorption and emission characteristics and provides a reactive site for further functionalization. The primary mechanism for sensing with many anthracene derivatives is fluorescence quenching upon interaction with an analyte, often driven by photoinduced electron transfer (PET).
Performance Comparison with Alternative Fluorescent Sensors
To objectively evaluate the potential of this compound, its performance characteristics are compared with other established fluorescent sensors used for the detection of common analytes such as nitroaromatic compounds (e.g., picric acid) and metal ions (e.g., Fe³⁺). The following tables summarize key performance metrics based on data from studies on this compound derivatives and other relevant fluorescent probes.
Table 1: Performance Comparison for Nitroaromatic Compound Detection (Picric Acid)
| Fluorescent Sensor | Limit of Detection (LOD) | Selectivity | Response Time | Sensing Mechanism | Reference |
| Anthracene-based Macrocycle | 0.39 µM | Selective for Picric Acid and 2,4-DNP | Not Specified | Fluorescence Quenching | [1] |
| Pyrene and Anthracene based Copper Complexes | Not Specified for Picric Acid alone | High selectivity for Picric Acid | Very Fast | Fluorescence Affinity | [2] |
| Water-soluble luminescent anthracene-bridged poly(N-vinyl pyrrolidone) | 0.006 mM | Highly selective for Picric Acid | Not Specified | "Turn off" sensing | [3] |
| 2,6-Divinylpyridine-appended anthracene derivatives | ppb level | Selective for Picric Acid over other nitroaromatics | Not Specified | Fluorescence Quenching (ICT and Electron Transfer) | [4] |
Table 2: Performance Comparison for Metal Ion Detection (Fe³⁺)
| Fluorescent Sensor | Limit of Detection (LOD) | Selectivity | Response Time | Sensing Mechanism | Reference |
| Pyrazoline-based Sensor | 0.12 µM | Selective for Fe³⁺ over other metal ions | Not Specified | "Turn off" Fluorescence Quenching | [5] |
| Anthracene Based "Turn-On" Sensor | Not Specified | Specific to Fe³⁺ | Instant/Reversible | Chelation Enhanced Fluorescence (CHEF) | [6] |
| Carbon Dots-Based Assay | 1.68 µmol/L | Excellent selectivity for Fe³⁺ | Not Specified | Fluorescence Quenching | [7] |
| Chromone-Based Probe | 0.044 µmol•L⁻¹ | High selectivity for Fe³⁺ | < 1 min | "Turn-off" Fluorescence Response |
Signaling Pathway and Experimental Workflow
The primary signaling mechanism for the detection of electron-deficient analytes like nitroaromatics or certain metal ions by electron-rich aromatic compounds such as this compound is Photoinduced Electron Transfer (PET). Upon photoexcitation, an electron is transferred from the excited fluorophore (the sensor) to the analyte (the quencher), leading to a non-radiative decay pathway and thus, a quenching of the fluorescence emission.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective fluorescence ‘turn off’ sensing of picric acid and efficient cell labelling by water-soluble luminescent anthracene-bridged poly(N-vinyl pyrrolidone) - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of PAH-Based Polymers Featuring Poly(9-vinylanthracene)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, polymers derived from polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their distinct photophysical, electronic, and thermal properties. This guide provides a comparative analysis of poly(9-vinylanthracene) (P9VAn) and other key PAH-based polymers, offering insights into their performance characteristics supported by experimental data.
The unique properties of these polymers, particularly their inherent fluorescence, make them promising candidates for a range of applications, including bioimaging, fluorescent labeling, and controlled drug release systems.[1] The bulky, aromatic anthracene (B1667546) moiety significantly influences the thermal and electronic characteristics of the polymer backbone.
Performance Comparison of PAH-Based Polymers
The following tables summarize key performance metrics for several well-characterized PAH-based polymers to provide a clear comparison.
Photophysical Properties
The photophysical properties of PAH-based polymers are central to their application in optical and bio-imaging technologies. These properties are largely dictated by the nature of the aromatic group.
| Polymer | Absorption Max (λ_max,abs_) (nm) | Emission Max (λ_max,em_) (nm) | Fluorescence Quantum Yield (Φ_F_) | Solvent |
| Poly(this compound) | ~370-390 | ~410-430 | 0.2 - 0.3 | Various Organic |
| Poly(1-vinylpyrene) | ~345 | ~380, 398 | ~0.3 | THF |
| Poly(N-vinylcarbazole) | ~345 | ~365, 410 (excimer) | ~0.1 | THF |
| Poly[9-(1-bromovinyl)anthracene] (Predicted) | Red-shifted vs. P9VAn | Red-shifted vs. P9VAn | Potentially lower than P9VAn | - |
Note: The photophysical properties of polymers can be highly dependent on factors such as solvent, molecular weight, and tacticity. The values presented are representative. The introduction of a vinyl group at the 9-position of anthracene leads to a noticeable red-shift in both absorption and emission spectra compared to the parent anthracene.[2] The bromine atom in Poly[9-(1-bromovinyl)anthracene] is expected to cause a further red-shift and may decrease the fluorescence quantum yield due to the heavy atom effect.[3]
Thermal Properties
Thermal stability is a critical parameter for polymers, especially in applications that may involve heating or for determining shelf-life and processing conditions.
| Polymer | Glass Transition Temp (T_g_) (°C) | Decomposition Temp (T_d_, 5% weight loss) (°C) |
| Poly(this compound) | ~200 - 230 | ~350 - 400 |
| Polystyrene | ~100 | ~300 - 450 |
| Poly(N-vinylcarbazole) | ~227 | ~400 |
| Anthracene-containing Polyimides | >300 | >500 |
Note: Thermal properties are influenced by the polymer's molecular weight and polydispersity. Anthracene-based polymers, in general, exhibit high thermal stability due to the rigid aromatic structures.[4] Polyimides containing anthracene show exceptionally high thermal stability.[4]
Electrical Properties
The conductivity of PAH-based polymers is of interest for applications in organic electronics. While pristine PAH-based polymers are typically insulators, their conductivity can be tuned through doping.
| Polymer | Conductivity (S/cm) |
| Poly(this compound) (undoped) | 10-14 - 10-12 |
| Poly(p-phenylene vinylene) (PPV) (doped) | up to 103 |
| Polyaniline (doped) | 10-1 - 102 |
| Polythiophene (doped) | up to 103 |
Note: The conductivity of conjugated polymers is highly dependent on the dopant and doping level.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these specialized polymers.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a standard method for synthesizing poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
Procedure:
-
Dissolve this compound in toluene in a reaction flask.
-
Add AIBN to the solution.
-
De-gas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 24 hours).
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare dilute solutions of the polymer in a suitable solvent (e.g., THF or toluene).
-
Record the absorption spectrum using the UV-Vis spectrophotometer to determine the absorption maximum (λ_max,abs_).
-
Record the emission spectrum using the fluorometer by exciting the sample at its absorption maximum to determine the emission maximum (λ_max,em_).
-
To determine the fluorescence quantum yield (Φ_F_), a comparative method using a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is often employed. The integrated fluorescence intensity and the absorbance at the excitation wavelength are compared between the sample and the standard.
Thermal Analysis
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (T_d_) is often reported as the temperature at which 5% weight loss occurs.[4]
Procedure for DSC:
-
Place a small amount of the polymer sample (5-10 mg) into a DSC pan.
-
Heat the sample to a temperature above its expected glass transition, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (T_g_) is determined from the inflection point in the heat flow curve during the second heating scan.
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of PAH-based polymers.
Potential Signaling Pathway for Photo-activated Drug Release
Caption: Proposed mechanism for light-triggered drug release from an anthracene-based polymer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A review on conducting organic polymers: Concepts, applications, and potential environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Conductivity of Conductive Polymers; Polyaniline (Pani) and its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]
Unveiling the Luminescence Efficiency: A Comparative Guide to the Quantum Yield of 9-Vinylanthracene and Its Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of fluorescent probes is paramount. This guide provides an objective comparison of the fluorescence quantum yield of 9-vinylanthracene and its derivatives, supported by experimental data. Understanding how structural modifications influence luminescence efficiency is critical for applications ranging from bioimaging to the development of advanced materials.
The introduction of a vinyl group at the 9-position of the anthracene (B1667546) core extends the π-conjugation of the aromatic system. This structural alteration directly influences the electronic transition energies, leading to shifts in the absorption and emission spectra. Furthermore, the nature of the substituent on the vinyl group can significantly modulate the rates of radiative and non-radiative decay pathways, thereby impacting the fluorescence quantum yield (Φf), a measure of the molecule's fluorescence efficiency.
Performance Comparison: Quantum Yield Data
The following table summarizes the fluorescence quantum yields of this compound and a selection of its derivatives, providing a clear comparison of their luminescence efficiencies in solution.
| Compound Name | Structure | Solvent | Quantum Yield (Φf) |
| This compound | Methanol | 0.91 ± 0.03 | |
| (E)-9-Styrylanthracene (Dye 1) | DMSO | 0.60 | |
| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine (Dye 2) | DMSO | 0.03 | |
| (E)-4-(2-(Anthracen-9-yl)vinyl)-1-methylpyridin-1-ium (Dye 3) | Structure not available in PubChem, representation based on synthesis. | DMSO | < 0.01 |
| (E)-4-(2-(Anthracen-9-yl)vinyl)benzonitrile (AnCN) | Acetonitrile | 0.003 |
Experimental Protocols
The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely adopted and reliable technique.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Sample of interest (e.g., this compound derivative)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546)
-
Spectroscopic grade solvent
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission spectrum feature
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample and the standard in the chosen solvent.
-
Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the fluorescence quantum yield.
-
-
Calculation:
-
The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Visualizing the Photophysical Process
The following diagram illustrates the fundamental relationship between the molecular structure of this compound derivatives and their resulting photophysical properties.
Assessing the Purity of Synthesized 9-Vinylanthracene: A Comparative Guide
For researchers and professionals in drug development and materials science, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 9-Vinylanthracene, a key fluorescent monomer. We will explore its performance alongside alternative fluorescent building blocks, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a valuable building block in the synthesis of fluorescent polymers used in a variety of applications, including organic light-emitting diodes (OLEDs) and chemical sensors. Its anthracene (B1667546) core provides inherent fluorescence, while the vinyl group allows for polymerization. However, like any synthesized compound, its purity is critical as impurities can significantly impact the performance and properties of the final materials.
Common alternatives to this compound in the development of fluorescent materials include other vinyl-substituted polycyclic aromatic hydrocarbons (PAHs), as well as monomers from different classes of fluorescent dyes such as rhodamines, coumarins, and tetraphenylethene (TPE) derivatives. The choice of monomer often depends on the desired photophysical properties (e.g., emission wavelength, quantum yield), and the polymerization method.
This guide will focus on the analytical techniques used to quantify the purity of this compound and will draw comparisons with other fluorescent monomers where data is available.
Key Analytical Techniques for Purity Assessment
The most common and reliable methods for determining the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Gas Chromatography (GC)
GC is suitable for analyzing volatile and thermally stable compounds. While this compound itself can be analyzed by GC, this technique is particularly useful for detecting and quantifying residual solvents and other volatile impurities from the synthesis.
Comparison of Purity Assessment Methods
The following table summarizes the typical performance of HPLC and qNMR in assessing the purity of synthesized this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct relationship between signal intensity and the number of nuclei. | Separation based on volatility and interaction with a stationary phase. |
| Typical Purity Range Determined | 95-99.9% | 95-99.9% | Primarily for volatile impurities. |
| Strengths | High sensitivity, excellent for resolving complex mixtures and non-volatile impurities. | Absolute quantification without the need for a specific reference standard of the analyte, non-destructive. | High resolution for volatile compounds, excellent for residual solvent analysis. |
| Limitations | Requires a reference standard for each impurity to be quantified, potential for co-elution. | Lower sensitivity than HPLC, requires a certified internal standard, can be complex for mixtures with overlapping signals. | Not suitable for non-volatile or thermally labile compounds. |
| Common Impurities Detected | Unreacted starting materials, by-products from side reactions (e.g., triphenylphosphine (B44618) oxide), oligomers. | A wide range of proton-containing impurities, including isomeric impurities. | Residual solvents (e.g., THF, toluene, ethanol), volatile starting materials. |
Experimental Protocols
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
HPLC Method for this compound
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 100% B
-
15-20 min: 100% B
-
20-22 min: 100% to 60% B
-
22-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: UV detection at 254 nm or fluorescence detection with excitation at ~365 nm and emission at ~410 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 1 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
qNMR Protocol for this compound
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride (B1165640) or 1,4-bis(trimethylsilyl)benzene-d4. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Cap the tube and gently agitate to dissolve the sample and standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 to 16 scans are usually sufficient.
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Common Impurities in this compound Synthesis
The synthesis of this compound often proceeds via Wittig or Heck reactions. Understanding the potential by-products of these reactions is crucial for developing effective purification and analysis strategies.
-
Wittig Reaction: A common by-product is triphenylphosphine oxide (TPPO) .[1][2][3] TPPO can be challenging to remove completely by simple chromatography and its presence can be monitored by HPLC and NMR.
-
Heck Reaction: Residual palladium catalyst and phosphine ligands can be present in the final product.[4][5][6] Inductively coupled plasma mass spectrometry (ICP-MS) is often used to quantify trace levels of palladium.
Comparative Data on Purity
Obtaining direct, side-by-side comparative purity data for this compound and its alternatives from a single study is challenging. However, based on commercially available products and literature reports, the purity of these monomers is typically high.
| Compound | Typical Purity by HPLC (%) | Typical Purity by qNMR (%) | Key Impurities to Monitor |
| This compound | > 98.0 | > 98.0 | Triphenylphosphine oxide, unreacted starting materials, residual palladium. |
| 4-Vinylpyridine | > 99.0 | > 99.0 | Polymer, oxidation products. |
| N-Vinylcarbazole | > 98.5 | > 98.5 | Unreacted carbazole, polymerization inhibitors. |
| Styrene derivatives | > 99.0 | > 99.0 | Dimerization products, polymerization inhibitors. |
Note: The purity values in this table are illustrative and can vary depending on the synthesis and purification methods.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and performance of the resulting fluorescent materials. A combination of analytical techniques, primarily HPLC and qNMR, provides a comprehensive purity profile. HPLC is invaluable for separating and quantifying a wide range of impurities, while qNMR offers an absolute measure of purity without the need for specific impurity standards. For a complete analysis, GC should be employed to quantify residual volatile solvents. Researchers should be aware of the potential impurities arising from the specific synthetic route and tailor their analytical methods accordingly. By employing these rigorous analytical strategies, scientists can confidently use this compound and its alternatives in the development of advanced materials for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 9-Substituted Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of several 9-substituted anthracene (B1667546) derivatives. The substitution at the 9-position of the anthracene core significantly influences the molecule's electronic structure, leading to distinct absorption and emission characteristics, fluorescence quantum yields, and lifetimes. Understanding these properties is crucial for applications ranging from the development of fluorescent probes and sensors to the design of advanced materials for organic light-emitting diodes (OLEDs).
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical parameters for a selection of 9-substituted anthracene derivatives. These values have been compiled from various scientific sources to provide a clear and concise comparison.
| Derivative | Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Anthracene | Cyclohexane (B81311) | 356, 375 | 381, 403, 427 | 0.27 - 0.36 | ~4.1 |
| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 | ~0.33 | ~4.9 |
| 9-Phenylanthracene | Cyclohexane | ~365, 384 | ~388, 410, 432 | ~0.5 | ~5.0 |
| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 373, 393 | 409, 432 | 0.90 - 1.0[1] | ~6.2 |
| 9-Bromoanthracene | Various | ~360-380 | ~380-450 | Low (due to heavy atom effect) | - |
| 9-Cyanoanthracene | Various | ~360-390 | ~400-450 | Variable (solvent dependent) | - |
| 9-Anthracenecarboxylic Acid | THF | ~365 | ~420-440 | 0.07[2] | - |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key photophysical properties of 9-substituted anthracene derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the anthracene derivatives in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the absorption spectrum over a wavelength range of at least 250 nm to 500 nm.
-
The wavelengths corresponding to the highest absorption peaks are recorded as the absorption maxima (λ_abs).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its longest wavelength of maximum absorption (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
The wavelengths corresponding to the highest emission peaks are recorded as the emission maxima (λ_em).
-
Relative Fluorescence Quantum Yield (Φ_f) Determination
Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample. For many anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90 - 1.0) is a suitable standard.[1]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Fluorescence Lifetime (τ_f) Measurement using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the anthracene derivative, with an absorbance of less than 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The detector measures the arrival times of individual emitted photons relative to the excitation pulses.
-
A histogram of the number of photons versus their arrival time is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).
-
The measured fluorescence decay curve is deconvoluted with the IRF.
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). For a single exponential decay, the equation is: I(t) = A * exp(-t/τ_f) where I(t) is the intensity at time t, A is the pre-exponential factor, and τ_f is the fluorescence lifetime.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the experimental procedures described above.
Caption: Workflow for Absorption and Emission Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.
References
A Comparative Guide: Poly(9-Vinylanthracene) vs. Poly(N-Vinylcarbazole) for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is paramount to innovation. This guide provides a detailed, objective comparison of two prominent photoconductive polymers: poly(9-vinylanthracene) (P9VA) and poly(N-vinylcarbazole) (PVK).
This document outlines their key performance characteristics, supported by experimental data, to facilitate informed material selection for applications ranging from organic electronics to biomedical engineering.
At a Glance: Key Performance Metrics
The following table summarizes the core properties of P9VA and PVK, offering a rapid comparative overview.
| Property | Poly(this compound) (P9VA) | Poly(N-vinylcarbazole) (PVK) |
| Synthesis Method | Free-Radical Polymerization | Cationic, Free-Radical, RAFT Polymerization[1][2][3][4] |
| Absorption Max (λ_max) | ~390 nm (for derivatives)[5] | 330-345 nm[6] |
| Emission Max (λ_em) | 475-495 nm (for derivatives)[5] | 350-410 nm[7] |
| Fluorescence Quantum Yield (Φ_f) | 0.60 (for a derivative)[5] | Not explicitly stated |
| Thermal Stability (T_d) | Not explicitly stated for homopolymer | > 460 °C[8] |
| Hole Mobility (μ_h) | ~1.0 cm²/Vs (for anthracene (B1667546) single crystal)[9] | 10⁻³ - 10⁻⁶ cm²/Vs[10][11] |
In-Depth Analysis: Experimental Data and Protocols
This section provides a detailed breakdown of the experimental protocols for the synthesis and characterization of P9VA and PVK, along with the quantitative data that informs the comparison.
Synthesis and Polymerization
The synthesis of these polymers is a critical first step that dictates their final properties. While various methods exist, representative protocols are detailed below.
This protocol is adapted from a standard cationic polymerization procedure.[2]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 gram of 9-vinylcarbazole (B74595) (5 mmol) in 50 mL of dry dichloromethane.
-
Initiation: Cool the solution to 0°C in an ice bath. Add 1.0 mL of a 0.05 v/v solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane dropwise to the stirred monomer solution.
-
Polymerization: Maintain the reaction at 0°C for 10 minutes. The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold ethanol (B145695) with vigorous stirring.
-
Purification: Collect the white precipitate by vacuum filtration and wash it several times with ethanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight. An approximate yield of 80% can be expected.[2]
-
Preparation: In a Schlenk flask, dissolve this compound in an appropriate anhydrous solvent (e.g., toluene (B28343) or benzene).
-
Initiation: Add a free-radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture under an inert atmosphere at a temperature suitable for the decomposition of the initiator (e.g., 60-80°C for AIBN) for a specified period (e.g., 24-48 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification: Filter the resulting solid and wash thoroughly with the non-solvent.
-
Drying: Dry the polymer under vacuum to a constant weight.
Photophysical Properties
The distinct photophysical characteristics of P9VA and PVK are central to their application in optoelectronic devices.
-
Sample Preparation: Prepare dilute solutions of the polymers in a suitable spectroscopic grade solvent (e.g., THF or chloroform). For thin-film measurements, deposit the polymer solution onto a quartz substrate via spin-coating.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the polymer solutions or thin films using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Photoluminescence (PL) Spectroscopy: Measure the emission spectra using a fluorometer. Excite the sample at its absorption maximum and record the emission spectrum.
-
Fluorescence Quantum Yield (Φ_f) Determination: Determine the quantum yield using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene).[13] Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. The quantum yield is calculated by comparing the integrated fluorescence intensities and absorbances of the sample and the standard.
Thermal Stability
The thermal stability of a polymer is a critical parameter for device fabrication and long-term operational stability.
-
Sample Preparation: Place a small, accurately weighed amount of the polymer (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
TGA Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).[14]
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature (T_d) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative thermogravimetric (DTG) curve.
Charge Transport Properties
The ability of these polymers to transport charge carriers (holes in this case) is fundamental to their use in electronic devices.
The TOF technique directly measures the drift mobility of charge carriers.[9]
-
Device Fabrication: Prepare a sandwich-type device by depositing a thin film of the polymer onto a conductive substrate (e.g., ITO-coated glass). A semi-transparent top electrode (e.g., aluminum) is then evaporated onto the polymer film.
-
Measurement Setup: Place the device in a cryostat to control the temperature. Apply a DC voltage across the device.
-
Charge Carrier Generation: Use a short-pulsed laser with a photon energy higher than the polymer's bandgap to generate a sheet of charge carriers near the semi-transparent electrode.
-
Data Acquisition: Record the transient photocurrent as the charge carriers drift across the polymer film under the applied electric field. The transit time (t_T) is determined from the inflection point of the photocurrent transient.
-
Mobility Calculation: The drift mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where 'd' is the film thickness and 'V' is the applied voltage.[9]
The SCLC method is a steady-state measurement used to determine the bulk charge carrier mobility.[9]
-
Device Fabrication: Fabricate a single-carrier (hole-only) device. This typically involves using a high work function anode (e.g., PEDOT:PSS/ITO) and a high work function cathode (e.g., Au) to ensure ohmic hole injection and block electron injection.
-
I-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: At higher voltages, the current becomes space-charge limited. The J-V characteristic in this region is described by the Mott-Gurney law: J = (9/8)ε₀ε_rμ(V²/d³), where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the film thickness. The mobility can be extracted from the slope of a plot of J versus V².
Conclusion
Poly(this compound) and poly(N-vinylcarbazole) are both valuable materials for a range of advanced applications. PVK is a well-established, commercially available polymer with good thermal stability and known hole-transporting properties.[7] P9VA, while less studied as a homopolymer, shows promise for blue-light emitting applications due to the photophysical properties of its anthracene moiety.[5] The choice between these two polymers will ultimately depend on the specific requirements of the application, including the desired optical properties, processing conditions, and cost considerations. This guide provides the foundational data and experimental context to aid researchers in making that critical decision.
References
- 1. Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The Characterization and Novel Synthesis of Acid Terminated Poly(e-caprolactone) [rusnauka.com]
- 13. benchchem.com [benchchem.com]
- 14. setaramsolutions.com [setaramsolutions.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 9-Vinylanthracene
An Objective Comparison of Synthetic Routes and Spectroscopic Validation Methods for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of common and alternative methods for the synthesis of 9-vinylanthracene, a valuable building block in materials science and drug development. The performance of each synthetic route is objectively evaluated based on experimental data. Furthermore, this guide details the spectroscopic methods essential for the validation of the synthesized product, complete with experimental protocols and data interpretation.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be achieved through several methods, with the Wittig and Heck reactions being the most prevalent. Alternative approaches, such as the Horner-Wadsworth-Emmons reaction and the use of Grignard reagents, also offer viable synthetic routes. Below is a comparative summary of these methods.
| Synthesis Method | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) |
| Wittig Reaction | 9-Anthraldehyde (B167246), Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi, NaH) | Anhydrous THF | 0 °C to room temp. | 70-85% |
| Heck Reaction | 9-Bromoanthracene (B49045), Ethylene (B1197577) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | DMF or Acetonitrile | 80-120 °C | 60-75% |
| Horner-Wadsworth-Emmons | 9-Anthraldehyde, Diethyl (phosphonomethyl)phosphonate | Base (e.g., NaH) | Anhydrous THF | 0 °C to room temp. | ~80-90% |
| Grignard Reaction | 9-Anthracenecarboxaldehyde, Vinylmagnesium bromide | - | Anhydrous THF | 0 °C to room temp. | Variable |
Spectroscopic Validation of this compound
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.41 | s | - | H-10 |
| 8.27 | d | 8.4 | H-4, H-5 |
| 7.99 | d | 8.8 | H-1, H-8 |
| 7.52-7.45 | m | - | H-2, H-3, H-6, H-7 |
| 7.33 | dd | 17.4, 10.8 | Vinylic CH |
| 5.85 | d | 17.4 | Vinylic CH₂ (trans) |
| 5.43 | d | 10.8 | Vinylic CH₂ (cis) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 137.9 | Vinylic CH |
| 131.5 | Quaternary C |
| 131.2 | Quaternary C |
| 129.0 | Aromatic CH |
| 128.7 | Quaternary C |
| 126.9 | Aromatic CH |
| 126.2 | Aromatic CH |
| 125.4 | Aromatic CH |
| 125.1 | Aromatic CH |
| 116.9 | Vinylic CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3020 | C-H stretch | Aromatic and Vinylic |
| 1620 | C=C stretch | Vinylic |
| 1595, 1480, 1445 | C=C stretch | Aromatic |
| 990, 910 | C-H bend | Vinylic |
| 885, 735 | C-H bend | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the anthracene (B1667546) core.
| Solvent | λmax (nm) |
| Cyclohexane (B81311) | 254, 340, 357, 376 |
| Ethanol | 256, 342, 360, 380 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis Protocols
1. Wittig Reaction
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The resulting ylide solution is stirred for 1 hour at 0 °C. A solution of 9-anthraldehyde (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
2. Heck Reaction
A mixture of 9-bromoanthracene (1.0 eq), a palladium catalyst such as palladium(II) acetate (B1210297) (0.05 eq), a phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.1 eq), and a base such as triethylamine (B128534) (2.0 eq) in a suitable solvent like dimethylformamide (DMF) is prepared in a sealed tube. The mixture is purged with ethylene gas and heated to 100-120 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
3. Horner-Wadsworth-Emmons (HWE) Reaction
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, diethyl (phosphonomethyl)phosphonate (1.2 eq) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 9-anthraldehyde (1.0 eq) in anhydrous THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is then carefully quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.[1][2]
4. Grignard Reaction
A solution of vinylmagnesium bromide (1.5 eq) in THF is added dropwise to a solution of 9-anthracenecarboxaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the product.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy
A sample of the purified this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
2. IR Spectroscopy
A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[3] The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
3. UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent such as cyclohexane or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a spectrophotometer, scanning a wavelength range that includes the expected absorption maxima (typically 200-400 nm). A solvent blank is used as a reference.[4]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
References
comparative study of different polymerization techniques for 9-Vinylanthracene
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(9-Vinylanthracene), detailing various polymerization methods, their experimental protocols, and the resulting polymer characteristics.
The polymerization of this compound (9-VA) offers a pathway to novel polymeric materials with unique photophysical and electronic properties stemming from the pendant anthracene (B1667546) moieties. The choice of polymerization technique significantly influences the molecular weight, polydispersity, and, consequently, the material's performance. This guide provides a comparative analysis of different polymerization methods for 9-VA, including free radical, anionic, cationic, and electrochemical polymerization, supported by available experimental data and detailed protocols.
Comparison of Polymerization Techniques
The selection of a suitable polymerization method for this compound is critical in tailoring the final properties of the resulting polymer, poly(this compound) (P9VA). The table below summarizes the key performance indicators for various techniques based on available literature.
| Polymerization Technique | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Thermal Properties (Tg, Td) |
| Free Radical | Moderate | Low (≈ 2,000 - 5,000)[1] | - | Broad | - |
| Anionic | Variable | Low[1] | - | Variable | - |
| Cationic | High | Higher (Mw ≈ 20,000)[1] | ≈ 20,000[1] | Moderate | - |
| Electrochemical (Cationic) | Film Deposition | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established procedures for vinyl monomers and should be adapted and optimized for specific experimental setups.
Free Radical Polymerization
Free radical polymerization of 9-VA typically yields low molecular weight polymers.[1] The following protocol is a general procedure using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (9-VA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk tube, dissolve this compound and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Place the sealed tube in a preheated oil bath at 60-80 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Anionic Polymerization
Anionic polymerization of 9-VA is known to be sensitive to impurities and often results in low molecular weight polymers, potentially due to chain transfer reactions.[2] A typical procedure using an organolithium initiator is outlined below.
Materials:
-
This compound (9-VA), rigorously purified
-
n-Butyllithium (n-BuLi) or other suitable organolithium initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent
-
Degassed methanol
Procedure:
-
Under a high-vacuum line or in a glovebox, dissolve the purified this compound in anhydrous THF in a reaction flask equipped with a magnetic stirrer.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the organolithium initiator (e.g., n-BuLi in hexane) dropwise to the stirred monomer solution. The appearance of a characteristic color may indicate the formation of the propagating anion.
-
Allow the polymerization to proceed at the low temperature for a set period.
-
Terminate the polymerization by adding a few drops of degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Cationic Polymerization
Cationic polymerization has been reported to yield the highest molecular weight poly(this compound).[1] This method can be initiated by Lewis acids.
Materials:
-
This compound (9-VA), purified
-
Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid initiator
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Methanol
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) to the stirred monomer solution.
-
Maintain the reaction at the low temperature for the desired polymerization time.
-
Quench the polymerization by adding a small amount of methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by adding the solution to a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Electrochemical Polymerization
Electrochemical polymerization of 9-VA is a form of cationic polymerization initiated by applying an anodic potential.[3] This method is typically used to grow a polymer film directly on an electrode surface.
Materials:
-
This compound (9-VA)
-
Acetonitrile (B52724) (spectroscopic grade)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte
-
Working electrode (e.g., transparent SnO₂ coated glass), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of 9-VA and TBAP in acetonitrile.
-
Set up a three-electrode electrochemical cell with the prepared solution.
-
Apply a constant anodic potential (e.g., > 1.1 V vs. SCE) or cycle the potential in the anodic region to initiate polymerization on the working electrode.[3]
-
The polymer film will deposit on the surface of the working electrode.
-
After the desired deposition time or number of cycles, remove the electrode, rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it.
Visualizations
Experimental Workflow for Polymerization of this compound
Caption: General experimental workflow for the polymerization of this compound.
Logical Relationship of Polymerization Techniques
Caption: Classification of polymerization techniques applicable to this compound.
References
Unveiling the Performance of 9-Vinylanthracene in Diverse Solvent Environments: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount for the success of experimental assays. 9-Vinylanthracene, a derivative of the well-known fluorophore anthracene (B1667546), presents itself as a versatile candidate for various applications owing to its sensitivity to the local environment. This guide provides a comprehensive evaluation of the performance of this compound in different solvent environments, offering a comparative analysis with alternative fluorescent probes and supported by experimental data and detailed protocols.
Photophysical Characteristics of this compound: A Solvent-Dependent Profile
The photophysical properties of this compound, including its absorption and emission maxima, fluorescence quantum yield (Φf), and fluorescence lifetime (τ), are intricately linked to the polarity of its surrounding solvent. This solvatochromic behavior, where the spectral properties of a molecule change with the solvent polarity, makes this compound a sensitive probe for characterizing microenvironments.
The following table summarizes the key photophysical parameters of this compound and its close structural analog in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | 368 | 427 | - | - |
| Toluene (B28343) | 2.38 | ~385 | ~470 | High | - |
| Dichloromethane (DCM) | 8.93 | ~390 | ~475 | - | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~390 | ~475 | 0.60 (for analog)[1] | 2.9 (for analog)[2] |
| Methanol (B129727) | 32.7 | - | - | 0.91[3] | - |
| Water | 80.1 | ~395 | ~515 | Low | 1.8 (for analog)[2] |
Data for the structural analog, (E)-4-(2-(anthracen-9-yl)vinyl)benzaldehyde ("dye 1" from the source), is included to provide a broader understanding of the behavior of this compound derivatives.[1][2]
The data reveals a noticeable bathochromic (red) shift in the emission spectrum of this compound and its analog as the solvent polarity increases. For instance, the emission maximum shifts from approximately 470 nm in the non-polar toluene to around 515 nm in the highly polar water.[1] This significant shift is indicative of a more polar excited state compared to the ground state, which is stabilized by polar solvent molecules.
Furthermore, the fluorescence quantum yield of this compound is notably high in less polar environments, such as methanol (Φf = 0.91), while it is reported to be low in water.[1][3] This suggests that non-radiative decay pathways become more prominent in highly polar, protic solvents.
Comparative Analysis: this compound vs. Alternative Fluorescent Probes
To provide a comprehensive evaluation, the performance of this compound is compared with two widely used commercial fluorescent probes: Fluorescein (B123965) and Rhodamine B.
| Feature | This compound | Fluorescein (in basic aqueous solution) | Rhodamine B (in ethanol) |
| Excitation Wavelength | ~370-390 nm | ~490 nm | ~550 nm |
| Emission Wavelength | ~430-520 nm | ~515 nm | ~575 nm |
| Quantum Yield | High in non-polar, moderate in polar | ~0.95 | ~0.70 |
| Solvatochromism | Strong | Moderate | Moderate |
| Environmental Sensitivity | Highly sensitive to polarity | pH-sensitive | Less sensitive to polarity, more to viscosity |
| Applications | Polarity sensing, membrane studies, polymer science | pH sensing, biological imaging, immunoassays | Fluorescence microscopy, flow cytometry, lifetime standards |
Key Advantages of this compound:
-
High Sensitivity to Polarity: Its pronounced solvatochromic shift makes it an excellent probe for investigating the polarity of microenvironments, such as in micelles, polymers, and biological membranes.[4]
-
Blue Emission: Its emission in the blue region of the spectrum can be advantageous in multicolor imaging experiments to minimize spectral overlap with other fluorophores.
Limitations:
-
Lower Aqueous Solubility: As a hydrophobic molecule, its application in purely aqueous biological systems might require solubilizing agents or incorporation into carrier systems.
-
Potential for Photodimerization: Like other anthracene derivatives, it may be susceptible to photodimerization upon prolonged UV exposure.[5]
Experimental Protocols
Accurate and reproducible data are the cornerstone of scientific research. The following sections detail the methodologies for the key experiments cited in this guide.
Absorption and Emission Spectroscopy
This protocol outlines the procedure for determining the absorption and emission maxima of this compound in different solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, DMSO, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of 1 mM. From the stock solution, prepare working solutions in each of the desired solvents with a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-450 nm). The wavelength of maximum absorbance (λ_abs) is determined.
-
Emission Measurement: Using the fluorometer, excite the sample at its determined λ_abs. Record the emission spectrum, scanning a wavelength range from the excitation wavelength + 10 nm to approximately 600 nm. The wavelength of maximum emission intensity (λ_em) is determined.
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield is determined using a comparative method with a well-characterized standard.
Materials:
-
This compound solutions of varying concentrations (absorbance < 0.1)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Dilute solution of this compound (absorbance < 0.1)
-
TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.
Procedure:
-
Instrument Setup: The TCSPC system is configured with an appropriate excitation wavelength and emission filter.
-
Data Acquisition: The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key experiments described.
Logical Relationships in Solvent Effects
The observed changes in the photophysical properties of this compound in different solvents are governed by fundamental principles of solute-solvent interactions. The following diagram illustrates the logical relationship between solvent polarity and the resulting spectral shifts.
References
A Comparative Guide to Hole Mobility in Poly(9-vinylanthracene) and Other Key Hole-Transporting Polymers
For researchers, scientists, and professionals in drug development, understanding the charge transport properties of organic polymers is crucial for the advancement of organic electronics, including biosensors and drug delivery systems. This guide provides a comparative analysis of the hole mobility in poly(9-vinylanthracene) (PVAn), a polymer noted for its potential in various electronic applications, against other widely used hole-transporting polymers: poly(3-hexylthiophene) (P3HT), poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and polyspirobifluorene. This comparison is supported by experimental data and detailed methodologies to assist in material selection and experimental design.
Executive Summary
Hole mobility is a critical parameter that dictates the efficiency of charge transport in organic semiconducting materials. This guide systematically compares the hole mobility of four key polymers, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the two primary techniques used to measure hole mobility—Time-of-Flight (TOF) photoconductivity and Space-Charge-Limited Current (SCLC)—are provided to ensure reproducibility and aid in the critical evaluation of published data. Furthermore, diagrams generated using the DOT language illustrate the fundamental relationships governing hole transport and the experimental workflows, offering a visual aid to complex concepts.
Comparison of Hole Mobility
The hole mobility of a polymer is intrinsically linked to its chemical structure, molecular packing, and the presence of impurities or structural defects. The following table summarizes the experimentally determined hole mobility values for PVAn and the selected benchmark polymers. It is important to note that hole mobility in polymers can vary significantly depending on factors such as molecular weight, regioregularity, film morphology, and the measurement technique employed.
| Polymer | Chemical Structure | Measurement Technique | Hole Mobility (cm²/Vs) | Reference |
| Poly(this compound) (PVAn) |
| Time-of-Flight (TOF) | ~10⁻⁶ - 10⁻⁵ | [1] |
| Poly(3-hexylthiophene) (P3HT) |
| Time-of-Flight (TOF) | ~10⁻⁴ | [1][2] |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) |
| Time-of-Flight (TOF) | ~10⁻³ - 10⁻⁵ | [3] |
| Polyspirobifluorene | Time-of-Flight (TOF) | ~10⁻⁶ | [4][5] |
Factors Influencing Hole Mobility
The differences in hole mobility among these polymers can be attributed to several key factors related to their molecular structure and solid-state packing.
References
Unraveling Aggregation-Induced Emission in 9-Vinylanthracene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced photophysical phenomenon of Aggregation-Induced Emission (AIE) is critical for the development of novel fluorescent probes, sensors, and imaging agents. This guide provides a comparative analysis of 9-Vinylanthracene derivatives as AIE luminogens (AIEgens), validating their mechanism of action through experimental data and methodologies. A comparison with the archetypal AIEgen, Tetraphenylethylene (TPE), is included to benchmark performance.
The unique characteristic of AIEgens is their enhanced fluorescence in an aggregated state or in the solid state, a stark contrast to traditional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ). This property makes AIEgens particularly well-suited for applications in aqueous environments and for sensing applications where aggregation is a key event. The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM), which encompasses the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV). In dilute solutions, the rotatable moieties of AIEgens undergo rapid non-radiative decay, quenching fluorescence. Upon aggregation, these motions are physically constrained, blocking the non-radiative pathways and activating the radiative decay channel, resulting in strong light emission.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of selected this compound derivatives and a representative Tetraphenylethylene derivative, highlighting their AIE performance. The AIE enhancement factor (αAIE) is a critical parameter, calculated as the ratio of the fluorescence quantum yield in the aggregated state (ΦF,agg) to that in the solution state (ΦF,sol).
| Compound | Solvent System (Solution/Aggregate) | λabs (nm) [Solution] | λem (nm) [Aggregate] | ΦF,sol (%) | ΦF,agg (%) | αAIE (ΦF,agg / ΦF,sol) | Reference(s) |
| This compound Derivatives | |||||||
| (E)-1-(4-(anthracen-9-yl)vinyl)benzene (AVB) | THF / THF:Water (10:90) | 390 | 478 | ~0.6 | 58.2 | ~97 | [1] |
| (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (AVP) | THF / THF:Water (10:90) | 392 | 498 | ~0.03 | 45.7 | ~1523 | [1] |
| 1-methyl-4-((E)-2-(anthracen-9-yl)vinyl)pyridin-1-ium (MAVP) | THF / THF:Water (10:90) | 420 | 620 | <0.01 | 35.1 | >3510 | [1] |
| Alternative AIEgen | |||||||
| Tetraphenylethylene (TPE) | THF / THF:Water (10:90) | 312 | 468 | ~0.1 | 70.5 | ~705 | [2][3] |
Experimental Protocols
Accurate validation of the AIE mechanism relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives (Heck Coupling)
Objective: To synthesize this compound derivatives via a palladium-catalyzed Heck coupling reaction.
Methodology:
-
To a solution of 9-bromoanthracene (B49045) (1.0 eq) and the desired vinyl-substituted reactant (e.g., 4-vinylpyridine) (1.2 eq) in a suitable solvent such as DMF, add Pd(OAc)2 (0.05 eq) and P(o-tolyl)3 (0.1 eq).
-
Add a base, such as triethylamine (B128534) (3.0 eq), to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
AIE Validation in Solvent/Water Mixtures
Objective: To qualitatively and quantitatively assess the AIE properties of a compound by inducing aggregation through the addition of a poor solvent.
Methodology:
-
Prepare a stock solution of the compound of interest in a good solvent, such as Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO), at a concentration of approximately 1 mM.
-
Prepare a series of solutions in volumetric flasks by adding varying fractions of a poor solvent (typically water) to the stock solution while maintaining a constant final concentration of the compound (e.g., 10 µM). The water fractions (fw) can range from 0% to 90% or higher.
-
Gently vortex each solution to ensure homogeneity.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer at the predetermined excitation wavelength (λex).
-
Plot the fluorescence intensity at the emission maximum (λem) against the water fraction (fw) to visualize the AIE effect.
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample. For blue-green emitting AIEgens, quinine (B1679958) sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard. For others, 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) (ΦF = 0.90) can be used.
-
Data Acquisition:
-
Prepare a series of five dilutions for both the sample and the standard in the appropriate solvent (e.g., THF for the solution state, or a THF/water mixture for the aggregated state).
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φstd * (Grads / Gradstd) * (ns^2 / nstd^2) where Φstd is the quantum yield of the standard, Grads and Gradstd are the gradients for the sample and standard, respectively, and ns and nstd are the refractive indices of the sample and standard solvents.
-
Visualizing the Mechanism and Workflow
To further elucidate the AIE mechanism and the experimental process for its validation, the following diagrams are provided.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for validating AIE.
Caption: Comparison of AIEgen classes.
References
Safety Operating Guide
Proper Disposal of 9-Vinylanthracene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 9-Vinylanthracene (CAS No. 2444-68-0), a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the appropriate safety protocols.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator, especially when handling the solid powder.
-
Protective Clothing: A lab coat or other protective garments.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.
Spill Response: In the event of a spill, secure the area and prevent dust from becoming airborne. Use an absorbent material to collect the spilled solid. Place the contaminated material into a designated hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.
1. Waste Identification and Classification:
-
This compound is a polycyclic aromatic hydrocarbon (PAH). Due to their potential toxicity and environmental hazards, PAHs are typically classified as hazardous waste.[1]
-
Confirm the specific waste classification with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS office.
-
Keep it separate from incompatible materials.
3. Waste Collection:
-
Solid Waste:
-
Collect pure this compound waste, contaminated PPE (such as gloves and disposable lab coats), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
For bulk solid waste, double-bagging with transparent 4 mil plastic bags may be appropriate, but consult with your EHS office for specific requirements.
-
-
Contaminated Labware:
-
Disposable Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Reusable Labware: To decontaminate reusable labware, triple-rinse with a suitable solvent. The solvent rinsate must be collected and disposed of as liquid hazardous waste. Do not pour the rinsate down the drain.
-
4. Container Selection and Labeling:
-
Container Type:
-
Use containers that are chemically compatible with aromatic hydrocarbons. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[2][3]
-
The original product container, if in good condition with a secure lid, can be used for waste collection.[3]
-
Ensure the container has a securely fitting screw-top lid. Do not use stoppers or parafilm as a primary seal.[2][3]
-
The exterior of the waste container must be kept clean and free of contamination.[2]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name ("this compound"), the approximate quantity of waste, and the date accumulation started.
-
5. On-Site Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Keep containers tightly sealed except when adding waste.
6. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound through standard municipal waste or down the drain. The ultimate disposal of PAH-containing waste is typically through high-temperature incineration by a licensed hazardous waste management facility.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Polycyclic Aromatic Hydrocarbon) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, N95 dust mask, lab coat |
| Solid Waste Container | Chemically compatible (e.g., HDPE, glass), securely lidded[2][3] |
| Contaminated Sharps | Place in a designated, puncture-resistant sharps container for chemical waste |
| Contaminated Liquid Waste (e.g., rinsate) | Collect in a sealed, compatible container for flammable liquid waste |
| Container Labeling | "Hazardous Waste," "this compound," quantity, and start date |
| Storage | Designated, secure, well-ventilated area; segregated from incompatibles |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste facility |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling 9-Vinylanthracene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Vinylanthracene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Identification and Safety Data
Key Safety and Physical Property Data:
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 2444-68-0 | |
| Molecular Formula | C₁₆H₁₂ | [1] |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Yellow to orange crystals or powder | |
| Melting Point | 62-65 °C | |
| Boiling Point | 61-66 °C at 10 mmHg | |
| Storage Temperature | 2-8°C | |
| GHS Classification | Data not available. Handle as a potentially hazardous substance. | |
| Water Hazard Class | WGK 3: Highly hazardous to water. | |
| Transport Information | Not classified as dangerous goods for transport. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn if there is a risk of splashing. | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat, fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask should be worn when handling large quantities or if dust is generated. All handling of the solid should be performed in a certified chemical fume hood. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
All work with this compound, especially the handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Weighing the Solid Compound:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for weighing.
-
Tare the Balance: Place a clean, dry weighing boat or paper on the analytical balance and tare it.
-
Transfer the Chemical: Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Record the Mass: Once the desired mass is obtained, record the exact amount.
-
Clean-up: Tightly seal the stock container and clean the spatula and the weighing area within the fume hood.
3.3. Preparing a Solution (Example Experimental Protocol):
This protocol is adapted from a general procedure for preparing a solution of a known concentration from a solid solute.
Objective: To prepare a 0.1 M solution of this compound in a suitable solvent (e.g., Tetrahydrofuran - THF).
Materials:
-
This compound (solid)
-
Anhydrous THF
-
Volumetric flask with stopper
-
Beaker
-
Glass funnel
-
Spatula
-
Wash bottle with THF
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the solution. For example, for 100 mL of a 0.1 M solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.1 L x 204.27 g/mol = 2.0427 g
-
-
Weigh the Solute: Following the procedure outlined in section 3.2, accurately weigh approximately 2.0427 g of this compound.
-
Dissolve the Solute:
-
Place the weighed this compound into a beaker.
-
Add a small amount of THF (approximately 20-30% of the final volume) to the beaker and gently swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
-
Transfer to Volumetric Flask:
-
Once the solid is completely dissolved, carefully transfer the solution into the volumetric flask using a glass funnel.
-
Rinse the beaker several times with small portions of THF, transferring the rinsings into the volumetric flask to ensure a complete and quantitative transfer.
-
-
Dilute to Volume:
-
Add THF to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
-
Homogenize the Solution: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
4.1. Waste Segregation:
-
This compound is a non-halogenated aromatic hydrocarbon .
-
All waste containing this compound must be segregated into the appropriate non-halogenated waste stream.
4.2. Disposal of Solid Waste:
-
Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for solid chemical waste. This corresponds to "container C" in some disposal schemes for solid residues.[2]
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
4.3. Disposal of Liquid Waste:
-
Solutions of this compound in non-halogenated solvents (e.g., THF, toluene) should be collected in a designated "non-halogenated organic solvent waste" container.
-
The container must be clearly labeled with "Hazardous Waste" and a full list of its contents.
-
Do not mix with halogenated solvents, strong acids, bases, or oxidizers.
4.4. Spill Clean-up:
-
In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
The spill area should then be decontaminated.
Workflow Diagram
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Structure not available in PubChem, representation based on synthesis.


